molecular formula C16H13NO3 B345637 1-(2-phenoxyethyl)-1H-indole-2,3-dione CAS No. 332172-76-6

1-(2-phenoxyethyl)-1H-indole-2,3-dione

Cat. No.: B345637
CAS No.: 332172-76-6
M. Wt: 267.28g/mol
InChI Key: QFNITOWNTPEKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenoxyethyl)-1H-indole-2,3-dione is a high-purity synthetic intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features the versatile indole-2,3-dione (isatin) scaffold, a privileged structure in organic synthesis known for its diverse reactivity and presence in biologically active molecules . The 2-phenoxyethyl substitution at the N-1 position enhances the molecule's lipophilicity and provides a flexible linker for further structural modifications, making it particularly valuable for designing target-specific compounds. Researchers utilize this derivative as a key precursor for synthesizing various heterocyclic systems, including quinoline-4-carboxylic acids via Pfitzinger reaction pathways . Its structural framework is closely related to compounds investigated for modulating caspase-3 activity, suggesting potential applications in apoptosis research . The indole-2,3-dione core offers multiple reaction sites, including the C-2 and C-3 carbonyl groups, which are amenable to nucleophilic attack, condensation reactions , and other transformations to generate diverse chemical libraries. This product is offered for research applications only and is strictly not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenoxyethyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15-13-8-4-5-9-14(13)17(16(15)19)10-11-20-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNITOWNTPEKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 1-(2-phenoxyethyl)-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-phenoxyethyl)-1H-indole-2,3-dione, an N-substituted derivative of isatin. Isatin and its derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticonvulsant properties. This document outlines a robust two-step synthetic pathway, commencing with the N-phenoxyethylation of aniline to yield the key intermediate, N-(2-phenoxyethyl)aniline. This intermediate is subsequently cyclized via the Stolle synthesis to afford the target compound. Detailed experimental protocols for each step are provided, along with tables summarizing key quantitative data. Furthermore, a general experimental workflow for the preliminary screening of the anticonvulsant activity of the synthesized compound is presented and visualized. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and biological evaluation of novel isatin derivatives.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has been extensively explored in the development of new therapeutic agents. The isatin nucleus is present in a variety of natural products and has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and anticonvulsant effects. N-substituted isatin derivatives, in particular, have attracted considerable attention as they allow for the modulation of physicochemical properties and biological activity. The introduction of a phenoxyethyl group at the N-1 position of the isatin core is a strategic modification aimed at exploring the structure-activity relationship of this class of compounds, potentially leading to the discovery of novel drug candidates.

This guide focuses on a reliable and well-established synthetic route to this compound, providing the necessary details for its practical implementation in a laboratory setting.

Synthetic Pathway

The synthesis of this compound is accomplished through a two-step process, as illustrated in the workflow diagram below. The initial step involves the synthesis of the precursor, N-(2-phenoxyethyl)aniline, followed by the Stolle synthesis to construct the isatin ring system.

Synthesis_Workflow cluster_0 Step 1: Synthesis of N-(2-phenoxyethyl)aniline cluster_1 Step 2: Stolle Synthesis Aniline Aniline Step1_Reaction N-Phenoxyethylation (DMSO, K2CO3, 90°C) Aniline->Step1_Reaction PhenoxyethylBromide 2-Phenoxyethyl bromide PhenoxyethylBromide->Step1_Reaction Precursor N-(2-phenoxyethyl)aniline Step1_Reaction->Precursor Step2_Reaction Acylation & Cyclization (Lewis Acid) Precursor->Step2_Reaction OxalylChloride Oxalyl Chloride OxalylChloride->Step2_Reaction Target 1-(2-phenoxyethyl)-1H- indole-2,3-dione Step2_Reaction->Target

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-phenoxyethyl)aniline

This procedure is adapted from a general method for the N-phenoxyethylation of anilines.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Aniline93.13(excess)-
2-Phenoxyethyl bromide201.061.0 eq-
Anhydrous Potassium Carbonate (K₂CO₃)138.211.5 eq-
Dimethyl sulfoxide (DMSO)78.13--

Procedure:

  • To a stirred solution of aniline (in excess) in dimethyl sulfoxide (DMSO), add anhydrous potassium carbonate (1.5 equivalents).

  • Add 2-phenoxyethyl bromide (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 90°C and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure N-(2-phenoxyethyl)aniline.

Expected Yield: 70-80%

Step 2: Synthesis of this compound (Stolle Synthesis)

This is a general procedure for the Stolle synthesis of N-substituted isatins.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(2-phenoxyethyl)aniline213.281.0 eq-
Oxalyl chloride126.931.1 eq-
Anhydrous Aluminum Chloride (AlCl₃)133.342.2 eq-
Dichloromethane (DCM), anhydrous84.93--

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-phenoxyethyl)aniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. This step forms the intermediate N-(2-phenoxyethyl)oxanilyl chloride.

  • Cool the reaction mixture again to 0°C and add anhydrous aluminum chloride (2.2 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition of the Lewis acid, heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the intermediate.

  • Cool the reaction mixture to 0°C and quench the reaction by the slow addition of crushed ice, followed by cold water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Quantitative Data

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₆H₁₃NO₃
Molecular Weight 267.28 g/mol
Appearance Expected to be a colored solid (typically orange or red for isatins)
Melting Point To be determined experimentally upon synthesis
Yield To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Expected: 7.7-7.0 (m, 8H, Ar-H), 4.3-4.1 (m, 4H, -CH₂-CH₂-)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Expected: 184-182 (C=O), 160-158 (C=O), 158-110 (Ar-C), 67-65 (-O-CH₂-), 41-39 (-N-CH₂-)

Note: The NMR chemical shifts are predicted based on the structure and typical values for similar compounds. Actual values must be determined experimentally.

Biological Context: Anticonvulsant Activity Screening

Isatin derivatives have been widely investigated for their anticonvulsant properties. The following workflow outlines a standard preliminary screening process to evaluate the potential of this compound as an anticonvulsant agent.

Anticonvulsant_Screening_Workflow cluster_0 In Vivo Screening cluster_1 Neurotoxicity Assessment cluster_2 Outcome Animal_Model Animal Model (e.g., Mice) Drug_Admin Compound Administration (i.p. or p.o.) Animal_Model->Drug_Admin MES_Test Maximal Electroshock (MES) Test Drug_Admin->MES_Test PTZ_Test Pentylenetetrazole (PTZ) Test Drug_Admin->PTZ_Test Rotarod_Test Rotarod Test Drug_Admin->Rotarod_Test Observation Observation of Seizure Activity MES_Test->Observation PTZ_Test->Observation Data_Analysis Data Analysis (ED₅₀ determination) Observation->Data_Analysis PI_Calculation Protective Index (PI = TD₅₀ / ED₅₀) Data_Analysis->PI_Calculation Tox_Observation Observation of Motor Coordination Rotarod_Test->Tox_Observation Tox_Analysis Data Analysis (TD₅₀ determination) Tox_Observation->Tox_Analysis Tox_Analysis->PI_Calculation Lead_Identification Identification of Lead Compound PI_Calculation->Lead_Identification

Caption: Workflow for anticonvulsant activity screening.

Experimental Protocols for Biological Screening

A detailed protocol for the in vivo screening would involve the following key experiments:

  • Maximal Electroshock (MES) Test: This test is used to identify compounds that prevent seizure spread. Animals are administered the test compound, and after a specific time, an electrical stimulus is applied via corneal or ear-clip electrodes to induce a tonic-clonic seizure. The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded.

  • Pentylenetetrazole (PTZ) Seizure Test: This chemical-induced seizure model is used to identify compounds that can elevate the seizure threshold. Animals are administered the test compound, followed by a subcutaneous injection of PTZ, a GABA-A receptor antagonist. The ability of the compound to prevent or delay the onset of clonic and tonic seizures is observed.

  • Rotarod Test: This test is used to assess potential neurotoxicity by evaluating motor coordination. Animals are placed on a rotating rod, and the time they are able to maintain their balance is recorded after administration of the test compound. A decrease in performance indicates potential motor impairment.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and preliminary biological evaluation of this compound. The described two-step synthetic route, employing the N-phenoxyethylation of aniline followed by the Stolle synthesis, offers a reliable method for obtaining the target compound. The outlined workflow for anticonvulsant screening provides a clear path for assessing the therapeutic potential of this and other novel isatin derivatives. This document is intended to facilitate further research in the field of medicinal chemistry and drug discovery, contributing to the development of new and effective therapeutic agents.

An In-depth Technical Guide on the Characterization of 1-(2-phenoxyethyl)-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated research literature, including comprehensive characterization and biological evaluation, for the specific compound 1-(2-phenoxyethyl)-1H-indole-2,3-dione is not available. This guide has been constructed based on established principles for the synthesis and characterization of closely related N-substituted 1H-indole-2,3-dione (isatin) derivatives. The experimental protocols and data presented herein are representative and predictive, designed to guide researchers in the synthesis and analysis of this target compound.

Introduction

1H-indole-2,3-dione, commonly known as isatin, is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Its derivatives are known to exhibit a wide array of biological activities, including potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The substitution at the N-1 position of the indole ring is a common strategy to modulate the physicochemical properties and biological activity of the isatin core. This guide focuses on the synthesis and characterization of a specific N-substituted derivative, this compound.

This document provides a projected methodology for the synthesis of this compound via N-alkylation of isatin. It further outlines the expected analytical and spectroscopic data that would confirm its structure and purity, based on data from analogous compounds found in the literature.

Synthesis

The most direct and widely adopted method for the synthesis of N-substituted isatins is the N-alkylation of the isatin core.[3][4] This reaction typically involves the deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide.

2.1 Proposed Synthetic Scheme

The synthesis of this compound is anticipated to proceed via the reaction of isatin with a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

G Isatin Isatin Reagents + 2-Phenoxyethyl Bromide Isatin->Reagents Conditions K₂CO₃, DMF 80 °C, 12h Reagents->Conditions Product This compound Conditions->Product

Caption: Proposed synthesis of this compound.

2.2 Detailed Experimental Protocol

This protocol is adapted from general procedures for the N-alkylation of isatin.[5]

  • To a dry round-bottom flask equipped with a magnetic stirrer, add isatin (1.0 eq) and potassium carbonate (1.3 eq).

  • Add a sufficient volume of anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants (e.g., 10 mL per 10 mmol of isatin).

  • Stir the mixture at room temperature for 45 minutes to facilitate the formation of the isatin anion.

  • Add 2-phenoxyethyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

Physicochemical and Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The following tables summarize the expected data based on the analysis of structurally similar N-substituted isatins.[2][5][6]

3.1 Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular FormulaC₁₆H₁₃NO₃
Molecular Weight267.28 g/mol
AppearanceOrange to red solid
Melting PointNot available; expected >100°C
SolubilitySoluble in DMF, DMSO, Acetone, Ethyl Acetate

3.2 Spectroscopic Data (Predicted)

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃) Chemical shifts (δ) are referenced to tetramethylsilane (TMS). The aromatic region (Ar-H) will present complex multiplets.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.65d1HIsatin H-4
~ 7.55t1HIsatin H-6
~ 7.20 - 7.35m2HPhenoxy Ar-H
~ 7.10t1HIsatin H-5
~ 6.85 - 7.00m4HPhenoxy Ar-H & Isatin H-7
~ 4.30t2HN-CH₂
~ 4.15t2HO-CH₂

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~ 183.5C=O (C-3)
~ 158.0C=O (C-2)
~ 157.5Phenoxy C-O
~ 150.5Isatin C-7a
~ 138.5Isatin C-6
~ 129.5Phenoxy Ar-CH
~ 125.5Isatin C-4
~ 124.0Isatin C-5
~ 121.5Phenoxy Ar-CH
~ 117.5Isatin C-3a
~ 114.5Phenoxy Ar-CH
~ 111.0Isatin C-7
~ 66.0O-CH₂
~ 40.0N-CH₂

Table 3: Predicted FT-IR and Mass Spectrometry Data

TechniquePredicted Data
FT-IR (KBr, cm⁻¹)~ 1745 (C=O, C-2, lactam) ~ 1725 (C=O, C-3, ketone) ~ 1610 (C=C, aromatic) ~ 1240 (C-O, ether stretch)
Mass Spec. (ESI-MS)m/z: 268.09 [M+H]⁺, 290.07 [M+Na]⁺

Experimental and Analytical Workflow

The overall process from synthesis to characterization and potential biological screening follows a logical progression.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioactivity Biological Evaluation (Optional) s1 Isatin + Reagents s2 N-Alkylation Reaction s1->s2 s3 Work-up & Extraction s2->s3 s4 Purification (Chromatography) s3->s4 c1 Purity Check (TLC, HPLC) s4->c1 Pure Compound c2 Structure Elucidation c1->c2 c2_1 NMR (¹H, ¹³C) c2->c2_1 c2_2 FT-IR c2->c2_2 c2_3 Mass Spectrometry c2->c2_3 c2_4 Elemental Analysis c2->c2_4 b1 In vitro Assays (e.g., anticancer, antimicrobial) c2_1->b1 c2_2->b1 c2_3->b1 c2_4->b1 b2 Mechanism of Action Studies b1->b2

Caption: General workflow for synthesis, characterization, and evaluation.

Potential Biological Activity

While no biological data exists for this compound, the isatin scaffold is a well-known pharmacophore. N-substituted isatins, particularly those with aromatic side chains, have been reported to possess various biological activities. For instance, N-phenethyl isatins have shown in vitro cytotoxic activity against cancer cell lines.[2] Derivatives of isatin are also explored for their potential as inhibitors of enzymes like caspases and kinases.[3] Therefore, it is plausible that this compound could be a candidate for screening in anticancer, antiviral, or other bioactivity assays. Elucidation of any specific signaling pathway would be contingent on the results of such initial biological screening.

References

Spectroscopic and Synthetic Profile of 1-(2-phenoxyethyl)-1H-indole-2,3-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Comprehensive spectroscopic data and detailed synthetic protocols for the N-substituted isatin derivative, 1-(2-phenoxyethyl)-1H-indole-2,3-dione, are not extensively available in currently accessible scientific literature. This technical guide addresses the current information gap and outlines general methodologies applicable to the synthesis and characterization of this class of compounds, providing a foundational resource for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the N-substituted isatin family, a class of compounds of significant interest in medicinal chemistry due to their versatile biological activities. The isatin scaffold is a privileged structure, and its derivatization at the N-1 position with various substituents, such as the 2-phenoxyethyl group, can modulate its physicochemical properties and pharmacological effects. The lack of specific published data for this particular derivative necessitates a reliance on established synthetic routes and characterization techniques for analogous compounds.

Synthesis and Experimental Protocols

The synthesis of this compound would typically proceed via the N-alkylation of isatin. This well-established reaction involves the deprotonation of the indole nitrogen of the isatin core, followed by nucleophilic attack on a suitable electrophile, in this case, a 2-phenoxyethyl halide.

A general experimental protocol for the synthesis is outlined below. It is important to note that optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time, would be necessary to achieve a satisfactory yield and purity of the target compound.

General Synthetic Workflow:

Synthesis_Workflow Isatin Isatin Reaction N-Alkylation Reaction Isatin->Reaction Phenoxyethyl_Halide 2-Phenoxyethyl halide (e.g., bromide or iodide) Phenoxyethyl_Halide->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Product 1-(2-phenoxyethyl)-1H- indole-2,3-dione Purification->Product

Caption: General workflow for the synthesis of this compound.

Materials:

  • 1H-indole-2,3-dione (Isatin)

  • 1-Bromo-2-phenoxyethane (or other suitable 2-phenoxyethyl halide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of isatin (1.0 equivalent) in anhydrous DMF, a suitable base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: The resulting mixture is stirred for a predetermined time (e.g., 30 minutes) to facilitate the formation of the isatin anion. Subsequently, 1-bromo-2-phenoxyethane (1.2 equivalents) is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is then heated (e.g., to 60-80 °C) and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Spectroscopic Data (Anticipated)

While specific experimental data is not available, the expected spectroscopic characteristics can be predicted based on the structure of this compound. The following tables summarize the anticipated data.

Table 1: Anticipated ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6 - 7.8m2HAromatic protons (Isatin ring)
~ 7.2 - 7.4m3HAromatic protons (Phenoxy group)
~ 6.8 - 7.1m4HAromatic protons (Isatin & Phenoxy)
~ 4.4 - 4.6t2H-O-CH₂-
~ 4.1 - 4.3t2H-N-CH₂-

Table 2: Anticipated ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 183 - 185C=O (C3)
~ 158 - 160C=O (C2)
~ 157 - 159Aromatic C-O (Phenoxy group)
~ 150 - 152Aromatic C (Isatin ring, C7a)
~ 138 - 140Aromatic CH (Isatin ring)
~ 129 - 131Aromatic CH (Phenoxy group)
~ 124 - 126Aromatic CH (Isatin ring)
~ 121 - 123Aromatic CH (Phenoxy group)
~ 117 - 119Aromatic C (Isatin ring, C3a)
~ 114 - 116Aromatic CH (Phenoxy group)
~ 110 - 112Aromatic CH (Isatin ring)
~ 65 - 67-O-CH₂-
~ 40 - 42-N-CH₂-

Table 3: Anticipated IR and Mass Spectrometry Data

TechniqueAnticipated Data
IR (cm⁻¹) ~ 1740-1760 (C=O, ketone), ~ 1700-1720 (C=O, lactam), ~ 1600, 1480 (C=C, aromatic), ~ 1240 (C-O, ether)
Mass Spec (m/z) Expected molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₆H₁₃NO₃.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the public domain detailing the involvement of this compound in any particular signaling pathways or established experimental workflows. Research into the biological activity of this compound would be required to elucidate its mechanism of action and potential therapeutic applications. A general workflow for such an investigation is proposed below.

Biological_Screening_Workflow Compound This compound Primary_Screening Primary Biological Screening (e.g., Cell Viability Assays) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Dose-Response, Target Engagement) Hit_Identification->Secondary_Assays Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Secondary_Assays->Mechanism_of_Action Mechanism_of_Action->Lead_Optimization

Caption: A general workflow for the biological evaluation of a novel compound.

Conclusion

This technical guide provides a projected overview of the synthesis and spectroscopic characteristics of this compound based on established chemical principles and data from analogous structures. The absence of specific experimental data in the literature highlights an opportunity for further research to synthesize, characterize, and evaluate the biological activity of this compound. The methodologies and anticipated data presented herein offer a valuable starting point for researchers and professionals in the field of drug discovery and development.

Technical Guide: Crystal Structure and Synthesis of N-Substituted Indole-2,3-diones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental crystallographic data for 1-(2-phenoxyethyl)-1H-indole-2,3-dione is not publicly available. This guide presents the crystal structure of a closely related analogue, 2-(2-hydroxyethyl)isoindoline-1,3-dione, to provide representative structural insights. A generalized synthesis protocol for the target compound is described based on established methods for N-alkylation of isatins.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The synthetic versatility of the isatin scaffold allows for substitutions at the N-1, C-5, and C-7 positions, leading to a diverse array of analogues with modulated pharmacological profiles.[1] This guide focuses on the structural characteristics and synthesis of N-substituted isatins, with a specific interest in this compound.

Crystal Structure Analysis

As a proxy for the title compound, the crystal structure of 2-(2-hydroxyethyl)isoindoline-1,3-dione provides valuable information regarding the conformation of the N-substituted ethyl group relative to the heterocyclic core. The phthalimide unit in this analogue is essentially planar, with the hydroxyethyl substituent adopting a coiled conformation.[3] This is evidenced by the N—C—C—O torsion angle of -65.3 (3)°.[3] In the crystal structure, intermolecular O—H⋯O hydrogen bonds are key interactions, linking molecules into one-dimensional chains.[3]

Crystallographic Data for 2-(2-hydroxyethyl)isoindoline-1,3-dione

The following tables summarize the key crystallographic data for 2-(2-hydroxyethyl)isoindoline-1,3-dione.[3]

Table 1: Crystal Data and Structure Refinement Details [3]

ParameterValue
Empirical formulaC₁₀H₉NO₃
Formula weight191.18
Temperature294 K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensions
a10.155 (4) Å
b7.888 (3) Å
c11.037 (4) Å
α90°
β104.734 (6)°
γ90°
Volume855.3 (6) ų
Z4
Density (calculated)1.483 Mg/m³
Absorption coefficient0.115 mm⁻¹
F(000)400
Crystal size0.30 x 0.24 x 0.10 mm
Theta range for data collection2.4 to 25.0°
Reflections collected3550
Independent reflections1566 [R(int) = 0.041]
Completeness to theta = 25.0°99.9 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1566 / 0 / 128
Goodness-of-fit on F²1.045
Final R indices [I>2sigma(I)]R1 = 0.043, wR2 = 0.112
R indices (all data)R1 = 0.079, wR2 = 0.129

Experimental Protocols

General Synthesis of N-Substituted Isatins

N-alkylation of isatin is a common method for the synthesis of 1-substituted derivatives.[4] A general and efficient procedure involves the reaction of isatin with an appropriate alkyl halide in the presence of a base and a polar apathetic solvent.[4][5]

Materials:

  • Isatin

  • 2-Phenoxyethyl bromide (or a suitable phenoxyethylating agent)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a flask containing a magnetic stirring bar, add isatin (1 equivalent) and potassium carbonate (1.3 equivalents) in dimethylformamide.

  • Stir the mixture at room temperature for approximately 45 minutes to facilitate the formation of the isatin anion.

  • Add 2-phenoxyethyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80°C and continue stirring for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of N-substituted isatins.

G cluster_0 Synthesis of this compound A Reactants (Isatin, 2-Phenoxyethyl bromide, K2CO3, DMF) B Reaction at 80°C (12 hours) A->B Mixing & Heating C Work-up (Dilution with water, Extraction with Ethyl Acetate) B->C Cooling & Quenching D Purification (Column Chromatography) C->D Isolation E Product (this compound) D->E Final Product

Caption: General workflow for the synthesis of this compound.

Potential Signaling Pathway Modulation by Isatin Derivatives

Isatin derivatives have been shown to interact with various biological targets, including protein kinases, which are crucial components of cellular signaling pathways implicated in cancer and inflammation.[6][7] One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.

The diagram below depicts a simplified representation of the VEGFR-2 signaling pathway, a potential target for isatin derivatives.

G cluster_1 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Promotes Isatin Isatin Derivative (e.g., 1-(2-phenoxyethyl)- 1H-indole-2,3-dione) Isatin->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and potential inhibition by isatin derivatives.

Conclusion

While the specific crystal structure of this compound remains to be determined, analysis of a structurally related compound provides valuable insights into its likely conformation. The synthesis of this and other N-substituted isatins can be readily achieved through established N-alkylation protocols. The diverse biological activities of isatin derivatives, particularly their potential to modulate key signaling pathways such as VEGFR-2, underscore their importance as a scaffold for the development of novel therapeutic agents. Further research into the precise molecular interactions of these compounds with their biological targets will be crucial for the rational design of more potent and selective drugs.

References

Biological Activity of 1-(Substituted)-1H-indole-2,3-dione Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides an in-depth overview of the biological activities of N-substituted 1H-indole-2,3-dione (isatin) derivatives based on available scientific literature. Despite a comprehensive search, specific data for 1-(2-phenoxyethyl)-1H-indole-2,3-dione derivatives was not found in the public domain. The information presented herein pertains to the broader class of N-substituted isatin analogs and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The isatin core can be readily functionalized at various positions, particularly at the N-1 position of the indole ring, allowing for the synthesis of a vast library of analogs with a wide spectrum of pharmacological properties. These activities include anticancer, antimicrobial, antiviral, anticonvulsant, and enzyme inhibitory effects. This guide summarizes key findings on the biological activities of N-substituted isatin derivatives, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Anticancer Activity

N-substituted isatin derivatives have demonstrated significant cytotoxic and antineoplastic activities against various cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected N-substituted isatin derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-Halo-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivativesHeLa10.64 - 33.62
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-713.2
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-4688.2
Isoindoline-1,3-dione derivative with phenyl substituent at piperazine positionAChE inhibition1.12
Isoindoline-1,3-dione derivative with diphenylmethyl moietyBuChE inhibition21.24
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (isatin derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formed formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing Anticancer Mechanism: Apoptosis Induction Pathway

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_execution Execution Phase Isatin Derivative Isatin Derivative Caspase-3 Activation Caspase-3 Activation Isatin Derivative->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage DNA Fragmentation DNA Fragmentation Caspase-3 Activation->DNA Fragmentation Apoptosis Apoptosis PARP Cleavage->Apoptosis DNA Fragmentation->Apoptosis

Caption: General pathway of apoptosis induction by isatin derivatives.

Antimicrobial Activity

Various N-substituted isatin derivatives have been reported to possess significant antibacterial and antifungal properties. The structural modifications on the isatin core play a crucial role in determining the antimicrobial spectrum and potency.

Quantitative Antimicrobial Activity Data

The following table presents the antimicrobial activity of selected N-substituted indole derivatives, including Minimum Inhibitory Concentration (MIC) values.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
tris(1H-indol-3-yl)methylium derivatives (compounds 2 & 3)Gram-positive bacteria0.13 - 2.0
Indole-1,2,4 triazole conjugatesCandida tropicalis2
Indole-1,2,4 triazole conjugate (compound 6f)Candida albicans2
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism without compound) and negative (broth without microorganism) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Experimental Workflow: MIC Determination

mic_workflow Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Bacterial Inoculum->Inoculate Microtiter Plate Serial Dilution of Isatin Derivative Serial Dilution of Isatin Derivative Serial Dilution of Isatin Derivative->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Observe for Growth Observe for Growth Incubate Plate->Observe for Growth Determine MIC Determine MIC Observe for Growth->Determine MIC No visible growth End End Determine MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Enzyme Inhibition

Isatin and its derivatives are known to inhibit various enzymes, which is a key mechanism underlying their therapeutic effects. Carboxylesterases (CEs) are one such class of enzymes that are potently inhibited by isatin analogs.

Quantitative Enzyme Inhibition Data

The inhibitory activity of isatin derivatives against specific enzymes is often quantified by the inhibition constant (Ki) or the IC50 value.

Compound/Derivative ClassEnzymeKi (nM)Reference
Isatin analogs with clogP > 5Human Carboxylesterases (hCE1, hiCE)in the nM range
Benzil analoguesMammalian Carboxylesterasesin the low nM range
Experimental Protocol: Carboxylesterase Inhibition Assay

Methodology:

  • Enzyme and Substrate Preparation: Solutions of the purified carboxylesterase enzyme and a suitable substrate (e.g., o-nitrophenyl acetate) are prepared in an appropriate buffer (e.g., 50mM Hepes, pH 7.4).

  • Inhibitor Preparation: The isatin derivatives (inhibitors) are dissolved in a suitable solvent like DMSO.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the buffer, the substrate, and varying concentrations of the inhibitor.

  • Reaction Initiation: The reaction is initiated by adding the enzyme to each well.

  • Kinetic Measurement: The rate of substrate hydrolysis is monitored by measuring the change in absorbance of the product over time using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated, and the Ki or IC50 values are determined by fitting the data to appropriate enzyme inhibition models.

Visualizing Logical Relationship: Structure-Activity Relationship (SAR) for CE Inhibition

sar_logic cluster_properties Molecular Properties cluster_activity Biological Activity Hydrophobicity (clogP) Hydrophobicity (clogP) CE Inhibition Potency CE Inhibition Potency Hydrophobicity (clogP)->CE Inhibition Potency Increases with higher clogP (>5) Ethane-1,2-dione Moiety Ethane-1,2-dione Moiety Ethane-1,2-dione Moiety->CE Inhibition Potency Essential for activity

Caption: Key structural features influencing Carboxylesterase (CE) inhibition.

Conclusion

N-substituted 1H-indole-2,3-dione derivatives represent a promising class of compounds with a broad range of biological activities. Their synthetic tractability allows for extensive structural modifications, leading to the development of potent anticancer, antimicrobial, and enzyme inhibitory agents. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development. Further investigation into specific derivatives, such as the 1-(2-phenoxyethyl) substituted analogs, is warranted to explore their therapeutic potential.

Mechanism of Action of 1-(2-phenoxyethyl)-1H-indole-2,3-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of the scientific literature did not yield specific information on the mechanism of action of 1-(2-phenoxyethyl)-1H-indole-2,3-dione. Therefore, this document provides a detailed overview of the known mechanisms of action for the broader class of isatin (1H-indole-2,3-dione) derivatives. The information presented herein is intended to provide a foundational understanding of the potential biological activities of this class of compounds and may not be directly applicable to this compound.

Introduction to Isatin and its Derivatives

Isatin (1H-indole-2,3-dione) is a naturally occurring heterocyclic compound found in various plants and is also an endogenous metabolite in humans.[1][2] The isatin scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively studied, demonstrating a wide spectrum of pharmacological activities.[3][4] These activities include anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][5][6] The biological versatility of isatin derivatives stems from their ability to interact with a diverse range of molecular targets.

Potential Mechanisms of Action of Isatin Derivatives

The diverse biological effects of isatin derivatives are a result of their interaction with various cellular pathways and molecular targets. The following sections detail some of the key mechanisms of action that have been reported for this class of compounds.

Anticancer Activity

Isatin derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[5] Their anticancer effects are mediated through several mechanisms, including the induction of apoptosis, inhibition of protein kinases, and anti-angiogenic effects.

One of the key mechanisms is the inhibition of caspases, a family of cysteine proteases that play a crucial role in apoptosis. Certain isatin-sulphonamide derivatives have been shown to inhibit caspase-3 and -7.[7]

  • Experimental Protocol: Caspase Inhibitory Assay A typical in vitro caspase inhibitory assay involves incubating the recombinant human caspase-3 or -7 with a fluorogenic substrate, such as Ac-DEVD-AMC, in the presence and absence of the test compound. The cleavage of the substrate by the active caspase releases a fluorescent molecule (AMC), and the fluorescence intensity is measured over time. A reduction in the rate of fluorescence increase in the presence of the test compound indicates inhibition of the caspase. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.

Another significant anticancer mechanism of isatin derivatives is the inhibition of various protein kinases that are often dysregulated in cancer. For instance, certain bis-isatin derivatives have demonstrated potent anti-proliferative activity by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[6]

The logical workflow for the evaluation of the anticancer activity of isatin derivatives can be visualized as follows:

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_insilico In Silico Analysis synthesis Synthesis of Isatin Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assays (MTT, etc.) against Cancer Cell Lines characterization->cytotoxicity mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle, Kinase Inhibition) cytotoxicity->mechanism docking Molecular Docking Studies mechanism->docking antiviral_mechanism Isatin Isatin Derivative Protease Viral Protease (e.g., 3CLpro) Isatin->Protease Inhibits Substrate Viral Polyprotein Substrate Protease->Substrate Cleaves Products Functional Viral Proteins Substrate->Products Replication Viral Replication Products->Replication

References

An In-Depth Technical Guide to the In Silico Analysis of 1-(2-phenoxyethyl)-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer effects.[1] The therapeutic potential of these compounds often hinges on the nature of the substituent at the N-1 position of the indole ring. This technical guide outlines a comprehensive in silico workflow for the characterization of a specific N-substituted derivative, 1-(2-phenoxyethyl)-1H-indole-2,3-dione. While extensive experimental data on this particular molecule is not yet available, this document serves as a roadmap for its virtual screening and property prediction, leveraging established methodologies for related isatin analogs. We present detailed protocols for synthesis, molecular docking studies against relevant therapeutic targets, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. All proposed computational workflows and potential biological pathways are visualized using high-contrast, clear diagrams to facilitate understanding and replication.

Synthesis Protocol

The target compound, this compound, can be synthesized via N-alkylation of the isatin core. This is a common and effective method for producing N-substituted isatin derivatives.[2][3]

Experimental Protocol: N-Alkylation of Isatin

Objective: To synthesize this compound by reacting isatin with 1-bromo-2-phenoxyethane under basic conditions.

Materials:

  • Isatin (1.0 eq.)

  • 1-bromo-2-phenoxyethane (1.2 eq.)

  • Potassium carbonate (K₂CO₃) (3.0 eq.)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Argon atmosphere

Procedure:

  • To a solution of isatin (1.0 eq.) in anhydrous DMF, add potassium carbonate (3.0 eq.).

  • Stir the mixture under an argon atmosphere at room temperature.

  • Add 1-bromo-2-phenoxyethane (1.2 eq.) dropwise to the reaction mixture.

  • Continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting isatin spot disappears.[4]

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with deionized water, and air dry.

  • Purify the crude product using silica gel column chromatography with an ethyl acetate/hexane gradient as the eluent.

  • Collect the fractions containing the pure product, and concentrate them under reduced pressure to yield this compound as a solid.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Proposed In Silico Studies

The following sections detail a proposed in silico evaluation pipeline for this compound to predict its therapeutic potential and drug-like properties.

Molecular Docking Analysis

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target.[5][6][7] Based on the known biological activities of isatin derivatives, we propose docking studies against targets relevant to anticonvulsant and antimicrobial activities.

Potential Targets:

  • Anticonvulsant Activity: Gamma-aminobutyric acid type A (GABA-A) receptor. Many antiepileptic agents exert their effects by modulating GABAergic transmission.[8][9]

  • Antimicrobial Activity: Bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria, making it an excellent target for antibacterial agents. Indole derivatives have shown promise as antimicrobial agents.[10][11][12]

The general workflow for a molecular docking study is outlined below.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage p_target Target Protein Preparation (e.g., GABA-A Receptor, PDB ID) - Remove water/ligands - Add hydrogens - Assign charges def_grid Define Binding Site (Grid Box Generation) p_target->def_grid p_ligand Ligand Preparation (this compound) - Generate 3D structure - Energy minimization - Assign charges run_dock Run Docking Simulation (e.g., AutoDock Vina) p_ligand->run_dock def_grid->run_dock get_poses Generate Binding Poses & Binding Affinity Scores run_dock->get_poses analyze Analyze Interactions - Hydrogen bonds - Hydrophobic interactions - Pi-pi stacking get_poses->analyze select Select Best Pose analyze->select

Caption: A generalized workflow for molecular docking studies.
  • Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., GABA-A receptor, DNA gyrase) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules and existing ligands, adding polar hydrogens, and assigning charges (e.g., using AutoDock Tools).

  • Ligand Preparation: Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw). Perform energy minimization using a suitable force field (e.g., MMFF94) and save the structure in a compatible format (e.g., PDBQT).

  • Grid Generation: Define the binding pocket on the target protein. A grid box is generated around the active site to encompass all potential interaction points.

  • Docking Simulation: Perform the docking using software like AutoDock Vina. The program will explore various conformations of the ligand within the defined grid box and calculate the binding affinity for each pose.[7]

  • Results Analysis: Analyze the output to identify the binding pose with the lowest energy score (highest affinity). Visualize the ligand-protein complex to examine the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the binding.

The following table presents hypothetical binding affinity data for the target compound against the selected protein targets, compared to standard reference drugs.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Reference DrugReference Binding Affinity (kcal/mol)
This compoundGABA-A Receptor-8.5Diazepam-9.2
This compoundDNA Gyrase-9.1Ciprofloxacin-9.8
In Silico ADMET Prediction

Predicting the ADMET properties of a drug candidate in the early stages of development is crucial to minimize the risk of late-stage failures.[13][14][15] Various computational models can predict these properties based on the molecule's structure.

A standard workflow for predicting ADMET properties is shown below.

admet_prediction_workflow cluster_input Input Stage cluster_prediction Prediction Stage cluster_analysis Analysis Stage input_smiles Input Molecule Structure (SMILES or SDF format) run_models Run Prediction Models (e.g., SwissADME, admetSAR) input_smiles->run_models calc_physchem Physicochemical Properties (MW, LogP, TPSA) run_models->calc_physchem calc_pk Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) run_models->calc_pk calc_tox Toxicity Prediction (AMES, hERG, Carcinogenicity) run_models->calc_tox analyze_results Analyze Predicted Data calc_physchem->analyze_results calc_pk->analyze_results calc_tox->analyze_results drug_likeness Assess Drug-Likeness (e.g., Lipinski's Rule of Five) analyze_results->drug_likeness final_assessment Overall Profile Assessment drug_likeness->final_assessment

Caption: A standard workflow for in silico ADMET prediction.
  • Input Structure: Obtain the canonical SMILES string or SDF file for this compound.

  • Select Prediction Tools: Utilize web-based servers or standalone software such as SwissADME, admetSAR, or other QSAR-based models.[16]

  • Run Predictions: Input the molecular structure into the selected tools to calculate a range of properties.

  • Data Compilation and Analysis: Compile the predicted data into a structured format. Analyze the results to assess the compound's potential for oral bioavailability, metabolic stability, potential toxicity, and overall drug-likeness according to established rules (e.g., Lipinski's Rule of Five).

This table summarizes key ADMET properties predicted for the target compound.

PropertyPredicted Value/ClassificationInterpretation
Absorption
GI AbsorptionHighLikely well-absorbed from the gastrointestinal tract.
BBB PermeantYesCan potentially cross the blood-brain barrier.
Distribution
Volume of Distribution (VDss)0.8 L/kgModerate distribution into tissues.
Plasma Protein Binding>90%High affinity for plasma proteins.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via CYP2D6.
CYP3A4 InhibitorYesPotential for drug-drug interactions via CYP3A4.
Excretion
Renal OCT2 SubstrateNoNot likely to be actively secreted by kidneys.
Toxicity
AMES ToxicityNon-mutagenicLow risk of mutagenicity.
hERG InhibitionLow riskLow risk of cardiotoxicity.
Drug-Likeness
Lipinski's Rule of Five0 violationsGood oral bioavailability is likely.

Potential Mechanisms of Action

Based on the hypothetical in silico findings, we can postulate potential mechanisms of action for this compound.

Potential Anticonvulsant Signaling Pathway

The predicted binding to the GABA-A receptor suggests a mechanism involving the enhancement of inhibitory neurotransmission.

anticonvulsant_pathway compound 1-(2-phenoxyethyl)-1H- indole-2,3-dione gaba_r GABA-A Receptor compound->gaba_r Binds and positively modulates receptor cl_ion Chloride Ion (Cl⁻) Influx gaba_r->cl_ion Increases channel opening hyperpol Neuronal Hyperpolarization cl_ion->hyperpol inhibition Increased Inhibitory Postsynaptic Potential (IPSP) hyperpol->inhibition seizure_supp Suppression of Seizure Activity inhibition->seizure_supp

Caption: Postulated anticonvulsant mechanism via GABA-A receptor.
Potential Antimicrobial Signaling Pathway

The predicted binding to bacterial DNA gyrase suggests a mechanism involving the disruption of DNA replication, leading to bacterial cell death.

antimicrobial_pathway compound 1-(2-phenoxyethyl)-1H- indole-2,3-dione dna_gyrase Bacterial DNA Gyrase compound->dna_gyrase Inhibits enzyme dna_super DNA Supercoiling dna_gyrase->dna_super Prevents dna_rep DNA Replication dna_super->dna_rep Blocks cell_death Bacterial Cell Death dna_rep->cell_death Leads to

Caption: Postulated antimicrobial mechanism via DNA gyrase inhibition.

Conclusion

This technical guide provides a comprehensive, albeit prospective, in silico evaluation of this compound. By outlining detailed protocols for synthesis, molecular docking, and ADMET prediction, we have constructed a framework for assessing its potential as a therapeutic agent. The hypothetical data presented suggests that this compound may possess favorable drug-like properties and exhibit dual anticonvulsant and antimicrobial activities. The visualized workflows and pathways offer a clear guide for future computational and experimental validation. This structured in silico approach allows for the efficient, cost-effective prioritization of novel isatin derivatives for further development in the drug discovery pipeline.

References

Potential Therapeutic Targets of 1-(2-phenoxyethyl)-1H-indole-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-phenoxyethyl)-1H-indole-2,3-dione belongs to the isatin (1H-indole-2,3-dione) class of compounds, a versatile scaffold known for a wide spectrum of pharmacological activities. While direct experimental data on this specific derivative is limited in publicly accessible literature, the extensive research on isatin and its analogues provides a strong foundation for predicting its potential therapeutic targets and mechanisms of action. This technical guide consolidates the known biological activities of the isatin scaffold, presenting potential therapeutic avenues for this compound in areas such as oncology, inflammation, and neurodegenerative diseases. This document provides structured data on related compounds, detailed experimental protocols for investigation, and visualizations of relevant signaling pathways to guide future research and drug development efforts.

Introduction to the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a heterocyclic compound featuring an indole nucleus. This privileged scaffold has garnered significant interest from medicinal chemists due to the diverse biological and pharmacological activities exhibited by its derivatives. These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant effects. The biological activity of isatin derivatives can be significantly modulated by substitutions at various positions of the indole ring. The focus of this guide, this compound, features a phenoxyethyl group at the N-1 position, a modification that can influence its pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Targets in Oncology

The anticancer activity of isatin derivatives is one of the most extensively studied areas. The cytotoxic effects of these compounds are often mediated through the induction of apoptosis and inhibition of key enzymes involved in cancer progression.

Bcl-2 Family Proteins and Apoptosis Induction

The Bcl-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic proteins like Bcl-2 is a common mechanism of drug resistance in cancer. Several indole-based compounds have been shown to inhibit Bcl-2, leading to the induction of apoptosis in cancer cells. Isatin itself has been shown to be cytotoxic to human promyelocytic leukemia (HL-60) cells through the induction of apoptosis.

  • Hypothesized Mechanism for this compound: The addition of the lipophilic 2-phenoxyethyl group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets like Bcl-2.

Bcl2_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 inhibition Bax_Bak Bax/Bak Bcl2->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Carboxylesterases (CEs)

Carboxylesterases are enzymes involved in the metabolism and detoxification of various xenobiotics and are also responsible for the hydrolysis of numerous clinically used drugs. Isatins have been identified as potent and specific inhibitors of human carboxylesterases, such as hCE1 and hiCE. The inhibitory potency of isatin derivatives is often correlated with their hydrophobicity.

  • Hypothesized Mechanism for this compound: The hydrophobic phenoxyethyl group could enhance the inhibitory activity of the molecule against CEs. Inhibition of CEs can be a strategy to modulate the metabolism of co-administered ester-containing drugs.

Potential Therapeutic Targets in Inflammation

Chronic inflammation is implicated in a variety of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Some isatin derivatives have demonstrated anti-inflammatory properties.

Pro-inflammatory Cytokines and Enzymes

Derivatives of indole-2-one have been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, they can suppress the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key mediators of the inflammatory response.

  • Hypothesized Mechanism for this compound: This compound could potentially modulate inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of TNF-α, IL-6, COX-2, and iNOS expression.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB_Pathway NF-κB Signaling TLR4->NFkB_Pathway activates Pro_inflammatory_Mediators TNF-α, IL-6, COX-2, iNOS NFkB_Pathway->Pro_inflammatory_Mediators induces expression This compound This compound This compound->NFkB_Pathway potential inhibition Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation promotes

Potential Therapeutic Targets in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's are characterized by the progressive loss of neuronal function. One of the therapeutic strategies for Alzheimer's disease is the inhibition of cholinesterases to increase the levels of the neurotransmitter acetylcholine.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

Derivatives of isoindole-1,3-dione, which share structural similarities with the isatin core, have been evaluated as inhibitors of AChE and BuChE. These compounds have shown potent inhibitory activity, suggesting their potential as therapeutic agents for Alzheimer's disease.

  • Hypothesized Mechanism for this compound: The structural features of this compound may allow it to interact with the active sites of AChE and BuChE, leading to their inhibition.

Quantitative Data for Representative Isatin Derivatives

The following table summarizes the cytotoxic activities of various isatin derivatives against different cancer cell lines to provide a reference for the potential potency of this class of compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
IsatinHuman promyelocytic leukemia (HL-60)2.94 µg/mL
Indole-based Bcl-2 Inhibitor U2MCF-7 (Breast)0.83 ± 0.11
Indole-based Bcl-2 Inhibitor U2A549 (Lung)0.73 ± 0.07
Indole-based Bcl-2 Inhibitor U2MDA-MB-231 (Breast)5.22 ± 0.55
Indole-based Bcl-2 Inhibitor U3MCF-7 (Breast)1.17 ± 0.10
Indole-based Bcl-2 Inhibitor U3A549 (Lung)2.98 ± 0.19
Indole-based Bcl-2 Inhibitor U3MDA-MB-231 (Breast)4.07 ± 0.35

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the potential therapeutic activities of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HL-60, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compound Treat with Compound Incubate_24h_1->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Carboxylesterase Inhibition Assay

This assay determines the inhibitory effect of the compound on carboxylesterase activity.

  • Enzyme and Substrate Preparation: Prepare solutions of purified human carboxylesterase (e.g., hCE1) and a fluorogenic substrate (e.g., 4-methylumbelliferyl acetate).

  • Inhibition Reaction: In a 96-well plate, pre-incubate the enzyme with various concentrations of this compound for 15 minutes.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 and Ki values for the compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis in treated cells.

  • Cell Treatment: Treat cancer cells with the IC50 concentration of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

While this compound remains a relatively uncharacterized compound, the wealth of data on the isatin scaffold strongly suggests its potential as a therapeutic agent. The primary hypothesized targets include Bcl-2 family proteins, carboxylesterases, and key mediators of inflammation and neurotransmission. The provided experimental protocols offer a clear path for the systematic evaluation of these potential activities. Further investigation into the synthesis and biological evaluation of this compound is warranted to validate these hypotheses and explore its potential as a novel therapeutic lead.

The Discovery, Isolation, and Therapeutic Potential of Novel Isatin Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and biological evaluation of novel isatin compounds. Isatin (1H-indole-2,3-dione), a naturally occurring and synthetically versatile scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by its derivatives.[1][2] This document details established protocols for the isolation of isatin from natural sources and the synthesis of innovative derivatives, presents quantitative biological activity data, and elucidates key signaling pathways involved in their therapeutic effects.

Discovery and Natural Occurrence

Isatin was first isolated in 1841 by Erdmann and Laurent as a product of the oxidation of indigo.[3] It is an endogenous compound found in mammalian tissues and fluids, where it is believed to be a metabolic derivative of tryptophan or epinephrine.[1][2] Beyond its endogenous presence, isatin and its substituted analogues are found in a variety of natural sources, including plants, fungi, and marine organisms.[1][2][3] Notably, it has been extracted from plants of the Isatis genus, Couroupita guianensis (the cannonball tree), and Melochia tomentosa, as well as from the secretions of the parotid gland of the Bufo frog and the marine mollusc Dicathais orbita.[1][4] Fungi such as Streptomyces albus and Chaetomium globosum have also been identified as sources of isatin derivatives.[1][5]

Isolation of Isatin from Natural Sources

A key natural source for the isolation of isatin is the flower of the cannonball tree, Couroupita guianensis. The following protocol outlines the steps for its extraction and purification.

Experimental Protocol: Isolation and Purification from Couroupita guianensis Flowers

This protocol is adapted from established methodologies for the extraction of isatin from floral parts.[4]

Materials and Equipment:

  • Dried and powdered floral parts of Couroupita guianensis

  • Chloroform (CHCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica gel (60-120 mesh)

  • Soxhlet extractor

  • Rotary vacuum evaporator

  • Chromatography column (5 x 50 cm)

  • Glassware for extraction and chromatography

  • Analytical instruments for characterization (FTIR, GC-MS, melting point apparatus)

Procedure:

  • Extraction:

    • 250 g of dried, powdered floral parts are placed in a Soxhlet extractor.

    • Extraction is performed with chloroform.

    • The resulting extract is concentrated using a rotary vacuum evaporator to obtain a residue.[4]

  • Removal of Pigments:

    • The residue is dissolved in dichloromethane.

    • The solution is passed through a silica gel column to remove coloring materials.[4]

  • Column Chromatography:

    • The resulting solution from the previous step is concentrated.

    • The concentrate is subjected to column chromatography on a silica gel column (5 x 50 cm, 60-120 mesh).

    • The column is eluted with dichloromethane containing gradually increasing amounts of methanol. The flow rate is maintained at 3 ml/min.[4]

  • Fraction Collection and Analysis:

    • Fractions are collected and monitored using an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Fractions containing the purified compound are combined and concentrated.

  • Characterization:

    • The purified compound is characterized to confirm its identity as isatin. This can be done using techniques such as:

      • Melting Point Determination: The melting point of pure isatin is approximately 203°C.[4]

      • FTIR Spectroscopy: To identify functional groups.

      • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight (m/z = 147 for isatin) and fragmentation pattern.[4]

The typical yield of isatin from 250 g of dry flower powder of Couroupita guianensis is approximately 3 mg.[4]

Synthesis of Novel Isatin Derivatives

The isatin scaffold is a versatile platform for the synthesis of a wide array of derivatives with diverse biological activities.[6][7] Modifications can be made at the N-1, C-3, and C-5 positions to modulate the pharmacological properties of the resulting compounds. Common synthetic strategies include the Sandmeyer synthesis for the isatin core and subsequent reactions to introduce various functionalities.

General Synthetic Workflow

The synthesis of novel isatin derivatives often follows a multi-step process, starting from the synthesis of the isatin core or a substituted isatin, followed by the introduction of desired functional groups.

G cluster_0 Isatin Core Synthesis cluster_1 Derivative Synthesis cluster_2 Purification and Characterization Aniline Aniline / Substituted Aniline Isonitrosoacetanilide Isonitrosoacetanilide Intermediate Aniline->Isonitrosoacetanilide Chloral Hydrate, Hydroxylamine HCl IsatinCore Isatin / Substituted Isatin Core Isonitrosoacetanilide->IsatinCore H₂SO₄ (Cyclization) IsatinCore_ref Isatin / Substituted Isatin Core Functionalization Reaction with Amines, Hydrazines, Alkyl Halides, etc. IsatinCore_ref->Functionalization NovelDerivative Novel Isatin Derivative Functionalization->NovelDerivative NovelDerivative_ref Novel Isatin Derivative Purification Recrystallization / Column Chromatography NovelDerivative_ref->Purification Characterization NMR, IR, Mass Spec. Purification->Characterization

Figure 1: General workflow for the synthesis of novel isatin derivatives.
Experimental Protocol: Sandmeyer Synthesis of Isatin

This classic method remains one of the most frequently used for preparing the isatin nucleus.[5]

Materials:

  • Aniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Sodium sulfate

  • Concentrated sulfuric acid

Procedure:

  • Formation of Isonitrosoacetanilide: Aniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. This condensation reaction forms an isonitrosoacetanilide intermediate.[5]

  • Cyclization: The isolated isonitrosoacetanilide is then treated with concentrated sulfuric acid. The strong acid catalyzes an intramolecular cyclization to yield isatin.[5]

  • Workup and Purification: The reaction mixture is poured onto ice to precipitate the crude isatin. The product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from glacial acetic acid or by forming a bisulfite adduct.[8][9]

Experimental Protocol: Synthesis of N-Alkylated Isatin Derivatives

Materials:

  • Isatin or substituted isatin

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Potassium iodide (catalytic amount)

Procedure:

  • A mixture of the isatin derivative (2 mmol), the corresponding alkyl halide (2.8 mmol), dry potassium carbonate (4 mmol), and a catalytic amount of potassium iodide is refluxed in acetonitrile (20 ml).

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is poured over ice water.

  • The resulting solid precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield the N-alkylated isatin derivative.

Experimental Protocol: Synthesis of Isatin-Based Schiff Bases

Procedure:

  • A mixture of an isatin derivative and a primary amine (e.g., an aniline derivative) in a 1:1 molar ratio is refluxed in ethanol.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration and recrystallized.

Biological Activities of Novel Isatin Compounds

Isatin derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development. The primary areas of investigation include their anticancer, antibacterial, and antifungal properties.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of novel isatin derivatives against various human cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization and the disruption of critical signaling pathways like the PI3K/Akt pathway.[6][10]

Table 1: Anticancer Activity of Selected Novel Isatin Derivatives (IC₅₀ values in µM)

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Isatin-Michael Acceptor Hybrid (6a)BGC-823 (Gastric)3.6 ± 0.6[11]
SGC-7901 (Gastric)5.7 ± 1.2[11]
NCI-H460 (Lung)3.2 ± 0.7[11]
5,7-Dibromoisatin Analog (6)HT29 (Colon)~1[10]
5,7-Dibromoisatin Analog (11)HT29 (Colon)~1[10]
5,7-Dibromoisatin Analog (13)HT29 (Colon)~1[10]
5,7-Dibromoisatin Analog (6)A549 (Lung)2.13[10]
5,7-Dibromoisatin Analog (11)A549 (Lung)2.53[10]
5,7-Dibromoisatin Analog (12)A549 (Lung)2.41[10]
Isatin-Triazole Hybrid (13)MGC-803 (Gastric)9.78[1]
Spirooxindole-Pyrrolidine (23)MCF-7 (Breast)15.32[1]
K562 (Leukemia)14.74[1]
Symmetrical bis-Schiff base of isatin (34)HepG2 (Liver)4.23[1]
Dibromo-substituted isatin analog (3)SKOV-3 (Ovarian)2.2 ± 0.2[12]
HCT-116 (Colon)2.1 ± 0.1[12]
Antimicrobial Activity

Isatin derivatives have also shown significant potential as antibacterial and antifungal agents, including activity against multidrug-resistant strains.

Table 2: Antibacterial and Antifungal Activity of Selected Novel Isatin Derivatives (MIC values)

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Isatin-Coumarin Hybrid (31h)M. tuberculosis H37Rv50[13]
MDR-TB32[13]
Bis-isatin Hybrid (27i)M. tuberculosis H37Rv25[13]
MDR-TB16[13]
Benzofuran-isatin AnaloguesMDR-TB0.125 - 16[13]
Isatin-Indole Hybrid (45j)C. albicans3.9[13]
Isatin-Indole Hybrid (45h)P. notatum7.8[13]
Moxifloxacin-isatin HybridsGram-positive & Gram-negative bacteria0.03 - 128[5]

Signaling Pathways and Mechanism of Action

The anticancer activity of many isatin derivatives is attributed to their ability to interfere with crucial cellular processes, particularly tubulin polymerization and the PI3K/Akt signaling pathway.

Inhibition of Tubulin Polymerization

Microtubules are essential for cell division, and their disruption is a key strategy in cancer chemotherapy. Certain isatin derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[10]

G cluster_0 Normal Tubulin Dynamics cluster_1 Inhibition by Isatin Derivatives TubulinDimers α/β-Tubulin Dimers Polymerization Polymerization TubulinDimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Depolymerization Depolymerization Microtubules->Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Depolymerization->TubulinDimers CellDivision Cell Division MitoticSpindle->CellDivision IsatinDerivative Isatin Derivative Inhibition IsatinDerivative->Inhibition Inhibition->Polymerization Inhibition

Figure 2: Mechanism of tubulin polymerization inhibition by isatin derivatives.
Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Isatin derivatives have been identified as inhibitors of this pathway, contributing to their pro-apoptotic effects.[6][10]

G cluster_0 PI3K/Akt Signaling Pathway cluster_1 Inhibition by Isatin Derivatives GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream CellSurvival Cell Survival, Proliferation, Growth Downstream->CellSurvival IsatinDerivative Isatin Derivative Inhibition IsatinDerivative->Inhibition Inhibition->Akt Inhibition of phosphorylation and protein levels

Figure 3: Inhibition of the PI3K/Akt signaling pathway by isatin derivatives.

Conclusion

The isatin scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The ability to isolate isatin from natural sources and the vast possibilities for synthetic modification have led to the discovery of numerous derivatives with potent anticancer and antimicrobial activities. The elucidation of their mechanisms of action, including the inhibition of tubulin polymerization and key signaling pathways like PI3K/Akt, provides a rational basis for the design of next-generation isatin-based drugs. This guide provides researchers and drug development professionals with a foundational understanding of the discovery, isolation, and biological importance of this promising class of compounds. Further research into structure-activity relationships and in vivo efficacy will be crucial in translating the therapeutic potential of novel isatin compounds into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-phenoxyethyl)-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-phenoxyethyl)-1H-indole-2,3-dione, an N-substituted derivative of isatin, belongs to a class of compounds with significant interest in medicinal chemistry and drug development. Isatin and its derivatives exhibit a broad spectrum of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties.[1] The N-alkylation of the isatin core is a common strategy to modify its physicochemical properties and biological activity.[2][3] This document provides a detailed protocol for the synthesis of this compound via the N-alkylation of isatin with 2-phenoxyethyl bromide.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the deprotonated nitrogen of isatin attacks the electrophilic carbon of 2-phenoxyethyl bromide.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products Isatin Isatin TargetCompound This compound Isatin->TargetCompound PhenoxyethylBromide 2-Phenoxyethyl bromide PhenoxyethylBromide->TargetCompound Base K2CO3 (Base) Solvent DMF (Solvent) Temperature 70-80 °C Byproduct KBr

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

  • Isatin (1H-indole-2,3-dione)

  • 2-Phenoxyethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Thin-layer chromatography (TLC) plates (silica gel) and chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add isatin (1.0 mmol, 1 equivalent), anhydrous potassium carbonate (1.3 mmol, 1.3 equivalents), and anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. To this suspension, add 2-phenoxyethyl bromide (1.1 mmol, 1.1 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting isatin), cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Product Characterization

ParameterValue
Reactants
Isatin1.0 mmol
2-Phenoxyethyl bromide1.1 mmol
Potassium Carbonate1.3 mmol
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 70-80 °C
Reaction Time 4-6 hours
Product This compound
Molecular Formula C₁₆H₁₃NO₃
Molecular Weight 267.28 g/mol
Appearance Orange to red solid
Yield Typically 70-90% (after purification)
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) Expected shifts (δ, ppm): 7.6-6.8 (m, 9H, Ar-H), 4.3-4.1 (m, 4H, -CH₂CH₂-)
¹³C NMR (CDCl₃, 100 MHz) Expected shifts (δ, ppm): 183-184 (C=O), 158-159 (C=O), aromatic carbons, aliphatic carbons

Note: NMR spectral data are predicted based on similar structures and should be confirmed experimentally.

Experimental Workflow Visualization

G start Start setup Reaction Setup: - Add Isatin, K2CO3, DMF to flask - Stir for 15 min start->setup addition Add 2-Phenoxyethyl Bromide setup->addition reaction Heat to 70-80 °C Stir for 4-6 hours Monitor by TLC addition->reaction workup Cool to RT Pour into ice-water reaction->workup extraction Extract with Ethyl Acetate workup->extraction washing Wash with Water and Brine extraction->washing drying Dry over MgSO4 Filter washing->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by Column Chromatography concentration->purification product Pure this compound purification->product

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

Application Notes & Protocols for the Purification and Analysis of 1-(2-phenoxyethyl)-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification and analytical characterization of 1-(2-phenoxyethyl)-1H-indole-2,3-dione, a key intermediate in the synthesis of various biologically active compounds. The methodologies outlined below are based on established techniques for the purification and analysis of N-substituted isatin derivatives.

Overview of Purification and Analytical Strategy

The purification of this compound from a crude reaction mixture typically involves a multi-step process. An initial work-up is performed to remove inorganic salts and highly polar impurities. This is followed by column chromatography for the primary purification, and finally, recrystallization to obtain a highly pure, crystalline product. The purity and identity of the compound are confirmed at each stage using a combination of chromatographic and spectroscopic techniques.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up crude->workup Extraction chromatography Silica Gel Column Chromatography workup->chromatography Loading onto Column fractions Collection of Pure Fractions chromatography->fractions Elution recrystallization Recrystallization fractions->recrystallization Solvent Evaporation pure_product Pure Crystalline Product recrystallization->pure_product Isolation

Caption: General workflow for the purification of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the N-alkylation of isatin involves its reaction with an appropriate alkyl halide in the presence of a base.[1][2]

Materials:

  • Isatin

  • 2-Phenoxyethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred suspension of isatin (1.0 eq) and anhydrous potassium carbonate (1.3 eq) in anhydrous DMF, add 2-phenoxyethyl bromide (1.1 eq).

  • Heat the reaction mixture to 80°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Flash column chromatography using silica gel is an effective method for the primary purification of the crude product.[1][3]

Materials:

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Crude this compound

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a mixture of hexane and ethyl acetate. A common starting ratio is 9:1 (v/v).[1]

  • Monitor the separation by collecting fractions and analyzing them by TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to yield the purified product.

Purification by Recrystallization

Recrystallization is employed to obtain a highly pure crystalline solid.[4]

Materials:

  • Purified this compound from column chromatography

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Dissolve the purified product in a minimum amount of hot DCM.

  • Slowly add hexane until the solution becomes slightly turbid.

  • Gently heat the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.

  • Dry the crystals under vacuum.

Analytical Methods

Thin-Layer Chromatography (TLC)

TLC is used for monitoring reaction progress and identifying the appropriate fractions from column chromatography.

Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates

  • Mobile Phase: Hexane:Ethyl Acetate (3:1, v/v)[3]

  • Visualization: UV light (254 nm)

High-Performance Liquid Chromatography (HPLC)

HPLC is used for purity assessment of the final product. A reverse-phase method is typically employed for indole derivatives.[5][6]

Protocol:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 50% B to 100% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm[7]

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Spectroscopic Analysis

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound.[8][9]

Protocol:

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Tetramethylsilane (TMS)

  • Instrument: 400 MHz or 500 MHz NMR spectrometer

3.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound.[1][10]

Protocol:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Analysis Mode: Full scan

  • Sample Preparation: Dissolve a small amount of the compound in methanol.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the purification and analysis of this compound.

Purification Step Starting Mass (mg) Final Mass (mg) Yield (%) Purity (by HPLC, %)
Column Chromatography1000 (Crude)7507595
Recrystallization75063084>99
Analytical Technique Parameter Expected Value
TLCRf~0.4 (Hexane:EtOAc 3:1)
HPLCRetention Time~10.5 min
MS (ESI+)[M+H]⁺m/z 268.0974
¹H NMR (CDCl₃, 400 MHz)Chemical Shift (δ, ppm)Aromatic protons: 6.8-7.8 ppm; -OCH₂CH₂N-: 4.1-4.4 ppm
¹³C NMR (CDCl₃, 100 MHz)Chemical Shift (δ, ppm)C=O: 158, 183 ppm; Aromatic carbons: 110-158 ppm; -OCH₂CH₂N-: 40, 65 ppm

Visualized Workflows

Analytical_Workflow cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Pure Product Pure Product Recrystallization->Pure Product TLC TLC Pure Product->TLC HPLC HPLC Pure Product->HPLC NMR NMR Pure Product->NMR MS MS Pure Product->MS

Caption: Workflow for the analysis of purified this compound.

Signaling_Pathway_Placeholder A Isatin C This compound A->C K₂CO₃, DMF B 2-Phenoxyethyl bromide B->C

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols: Antimicrobial Activity of 1-(2-phenoxyethyl)-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The unique structural features of the isatin scaffold make it a privileged structure in medicinal chemistry for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for evaluating the antimicrobial efficacy of a specific isatin derivative, 1-(2-phenoxyethyl)-1H-indole-2,3-dione. The methodologies described herein are based on established antimicrobial susceptibility testing standards and can be adapted for screening other isatin-based compounds against a variety of microbial pathogens.

Synthesis of this compound

The synthesis of N-substituted isatin derivatives like this compound can be achieved through the alkylation of the isatin nitrogen. A general synthetic approach involves the reaction of isatin with a suitable alkylating agent, such as 2-phenoxyethyl bromide, in the presence of a base and a suitable solvent.[5]

Data Presentation: Summarized Antimicrobial Activity

The antimicrobial activity of this compound can be quantified using standard assays to determine the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following tables provide a template for presenting such data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain (ATCC)MIC (µg/mL)Positive ControlMIC (µg/mL) of Control
Gram-positive Bacteria
Staphylococcus aureusMRSA ATCC 43300DataChloramphenicolData
Bacillus subtilisATCC 6633DataAmoxicillinData
Gram-negative Bacteria
Escherichia coliATCC 25922DataCiprofloxacinData
Pseudomonas aeruginosaATCC 27853DataCiprofloxacinData
Fungi
Candida albicansATCC 10231DataNystatinData
Aspergillus flavusATCC 9643DataFluconazoleData

Table 2: Zone of Inhibition for this compound

Test MicroorganismStrain (ATCC)Concentration (µ g/disc )Zone of Inhibition (mm)Positive ControlZone of Inhibition (mm) of Control
Gram-positive Bacteria
Staphylococcus aureusMRSA ATCC 43300100DataGentamicin (10 µ g/disc )Data
Bacillus subtilisATCC 6633100DataGentamicin (10 µ g/disc )Data
Gram-negative Bacteria
Escherichia coliATCC 25922100DataGentamicin (10 µ g/disc )Data
Pseudomonas aeruginosaATCC 27853100DataGentamicin (10 µ g/disc )Data
Fungi
Candida albicansATCC 10231100DataAmphotericin B (20 µ g/disc )Data
Aspergillus flavusATCC 9643100DataAmphotericin B (20 µ g/disc )Data

Experimental Protocols

Agar Well Diffusion Assay (for Zone of Inhibition)

This method is used for the initial screening of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria.[6]

  • Sabouraud Dextrose Agar (SDA) for fungi.[6]

  • Sterile Petri dishes.

  • Sterile cork borer (8 mm diameter).[7]

  • Micropipettes.

  • Sterile cotton swabs.

  • Bacterial and fungal cultures.

  • This compound stock solution (e.g., 1 mg/mL in DMSO).[6]

  • Positive control antibiotics (e.g., Chloramphenicol, Nystatin).[6]

  • Negative control (e.g., DMSO).

Protocol:

  • Prepare and sterilize MHA and SDA media according to the manufacturer's instructions and pour them into sterile Petri dishes.

  • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.

  • Uniformly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create wells of 8 mm diameter in the agar.

  • Add a defined volume (e.g., 100 µL) of the test compound solution into the wells.[6]

  • Add positive and negative controls to separate wells on the same plate.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 25°C for 48 hours.[6]

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

experimental_workflow_agar_well prep Prepare Media (MHA/SDA) inoc Inoculate Plates with Microbes prep->inoc wells Create Wells in Agar inoc->wells add_comp Add Test Compound and Controls wells->add_comp incub Incubate Plates add_comp->incub measure Measure Zone of Inhibition incub->measure

Figure 1. Workflow for the Agar Well Diffusion Assay.

Broth Microdilution Assay (for MIC Determination)

This method is used to determine the minimum concentration of the compound that inhibits microbial growth.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria.

  • Sabouraud Dextrose Broth (SDB) for fungi.

  • Sterile 96-well microtiter plates.

  • Multichannel pipette.

  • Bacterial and fungal cultures.

  • This compound stock solution.

  • Positive and negative controls.

Protocol:

  • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • The final concentrations of the compound may range from 0.5 to 512 µg/mL.[6]

  • Prepare a microbial inoculum and dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Include a growth control (broth + inoculum) and a sterility control (broth only) on each plate.

  • Incubate the plates under the same conditions as the agar well diffusion assay.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

experimental_workflow_mic prep_plate Prepare 96-well Plate with Broth serial_dil Perform Serial Dilutions of Compound prep_plate->serial_dil add_inoc Add Microbial Inoculum serial_dil->add_inoc incub Incubate Plate add_inoc->incub read_mic Read MIC (Lowest concentration with no growth) incub->read_mic

Figure 2. Workflow for the Broth Microdilution Assay.

Potential Mechanism of Action

While the specific mechanism of this compound is yet to be elucidated, several isatin derivatives have been shown to exert their antimicrobial effects through various mechanisms. One notable target is the bacterial tyrosyl-tRNA synthetase (TyrRS), an essential enzyme in bacterial protein synthesis.[6] Inhibition of this enzyme disrupts protein production, leading to bacterial cell death.

signaling_pathway cluster_process Cellular Process compound 1-(2-phenoxyethyl)-1H- indole-2,3-dione tyrrs Bacterial Tyrosyl-tRNA Synthetase (TyrRS) compound->tyrrs Inhibition protein_syn Protein Synthesis tyrrs->protein_syn cell_death Bacterial Cell Death protein_syn->cell_death Leads to

Figure 3. Postulated Mechanism of Action via TyrRS Inhibition.

Conclusion

The protocols and application notes provided offer a comprehensive framework for the antimicrobial evaluation of this compound. The versatility of the isatin scaffold continues to be a source of promising new antimicrobial agents. Further studies, including detailed structure-activity relationship (SAR) analyses and in vivo efficacy assessments, are warranted to fully explore the therapeutic potential of this and other related isatin derivatives.

References

Application Notes and Protocols for Anticancer Screening of 1-(2-phenoxyethyl)-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the anticancer screening of 1-(2-phenoxyethyl)-1H-indole-2,3-dione is limited. The following application notes and protocols are representative examples based on the established methodologies for the screening of analogous N-substituted isatin (1H-indole-2,3-dione) derivatives. The presented data is hypothetical and for illustrative purposes.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties. The isatin scaffold is a versatile pharmacophore, and modifications at the N-1 position can significantly influence cytotoxic selectivity and potency. This document outlines the screening protocol for a novel derivative, this compound, detailing its synthesis, in vitro cytotoxicity assessment, and potential mechanism of action through apoptosis and cell cycle analysis.

Synthesis of this compound

The synthesis of the title compound can be achieved via N-alkylation of isatin with 2-phenoxyethyl bromide. A general synthetic scheme is presented below.

G Isatin Isatin Reagent 2-Phenoxyethyl bromide K2CO3, DMF Isatin->Reagent N-alkylation Product This compound Reagent->Product

Caption: Synthetic scheme for this compound.

In Vitro Anticancer Activity

The cytotoxic potential of this compound is evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are determined using a standard MTT assay.

Representative Cytotoxicity Data

The following table summarizes hypothetical IC50 values of this compound against various human cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeRepresentative IC50 (µM)
MCF-7Breast Adenocarcinoma8.5
MDA-MB-231Breast Adenocarcinoma12.3
A549Lung Carcinoma15.1
HCT116Colon Carcinoma9.8
HeLaCervical Carcinoma11.2
HEK293Normal Human Embryonic Kidney> 50

Experimental Protocols

The following are detailed protocols for the anticancer screening of this compound.

G cluster_0 In Vitro Screening Workflow A Cancer Cell Line Culture B Compound Treatment A->B C MTT Assay for Cytotoxicity B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Data Analysis and Interpretation C->F D->F E->F

Caption: General workflow for in vitro anticancer screening.
Cell Culture

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis by Propidium Iodide (PI) Staining
  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Potential Mechanism of Action: Induction of Apoptosis

Many isatin derivatives exert their anticancer effects by inducing apoptosis. A plausible signaling pathway involves the activation of caspases, leading to programmed cell death.

G Compound This compound Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cleavage and Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution of Cell Death

Caption: Proposed apoptotic signaling pathway.

Conclusion

The N-substituted isatin derivative, this compound, represents a promising scaffold for the development of novel anticancer agents. The protocols outlined in this document provide a comprehensive framework for its in vitro screening, including the assessment of cytotoxicity, induction of apoptosis, and effects on the cell cycle. Further investigations, including in vivo studies and detailed mechanistic elucidation, are warranted to fully explore its therapeutic potential.

Application Notes: 1-(2-phenoxyethyl)-1H-indole-2,3-dione as a Potential Multi-Target Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-phenoxyethyl)-1H-indole-2,3-dione is a synthetic molecule belonging to the isatin (indole-2,3-dione) class of compounds. Isatin derivatives are known to exhibit a wide range of biological activities, including acting as potent inhibitors of various enzymes. This document provides an overview of the potential applications of this compound as an inhibitor of several key enzyme families: caspases, cholinesterases, and carboxylesterases. The protocols detailed herein are intended to guide researchers in the evaluation of this compound's inhibitory profile.

Potential Therapeutic Applications

  • Neurodegenerative Diseases: By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), this compound could potentially increase acetylcholine levels in the brain, a key therapeutic strategy in managing Alzheimer's disease.[1]

  • Cancer Therapy: Inhibition of executioner caspases, such as caspase-3 and caspase-7, is a strategy to modulate apoptosis. While inducing apoptosis is a common goal in cancer treatment, inhibiting specific caspases can be relevant in other contexts, such as preventing unwanted cell death in certain neurodegenerative conditions. The role of isatins in apoptosis is complex and warrants further investigation.

  • Drug Metabolism Modulation: Carboxylesterases (CEs) are crucial in the metabolism and detoxification of numerous drugs.[2][3] An inhibitor of these enzymes could be used to modulate the pharmacokinetics of co-administered ester-containing drugs, potentially enhancing their efficacy or reducing their toxicity.[2]

Data Presentation: Inhibitory Activity

The following tables summarize hypothetical quantitative data for the inhibitory activity of this compound against target enzymes.

Table 1: Cholinesterase Inhibition

Target EnzymeSubstrateIC50 (µM)
Acetylcholinesterase (AChE)Acetylthiocholine5.2 ± 0.4
Butyrylcholinesterase (BChE)Butyrylthiocholine12.8 ± 1.1

Table 2: Caspase Inhibition

Target EnzymeSubstrateIC50 (µM)
Caspase-3Ac-DEVD-pNA9.7 ± 0.9
Caspase-7Ac-DEVD-pNA23.5 ± 2.1

Table 3: Carboxylesterase Inhibition

Target EnzymeSubstrateIC50 (µM)
Human Carboxylesterase 1 (hCE1)p-Nitrophenyl acetate18.3 ± 1.5
Human Carboxylesterase 2 (hCE2)p-Nitrophenyl acetate35.1 ± 2.9

Signaling Pathway Diagrams

The following diagrams illustrate the biological pathways in which the target enzymes are involved.

References

Application Notes & Protocols: Cell-Based Assays for 1-(2-phenoxyethyl)-1H-indole-2,3-dione Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold known for a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Its derivatives are of significant interest in medicinal chemistry for the development of novel therapeutic agents.[2] 1-(2-phenoxyethyl)-1H-indole-2,3-dione is a derivative of this scaffold. These application notes provide detailed protocols for a panel of cell-based assays to characterize its cytotoxic and apoptotic activity, which are common mechanisms of action for this class of compounds.[3][4] The following protocols are designed to be adaptable for various cancer cell lines.

Assessment of Cytotoxicity

The initial evaluation of a novel compound involves determining its effect on cell viability and proliferation. The MTT and SRB assays are robust colorimetric methods for this purpose.

1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This assay measures the metabolic activity of cells as an indicator of viability.[5] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT salt to purple formazan crystals.[5]

1.2. Sulforhodamine B (SRB) Assay The SRB assay measures cell density by quantifying total cellular protein content, offering a reliable alternative to metabolic assays.[5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5x10⁴ cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.[5][6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.1 N HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculation: Calculate the percentage of cell viability using the formula: % Cell Viability = (Abs_sample - Abs_blank) / (Abs_control - Abs_blank) * 100[7]

Data Presentation: Cytotoxicity

The results are typically expressed as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
MCF-7 (Breast)This compound488.5
HeLa (Cervical)This compound4812.3
A549 (Lung)This compound4815.1
HEK-293 (Normal)This compound48> 50

Table 1: Hypothetical IC₅₀ values for this compound across various cell lines.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis p1 Culture Cancer Cell Lines p2 Seed Cells into 96-well Plates p1->p2 t1 Prepare Serial Dilutions of Compound p2->t1 t2 Treat Cells and Incubate (24-72h) t1->t2 a1 Add Assay Reagent (e.g., MTT, SRB) t2->a1 a2 Incubate and Solubilize a1->a2 a3 Read Absorbance a2->a3 d1 Calculate % Viability a3->d1 d2 Determine IC50 Values d1->d2

General workflow for cell-based cytotoxicity screening.

Characterization of Apoptosis

Many indole-2,3-dione derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[8][9] Key events in apoptosis include the externalization of phosphatidylserine (PS), activation of caspases, and DNA fragmentation.[5][10]

2.1. Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] Annexin V binds to PS on the outer leaflet of the plasma membrane in early apoptotic cells, while PI enters cells with compromised membranes, a feature of late apoptotic and necrotic cells.[5]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI at 488 nm and measure emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant (Viable: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).

Data Presentation: Apoptosis Induction

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)
Vehicle Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
Compound570.1 ± 3.518.3 ± 1.811.6 ± 1.2
Compound1045.8 ± 4.235.6 ± 2.918.6 ± 2.5
Doxorubicin (Positive Control)140.5 ± 3.838.2 ± 3.121.3 ± 2.7

Table 2: Hypothetical results from Annexin V/PI staining in MCF-7 cells after 24h treatment.

Assay Principle: Annexin V/PI Staining

G cluster_viable Viable Cell cluster_early Early Apoptosis cluster_late Late Apoptosis cluster_key Legend v Annexin V- PI- ea Annexin V+ PI- v->ea Compound Induces PS Flip la Annexin V+ PI+ ea->la Loss of Membrane Integrity k1 Annexin V binds to externalized PS k2 PI enters cells with compromised membranes

Principle of differentiating cell populations via Annexin V/PI staining.

2.2. Caspase Activation Assay Caspases are proteases that execute the apoptotic program. Measuring the activity of key caspases like Caspase-3, -8, and -9 can confirm the apoptotic pathway.[8]

Experimental Protocol: Caspase-3 Activity

  • Cell Lysis: Treat cells as described above, harvest, and lyse them using a specific lysis buffer.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate for Caspase-3 (e.g., DEVD-pNA or DEVD-AFC) to the cell lysate.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Measurement: Measure the colorimetric or fluorescent signal using a plate reader.

  • Analysis: Compare the signal from treated cells to untreated controls to determine the fold-increase in Caspase-3 activity.

Potential Signaling Pathway

Indole derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway, often involving the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, release of cytochrome c, and subsequent activation of caspases.[8][10]

G compound 1-(2-phenoxyethyl)- 1H-indole-2,3-dione ros ↑ ROS Generation compound->ros bax ↑ Bax compound->bax bcl2 ↓ Bcl-2 compound->bcl2 mito Mitochondrial Permeability ros->mito bax->mito bcl2->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Hypothesized intrinsic apoptosis pathway induced by the compound.

References

Application Notes and Protocols for In Vivo Evaluation of Indole-2,3-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Topic: In Vivo Evaluation of 1-(2-phenoxyethyl)-1H-indole-2,3-dione Efficacy

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct in vivo efficacy studies for this compound were identified in the public domain. The following application notes and protocols are based on a closely related and structurally relevant indole-2-one derivative, compound 7i , as described in the study "Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents."[1] This compound has demonstrated significant in vivo anti-inflammatory effects and serves as a representative model for assessing the potential efficacy of this class of molecules.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological evaluation of the representative indole-2-one derivative, compound 7i .

Table 1: In Vitro Anti-inflammatory Activity of Compound 7i [1]

BiomarkerInhibition Rate (%) at 10 µM
TNF-α44.5
IL-657.2

Data represents the inhibitory effect on lipopolysaccharide (LPS)-stimulated release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in RAW264.7 macrophages.

Table 2: In Vivo Efficacy of Compound 7i in an LPS-Induced Sepsis Mouse Model [1]

Treatment GroupDosageSurvival Rate (%)
Control (LPS only)-0
Compound 7i10 mg/kg66.7

Survival rate was monitored for 24 hours after administration of a lethal dose of LPS.

Experimental Protocols

In Vivo LPS-Induced Sepsis Mouse Model

This protocol describes the induction of sepsis in mice using lipopolysaccharide (LPS) to evaluate the protective effects of test compounds.[2][3][4]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., Compound 7i)

  • Vehicle (e.g., DMSO, saline)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Grouping: Randomly divide mice into experimental groups (e.g., Vehicle + LPS, Compound 7i + LPS). A minimum of 10 mice per group is recommended.

  • Compound Administration:

    • Prepare a stock solution of the test compound in a suitable vehicle.

    • Administer the test compound or vehicle to the respective groups via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg for compound 7i).

  • Induction of Sepsis:

    • One hour after compound administration, induce septic shock by injecting a lethal dose of LPS (e.g., 15-20 mg/kg, i.p.). The optimal lethal dose of LPS may need to be predetermined for the specific mouse strain and batch of LPS.

  • Monitoring:

    • Monitor the mice for signs of sepsis (e.g., lethargy, piloerection, huddled behavior) and survival every few hours for at least 24-48 hours.

  • Data Analysis:

    • Record the number of surviving animals in each group at predetermined time points.

    • Calculate the survival rate for each group.

    • Statistical significance can be determined using a log-rank (Mantel-Cox) test.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol details the procedure for assessing the anti-inflammatory activity of a test compound by measuring its effect on pro-inflammatory cytokine production in LPS-stimulated RAW264.7 macrophages.[1][5]

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compound

  • Lipopolysaccharide (LPS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound (e.g., 10 µM for compound 7i) for 1 hour. Include a vehicle control group.

  • LPS Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Supernatant Collection:

    • After the incubation period, centrifuge the plates and collect the cell culture supernatant for cytokine analysis.

  • Cytokine Measurement:

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • To ensure that the observed effects are not due to cytotoxicity, perform an MTT assay on the remaining cells.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production by the test compound compared to the LPS-stimulated vehicle control.

    • Normalize cytokine levels to cell viability data if necessary.

Visualizations: Signaling Pathways and Workflows

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Pathway MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Inflammation Systemic Inflammation (Sepsis) Cytokines->Inflammation Promotes Compound Indole-2-one Derivative (7i) Compound->NFkB Inhibits

Caption: Proposed anti-inflammatory mechanism of action.

G start Start: Acclimatize Mice group Randomly Assign to Groups (Vehicle vs. Compound) start->group admin Administer Compound or Vehicle (i.p. injection) group->admin lps Induce Sepsis with LPS (i.p. injection, 1 hr post-treatment) admin->lps monitor Monitor Survival and Symptoms (for 24-48 hours) lps->monitor analyze Analyze Data: Calculate Survival Rates monitor->analyze end End: Determine Efficacy analyze->end

Caption: Experimental workflow for in vivo efficacy testing.

References

Application Notes and Protocols for High-Throughput Screening of 1-(2-phenoxyethyl)-1H-indole-2,3-dione Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 1-(2-phenoxyethyl)-1H-indole-2,3-dione libraries to identify and characterize novel kinase inhibitors. The protocols outlined below are designed for automated HTS platforms and are suitable for identifying lead compounds for further development in oncology and other therapeutic areas.

Introduction

The this compound scaffold, a derivative of isatin, represents a promising class of compounds with potential therapeutic applications. Isatin and its derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] A significant body of research has identified various kinases as key targets for isatin-based compounds, suggesting their potential as kinase inhibitors.[3][4][5] Kinases play a crucial role in cellular signaling pathways that regulate cell proliferation, survival, and differentiation, making them attractive targets for drug discovery, particularly in oncology.[6]

This document details the protocols for a primary high-throughput screen using a biochemical kinase assay, followed by a secondary cell-based assay to confirm the cytotoxic effects of the identified hits.

Data Presentation

The following tables summarize representative quantitative data from a hypothetical high-throughput screening campaign of a this compound library against a panel of kinases and cancer cell lines.

Table 1: Primary Screen - Biochemical Kinase Inhibition

Compound IDTarget KinaseAssay Type% Inhibition at 10 µMIC₅₀ (µM)
HTS-001VEGFR2HTRF95.20.85
HTS-002VEGFR2HTRF88.72.1
HTS-003VEGFR2HTRF55.19.8
HTS-004PIM1HTRF92.41.2
HTS-005PIM1HTRF78.94.5
HTS-006DYRK1AHTRF85.63.7
HTS-007DYRK1AHTRF62.312.1
Staurosporine (Control)VEGFR2HTRF99.80.015

Table 2: Secondary Screen - Cell-Based Cytotoxicity Assay

Compound IDCell LineCancer TypeIC₅₀ (µM) after 48h
HTS-001HUVECEndothelial1.5
HTS-001A549Lung Carcinoma5.2
HTS-001MCF-7Breast Carcinoma7.8
HTS-004K562Leukemia3.9
HTS-004HeLaCervical Carcinoma8.1
HTS-006SH-SY5YNeuroblastoma6.3
Doxorubicin (Control)A549Lung Carcinoma0.9

Experimental Protocols

Protocol 1: Primary High-Throughput Screening - Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a robust and sensitive biochemical assay for identifying inhibitors of a target kinase (e.g., VEGFR2).

1. Materials and Reagents:

  • Target kinase (e.g., recombinant human VEGFR2)

  • Biotinylated substrate peptide

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Detection Reagents:

    • Europium cryptate-labeled anti-phosphotyrosine antibody

    • Streptavidin-XL665

  • This compound compound library (10 mM in DMSO)

  • Positive Control: Staurosporine (a broad-spectrum kinase inhibitor)

  • Negative Control: DMSO

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

2. Experimental Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library, positive control, or negative control into the wells of a 384-well assay plate.

  • Enzyme Addition: Add 5 µL of the target kinase diluted in assay buffer to each well using a robotic liquid handler.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Add 5 µL of a solution containing the biotinylated substrate peptide and ATP in assay buffer to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the detection reagent mixture (Europium cryptate-labeled antibody and Streptavidin-XL665 in detection buffer) to each well to stop the reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm and 620 nm).

3. Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.

  • Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_positive_control) / (Ratio_negative_control - Ratio_positive_control))

  • Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

  • For confirmed hits, perform dose-response experiments to determine the IC₅₀ value.

Protocol 2: Secondary High-Throughput Screening - Cell Viability Assay

This protocol is for confirming the cytotoxic activity of the primary hits in a relevant cancer cell line. A common method is the resazurin-based assay, which measures cellular metabolic activity.

1. Materials and Reagents:

  • Cancer cell line of interest (e.g., A549 human lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 384-well clear-bottom, black-walled microplates

  • Validated hit compounds from the primary screen

  • Positive Control: Doxorubicin

  • Negative Control: DMSO

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Automated liquid handling system

  • Plate reader capable of fluorescence detection

2. Experimental Procedure:

  • Cell Seeding: Harvest and count cells, then dilute to the desired density. Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Addition: Prepare serial dilutions of the hit compounds, positive control, and negative control in cell culture medium. Using an automated liquid handler, transfer 10 µL of the diluted compounds to the respective wells of the cell plates.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified incubator.

  • Assay Development: Add 5 µL of resazurin solution to each well. Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 560 nm and 590 nm, respectively.

3. Data Analysis:

  • Normalize the fluorescence data to the controls.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Calculate the IC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. response).

Visualizations

Signaling Pathway

Isatin derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. The following diagram illustrates a simplified VEGFR2 signaling pathway.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor 1-(2-phenoxyethyl)-1H- indole-2,3-dione Inhibitor->VEGFR2 Inhibits HTS_Workflow cluster_screening High-Throughput Screening cluster_confirmation Hit Confirmation and Validation cluster_followup Lead Optimization CompoundLibrary 1. Compound Library (10,000+ compounds) PrimaryScreen 2. Primary Screen (Biochemical HTRF Kinase Assay) CompoundLibrary->PrimaryScreen DataAnalysis1 3. Primary Data Analysis (% Inhibition) PrimaryScreen->DataAnalysis1 HitSelection 4. Hit Selection (>50% Inhibition) DataAnalysis1->HitSelection DoseResponse 5. Dose-Response Assay (IC₅₀ Determination) HitSelection->DoseResponse SecondaryScreen 6. Secondary Screen (Cell-Based Cytotoxicity Assay) DoseResponse->SecondaryScreen DataAnalysis2 7. Secondary Data Analysis (IC₅₀ Determination) SecondaryScreen->DataAnalysis2 ValidatedHits 8. Validated Hits DataAnalysis2->ValidatedHits SAR 9. Structure-Activity Relationship (SAR) Studies ValidatedHits->SAR LeadOptimization 10. Lead Optimization SAR->LeadOptimization

References

Application Notes and Protocols: Development of Drug Delivery Systems for 1-(2-phenoxyethyl)-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-phenoxyethyl)-1H-indole-2,3-dione is a derivative of isatin (1H-indole-2,3-dione), a versatile heterocyclic compound known for a wide spectrum of biological activities. Isatin and its derivatives have demonstrated potential as anticancer, antiviral, and anti-inflammatory agents.[1][2] The therapeutic efficacy of these compounds, however, can be limited by factors such as poor aqueous solubility, which can affect bioavailability and lead to challenges in formulation.

These application notes provide a comprehensive guide for the development of suitable drug delivery systems (DDS) for this compound to enhance its therapeutic potential. The protocols outlined below are based on common methodologies for formulating poorly soluble compounds and should be adapted based on the experimentally determined physicochemical properties of the target compound.

Disclaimer: The following protocols are generalized and intended for research purposes. Specific parameters should be optimized based on experimental data for this compound.

Physicochemical Properties and Pre-formulation Studies

A critical first step in developing a drug delivery system is to characterize the physicochemical properties of the active pharmaceutical ingredient (API). For this compound, the following parameters should be determined experimentally.

Table 1: Physicochemical Properties of this compound (Template)

PropertyMethodResult (Example)
Molecular WeightMass Spectrometry267.28 g/mol
Melting PointDifferential Scanning Calorimetry (DSC)150-155 °C
Aqueous SolubilityHPLC-UV< 0.1 µg/mL at pH 7.4
LogPShake-flask method3.5
pKaPotentiometric titrationNot applicable
Crystal FormX-ray Diffraction (XRD)Crystalline solid

Note: The values in the table are placeholders and must be determined experimentally. The poor aqueous solubility, a common trait of isatin derivatives, necessitates the use of advanced drug delivery systems to improve bioavailability.

Recommended Drug Delivery Systems

Based on the presumed low aqueous solubility of this compound, the following drug delivery systems are recommended for consideration:

  • Polymeric Nanoparticles: To encapsulate the drug within a biodegradable polymer matrix, protecting it from degradation and allowing for controlled release.

  • Liposomes: Vesicular systems composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.

  • Micelles: Self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell, suitable for solubilizing poorly water-soluble drugs.

Experimental Protocols

Preparation of this compound-Loaded Polymeric Nanoparticles

This protocol describes the preparation of polymeric nanoparticles using the nanoprecipitation method, suitable for hydrophobic drugs.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (organic solvent)

  • Polyvinyl alcohol (PVA) (stabilizer)

  • Purified water

Equipment:

  • Magnetic stirrer

  • Syringe pump

  • Rotary evaporator

  • Ultracentrifuge

  • Particle size analyzer

  • High-performance liquid chromatography (HPLC) system

Protocol:

  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring using a syringe pump.

  • Solvent Evaporation: Stir the resulting nano-suspension overnight at room temperature to allow for the evaporation of acetone, or use a rotary evaporator for faster removal.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with purified water to remove excess PVA and unencapsulated drug. Repeat this step twice.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of purified water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.

G cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Collection organic_phase Dissolve Drug & PLGA in Acetone nanoprecipitation Nanoprecipitation (Dropwise Addition) organic_phase->nanoprecipitation aqueous_phase Prepare PVA Aqueous Solution aqueous_phase->nanoprecipitation solvent_evap Solvent Evaporation nanoprecipitation->solvent_evap centrifugation Ultracentrifugation solvent_evap->centrifugation washing Washing centrifugation->washing lyophilization Lyophilization washing->lyophilization

Caption: Workflow for liposome preparation.

Preparation of this compound-Loaded Micelles

This protocol describes the preparation of polymeric micelles using the solvent evaporation method.

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., Pluronic® F-127, PEG-PLGA)

  • Acetone or other suitable organic solvent

  • Purified water

Equipment:

  • Magnetic stirrer

  • Rotary evaporator

  • Dialysis membrane

  • Particle size analyzer

  • HPLC system

Protocol:

  • Co-dissolution: Dissolve both the this compound and the amphiphilic block copolymer in a suitable organic solvent.

  • Solvent Evaporation: Slowly evaporate the organic solvent under vacuum using a rotary evaporator to form a drug-polymer film.

  • Hydration/Self-Assembly: Add purified water to the film and gently agitate to allow for the self-assembly of the block copolymers into micelles, encapsulating the drug in their hydrophobic cores.

  • Purification: Remove any unencapsulated drug by dialysis against purified water using a dialysis membrane with an appropriate molecular weight cut-off.

Diagram 3: Experimental Workflow for Micelle Preparation

G cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification co_dissolution Dissolve Drug & Copolymer in Organic Solvent solvent_evap Solvent Evaporation to form Drug-Polymer Film co_dissolution->solvent_evap hydration Hydration and Self-Assembly solvent_evap->hydration purification Purification (Dialysis) hydration->purification G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates PTEN PTEN PIP3->PTEN mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival Promotes PTEN->PIP2 G Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription, Cell Proliferation ERK->Transcription Regulates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-phenoxyethyl)-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-phenoxyethyl)-1H-indole-2,3-dione.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically achieved via an N-alkylation reaction of isatin. This involves the deprotonation of the nitrogen atom in the isatin ring by a base, followed by a nucleophilic substitution reaction with a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide).

Q2: Which bases are recommended for this synthesis?

A2: Several bases can be used, with the choice often depending on the desired reaction conditions and the reactivity of the alkylating agent. Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1][2] For microwave-assisted synthesis, K₂CO₃ and Cs₂CO₃ have shown excellent results.[1][3]

Q3: What are suitable solvents for this reaction?

A3: Polar aprotic solvents are generally the best choice for the N-alkylation of isatin.[1] N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are highly effective, particularly in microwave-assisted reactions.[1][3] Dimethyl sulfoxide (DMSO) is another viable option.[2][4]

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted synthesis has been shown to be highly effective for the N-alkylation of isatins. It can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods.[1][3][5]

Q5: What are the potential side reactions to be aware of?

A5: The primary side reaction of concern is O-alkylation, where the alkylating agent reacts with the oxygen atom of the C2-carbonyl group of isatin. Other potential side reactions include dialkylation (which is less common for the isatin nitrogen) and aldol-type condensation reactions if using certain base/solvent combinations like K₂CO₃ in acetone.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Incomplete Deprotonation: The N-H bond of the isatin must be deprotonated to form the reactive isatin anion. An insufficiently strong base or an inadequate amount will lead to poor conversion.[2][4]- Ensure the use of an appropriate base such as K₂CO₃, Cs₂CO₃, or NaH.[1][2] - Use at least a stoichiometric amount of the base; a slight excess (1.1-1.3 equivalents) is often beneficial, especially with weaker bases like K₂CO₃.[1][2] - For isatins with electron-withdrawing groups that decrease the nitrogen's nucleophilicity, a stronger base like NaH may be necessary.[2]
Inactive Alkylating Agent: The 2-phenoxyethyl halide may have degraded over time.[4]- Use a fresh supply of the alkylating agent. - If using 2-phenoxyethyl bromide, consider adding a catalytic amount of potassium iodide (KI) to the reaction mixture. This can promote the reaction through the in-situ formation of the more reactive 2-phenoxyethyl iodide.[6][7]
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.[2][4]- Gently heat the reaction mixture. Typical temperatures for conventional heating range from 70°C to 120°C.[4][5] - Consider using microwave irradiation, which can rapidly heat the reaction and often improves yields.[1][3][5]
Poor Solubility of Reactants: Inadequate solubility of isatin or the base in the chosen solvent can hinder the reaction.[7]- Ensure the use of a suitable polar aprotic solvent such as DMF, DMSO, or NMP where the reactants are more soluble.[1][2][4]
Issue 2: Formation of an Oily or Gummy Product
Possible Cause Suggested Solution
Residual High-Boiling Point Solvent: Solvents like DMF, DMSO, or NMP are difficult to remove completely and can result in an oily product.[2][4]- After the initial workup, thoroughly wash the organic layer with water or brine multiple times to remove residual solvent.[4] - Perform an azeotropic removal by adding a solvent like toluene to the crude product and evaporating it under reduced pressure.[2]
Presence of Impurities: Unreacted starting materials or side products can inhibit crystallization.[2]- Purify the crude product using column chromatography on silica gel. A mixture of ethyl acetate and hexane is often a suitable eluent system.[8]
Product is Inherently an Oil: Some N-alkylated isatins have low melting points and exist as oils at room temperature.[2]- Confirm the purity of the product using analytical techniques such as NMR and/or mass spectrometry. If the product is pure, it can likely be used in subsequent steps without crystallization.[2]
Issue 3: Multiple Spots on Thin Layer Chromatography (TLC)
Possible Cause Suggested Solution
Incomplete Reaction: The presence of the starting isatin spot indicates that the reaction has not gone to completion.- Increase the reaction time or temperature. - Re-evaluate the stoichiometry of the base and alkylating agent.
Formation of Side Products: The presence of additional spots could indicate the formation of O-alkylated products or other byproducts.- O-alkylation is more likely with silver salts as bases; using alkali metal carbonates like K₂CO₃ or Cs₂CO₃ favors N-alkylation. - Avoid using acetone as a solvent with carbonate bases to prevent aldol-type side reactions.[4] - Use a stoichiometric amount or only a slight excess of the alkylating agent (1.1-1.2 equivalents) to minimize the risk of side reactions.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Isatin

EntryAlkylating AgentBaseSolventMethodTimeYield (%)Reference
1Ethyl IodideK₂CO₃DMFMicrowave (300W)3 min90[3]
2Ethyl IodideK₂CO₃DMFConventional1.5 h / 70°C78[3]
3Benzyl ChlorideK₂CO₃DMFMicrowave (200W)5 min96[3]
4Benzyl ChlorideK₂CO₃DMFConventional1 h / 120°C82[3]
52-Bromoethyl BromideK₂CO₃DMFMicrowave (200W)2 min50[3]
62-Bromoethyl BromideK₂CO₃DMFConventional2 h / 70°C40[3]

Note: This table presents data for various alkyl halides to illustrate the general trends in reaction conditions and yields for the N-alkylation of isatin. The synthesis of this compound would be expected to follow similar trends.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis
  • To a microwave-safe reaction vessel, add isatin (1 mmol), potassium carbonate (1.3 mmol), and a few drops of N,N-dimethylformamide (DMF) to create a slurry.[1]

  • Add 2-phenoxyethyl bromide (1.1 mmol) to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 200-300W) and temperature for a short duration (e.g., 2-10 minutes), monitoring the reaction progress by TLC.[3][5]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-water (approx. 50 mL) to precipitate the product.[4]

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain pure this compound.[4]

Protocol 2: Conventional Heating Synthesis
  • In a round-bottom flask, dissolve isatin (1 mmol) in an appropriate volume of anhydrous DMF.

  • Add potassium carbonate (1.3 mmol) to the solution and stir the mixture at room temperature for 30 minutes.[4]

  • Add 2-phenoxyethyl bromide (1.1 mmol) to the reaction mixture.

  • Heat the reaction to 70-80°C and monitor the progress by TLC. The reaction is typically complete within 2-8 hours.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) to precipitate the product.[4]

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.[4]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Isatin, Base (e.g., K₂CO₃), & Solvent (e.g., DMF) alkylating Add 2-Phenoxyethyl Bromide start->alkylating Stir react Heating (Conventional or Microwave) alkylating->react Complete monitor Monitor by TLC react->monitor monitor->react Incomplete precipitate Pour into Ice-Water monitor->precipitate Complete filter Vacuum Filtration precipitate->filter wash Wash with Water filter->wash dry Dry the Solid wash->dry purify Recrystallization or Column Chromatography dry->purify product Pure Product: 1-(2-phenoxyethyl)-1H- indole-2,3-dione purify->product characterize Characterize (NMR, MS, etc.) product->characterize

Caption: General experimental workflow for the synthesis of this compound.

reaction_pathway isatin Isatin isatin_anion Isatin Anion isatin->isatin_anion + Base - H⁺ product 1-(2-phenoxyethyl)-1H- indole-2,3-dione isatin_anion->product + 2-Phenoxyethyl Bromide (N-Alkylation) side_product O-Alkylated Product (Side Product) isatin_anion->side_product + 2-Phenoxyethyl Bromide (O-Alkylation) alkyl_halide 2-Phenoxyethyl Bromide

Caption: Reaction pathway showing the desired N-alkylation and potential O-alkylation side reaction.

References

Overcoming solubility issues of 1-(2-phenoxyethyl)-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues associated with 1-(2-phenoxyethyl)-1H-indole-2,3-dione.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. Why is this compound poorly soluble?

A1: this compound, an N-substituted isatin derivative, is a largely non-polar molecule. Its limited solubility in aqueous media is attributed to its chemical structure, which features a large hydrophobic phenoxyethyl group attached to the indole core. The parent compound, isatin, is known to be practically insoluble in water. The addition of the bulky, non-polar phenoxyethyl group further decreases its affinity for polar solvents like water.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: For initial solubilization, it is highly recommended to use a polar aprotic organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common and effective choice for dissolving many poorly soluble compounds, including isatin derivatives. Other potential solvents include N,N-dimethylformamide (DMF). When using co-solvents for biological assays, it is crucial to keep the final concentration low (typically <0.5% for DMSO) to avoid cellular toxicity. Always include a vehicle control in your experiments to account for any effects of the solvent.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What should I do?

A3: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. It occurs because the compound's solubility is much lower in the final aqueous solution than in the concentrated organic stock solution. To mitigate this, you can try the following:

  • Stepwise Dilution: Instead of adding the stock solution directly to the final volume of the aqueous medium, perform serial dilutions with intermediate solvent mixtures of decreasing organic solvent concentration.

  • Vigorous Mixing: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion.

  • Warm the Aqueous Medium: Gently warming the aqueous buffer or cell culture medium (e.g., to 37°C) before adding the stock solution can help improve solubility.

  • Lower the Final Concentration: If possible, reducing the final working concentration of the compound in your experiment may prevent it from exceeding its solubility limit in the aqueous medium.

Q4: Are there any alternative methods to improve the aqueous solubility of this compound for my experiments?

A4: Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble compounds:

  • Co-solvents: Using a mixture of solvents can increase solubility. For in-vitro studies, a common approach is to dissolve the compound in a minimal amount of DMSO and then dilute it with a co-solvent system, which might include polyethylene glycol 400 (PEG 400) and water.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

Troubleshooting Guides

Issue 1: Compound Will Not Dissolve in DMSO

  • Possible Cause: The concentration you are trying to achieve exceeds the solubility limit in DMSO, or the DMSO has absorbed water, reducing its solvating power.

  • Troubleshooting Steps:

    • Verify DMSO Quality: Use fresh, anhydrous (water-free) DMSO.

    • Gentle Heating: Warm the solution in a water bath (up to 37°C) for a short period.

    • Sonication: Use an ultrasonic bath to aid in the dissolution process by breaking down compound aggregates.

    • Reduce Concentration: Attempt to prepare a less concentrated stock solution.

Issue 2: Precipitation in Aqueous Solution

  • Possible Cause: The compound's solubility limit in the aqueous buffer is exceeded.

  • Troubleshooting Steps:

    • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous medium can significantly impact its solubility. For indole derivatives, the nitrogen in the indole ring is weakly acidic.

    • Use of Surfactants: Low concentrations of non-ionic surfactants can help to keep the compound in solution.

    • Formulation as a Nanosuspension: Reducing the particle size of the compound to the nanometer range can increase its dissolution rate.

    • Solid Dispersions: Dispersing the compound in a hydrophilic carrier can enhance its dissolution.

Quantitative Data

SolventMole Fraction Solubility (x 10^3) at 298.15 K
Water0.0075
Methanol4.0
Ethanol2.9
1-Butanol4.1
Dichloromethane14.5
1,2-Dichloroethane67.8
Chloroform40.7
Carbon Tetrachloride1.8
N,N-Dimethylformamide (DMF)260.0
Acetone40.1
Ethyl Acetate5.7
Toluene2.5
Acetonitrile5.0
Tetrahydrofuran (THF)68.0
1,4-Dioxane100.0

Data for Isatin, adapted from literature sources.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent System

Objective: To prepare a stock solution of this compound for in vitro testing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 400 (PEG 400)

  • Sterile water or appropriate aqueous buffer (e.g., PBS)

Procedure:

  • Accurately weigh the required amount of this compound.

  • Dissolve the compound in a minimal volume of anhydrous DMSO. For example, start by aiming for a 10-50 mM stock solution.

  • To this solution, add a pre-determined ratio of PEG 400 while stirring.

  • Slowly add the aqueous buffer to the organic solvent mixture to reach the final desired volume and concentration. A common starting co-solvent ratio could be 10% DMSO, 40% PEG 400, and 50% aqueous buffer.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, adjust the ratios of the co-solvents or lower the final concentration.

Protocol 2: Preparation of an Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Stir plate and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in deionized water (e.g., 10-40% w/v).

  • Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring continuously.

  • Continue stirring the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved compound.

  • The clear filtrate contains the soluble this compound-HP-β-CD complex. The concentration of the dissolved compound should be determined using a suitable analytical method like HPLC-UV.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Compound Precipitation or Incomplete Dissolution check_solvent Is the primary solvent appropriate (e.g., DMSO)? start->check_solvent use_dmso Use high-purity, anhydrous DMSO check_solvent->use_dmso No aid_dissolution Apply gentle heat (37°C) and/or sonication check_solvent->aid_dissolution Yes use_dmso->aid_dissolution check_dissolved Is the compound fully dissolved? aid_dissolution->check_dissolved check_dissolved->aid_dissolution No precipitation_dilution Precipitation upon dilution in aqueous media? check_dissolved->precipitation_dilution Yes optimize_dilution Optimize dilution process: - Stepwise dilution - Vigorous mixing - Warm aqueous media precipitation_dilution->optimize_dilution Yes success Proceed with Experiment precipitation_dilution->success No check_precipitation Does precipitation still occur? optimize_dilution->check_precipitation solubility_enhancement Consider solubility enhancement techniques check_precipitation->solubility_enhancement Yes check_precipitation->success No co_solvent Use a co-solvent system (e.g., DMSO/PEG400/Water) solubility_enhancement->co_solvent cyclodextrin Formulate with cyclodextrins (e.g., HP-β-CD) solubility_enhancement->cyclodextrin co_solvent->success cyclodextrin->success

Caption: Troubleshooting workflow for solubility issues.

G cluster_1 Experimental Workflow: Cyclodextrin Complexation A Prepare aqueous HP-β-CD solution B Add excess This compound A->B C Stir for 24-48 hours at room temperature B->C D Filter through 0.22 µm syringe filter C->D E Collect clear filtrate containing soluble complex D->E

Caption: Cyclodextrin complexation workflow.

Stability testing of 1-(2-phenoxyethyl)-1H-indole-2,3-dione under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-phenoxyethyl)-1H-indole-2,3-dione. The information provided is intended to assist in designing and executing stability studies under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under forced degradation conditions?

A1: Based on the isatin core structure, the primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation.[1][2][3]

  • Hydrolytic Degradation: The amide bond within the indole-2,3-dione ring is susceptible to cleavage under both acidic and basic conditions. This can lead to the opening of the five-membered ring to form isatinic acid derivatives.

  • Oxidative Degradation: The indole nucleus is prone to oxidation, which can result in the formation of various oxidized byproducts. The degradation may proceed through hydroxylation of the indole ring.[1][2][3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, although isatin derivatives are generally thermally stable to a certain extent.

Q2: How does the solubility of this compound impact its stability testing?

A2: The N-substitution with a phenoxyethyl group likely increases the lipophilicity of the molecule, potentially leading to poor aqueous solubility. This can present challenges in designing and conducting stability studies, especially for hydrolytic degradation in aqueous acidic and basic solutions. It may be necessary to use co-solvents to achieve the desired concentration for testing. However, the choice of co-solvent should be carefully considered as it could potentially influence the degradation kinetics.

Q3: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

A3: Forced degradation studies are typically conducted under more severe conditions than accelerated stability testing to identify potential degradation products.[2] Common stress conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room or elevated temperatures.

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat at temperatures ranging from 60 °C to 105 °C.

  • Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.

Q4: How can I develop a stability-indicating HPLC method for the analysis of this compound and its degradation products?

A4: A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. For an N-substituted isatin derivative, a reverse-phase HPLC method with UV detection is a common approach. Key steps in development include:

  • Column Selection: A C18 or C8 column is a good starting point.

  • Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to achieve adequate separation of all degradation products.

  • Wavelength Selection: The detection wavelength should be chosen based on the UV spectra of the parent compound and its degradation products to ensure adequate sensitivity for all components. A photodiode array (PDA) detector is highly recommended.

  • Forced Degradation Sample Analysis: The developed method must be tested with samples from forced degradation studies to demonstrate its ability to separate the parent drug from all significant degradation products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) in HPLC analysis. 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation.1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. 2. Reduce the injection volume or the concentration of the sample. 3. Use a new column or a guard column.
Inconsistent retention times. 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each injection.
No degradation observed under stress conditions. 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions.1. Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature, longer exposure time). 2. If the compound is indeed very stable, this is a valid result, but it should be confirmed by applying more vigorous conditions.
Complete degradation of the compound. 1. Stress conditions are too harsh.1. Reduce the strength of the stressor (e.g., lower acid/base concentration, lower temperature, shorter exposure time) to achieve partial degradation (typically 5-20%).
Appearance of extraneous peaks in the chromatogram. 1. Impurities in the solvent or reagents. 2. Sample contamination. 3. Carryover from previous injections.1. Use high-purity solvents and reagents. 2. Ensure clean sample preparation procedures. 3. Implement a robust needle wash program in the autosampler.

Data Presentation

The following tables summarize representative quantitative data for the stability of this compound under various forced degradation conditions. Please note that this data is illustrative and intended to serve as a guide for what might be expected. Actual results may vary.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionTimeTemperature% Assay of Parent Compound% DegradationNumber of Degradants
0.1 M HCl24 h60 °C85.214.82
0.1 M NaOH8 hRT89.510.51
3% H₂O₂24 hRT92.17.91
Dry Heat48 h80 °C95.84.21
Photolytic (UV/Vis)7 daysRT91.38.72

Table 2: Purity and Assay Data from Accelerated Stability Study (40°C / 75% RH)

Time Point% AssayMajor Degradant 1 (%)Major Degradant 2 (%)Total Impurities (%)
Initial99.8NDND0.2
1 Month99.10.3ND0.9
3 Months98.50.60.11.5
6 Months97.81.10.32.2
ND: Not Detected

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an appropriate amount of 1 M NaOH. Dilute with the mobile phase to a final concentration of 100 µg/mL before HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize the solution with an appropriate amount of 1 M HCl and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours. After exposure, dissolve the sample in a suitable solvent and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. After exposure, dissolve the sample and dilute to a final concentration of 100 µg/mL for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

  • Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector and an autosampler.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % A % B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the λmax of the parent compound).

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks and calculate the percentage of degradation and the relative amounts of each degradation product.

Mandatory Visualization

Stability_Testing_Workflow cluster_0 Preparation cluster_2 Sample Preparation for Analysis cluster_3 Analysis and Evaluation API This compound (API) Stock_Solution Prepare Stock Solution (1 mg/mL) API->Stock_Solution Thermal Thermal Stress (Solid, 80°C) API->Thermal Photo Photolytic Stress (UV/Vis Light) API->Photo Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Basic Hydrolysis (0.1 M NaOH, RT) Stock_Solution->Base Oxidation Oxidative Stress (3% H₂O₂, RT) Stock_Solution->Oxidation Neutralize_Dilute Neutralize and Dilute Stressed Samples Acid->Neutralize_Dilute Base->Neutralize_Dilute Oxidation->Neutralize_Dilute Thermal->Neutralize_Dilute Dissolve and Dilute Photo->Neutralize_Dilute Dissolve and Dilute HPLC_Analysis Stability-Indicating HPLC Analysis Neutralize_Dilute->HPLC_Analysis Data_Evaluation Data Evaluation: - % Degradation - Impurity Profile - Mass Balance HPLC_Analysis->Data_Evaluation Method_Validation Method Validation Data_Evaluation->Method_Validation

Caption: Experimental workflow for the forced degradation study of this compound.

References

Technical Support Center: Synthesis of N-Substituted Isatins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of N-substituted isatins.

Troubleshooting Guides

Issue 1: Low Yield of N-Alkylated Isatin

Question: My N-alkylation reaction of isatin is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

Answer: Low yields in N-alkylation of isatins can stem from several factors, including incomplete deprotonation, side reactions, or suboptimal reaction conditions.[1]

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incomplete Deprotonation The N-H of isatin must be deprotonated to form the nucleophilic isatin anion. Ensure the base used is strong enough and used in a sufficient amount to drive the deprotonation to completion. Common bases include NaH, CaH₂, K₂CO₃, and Cs₂CO₃.[1][2][3][4]
Side Reactions The isatin nucleus is susceptible to side reactions under basic conditions. Aldol-type reactions and reactions at the carbonyl groups can consume the starting material. O-alkylation is another possible side reaction, although N-alkylation is generally favored.[1] To minimize these, consider using milder bases or optimizing the reaction temperature.
Suboptimal Reaction Conditions Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). A slight excess of the alkylating agent and base can help drive the reaction forward.[1] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some cases.[2][5]
Inappropriate Solvent The choice of solvent is crucial. Anhydrous DMF is commonly used for N-alkylation reactions.[1][3][6] For microwave-assisted reactions, a few drops of DMF or N-methyl-2-pyrrolidinone (NMP) can be effective.[2][5]
Issue 2: Formation of Isatin Oxime as a Side Product in Sandmeyer Isatin Synthesis

Question: I am observing a significant amount of an impurity in my Sandmeyer isatin synthesis, which I suspect is the isatin oxime. How can I confirm its presence and minimize its formation?

Answer: The formation of the corresponding isatin oxime is a common side reaction during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate in the Sandmeyer synthesis.[7][8] This occurs because hydroxylamine can be generated during the hydrolysis of the intermediate, which then reacts with the isatin product.[8]

Troubleshooting and Mitigation:

  • Use of a "Decoy Agent": To minimize the formation of isatin oxime, a "decoy agent," which is a carbonyl compound like an aldehyde or ketone, can be added during the quenching or extraction phase of the reaction.[7][8][9] The decoy agent reacts with the generated hydroxylamine, preventing it from reacting with the isatin.

  • Reaction Conditions: Carefully control the temperature of the sulfuric acid during the addition of the isonitrosoacetanilide, typically between 60-80°C.[7]

  • Purification: If isatin oxime has already formed, purification can be challenging. Recrystallization from a suitable solvent like glacial acetic acid or the formation of a sodium bisulfite addition product can help in purifying the crude isatin.[7]

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions in the Stolle synthesis of N-substituted isatins?

A1: The Stolle synthesis, which is useful for preparing N-substituted isatins, can also be plagued by side reactions leading to low yields.[7][10] Common issues include:

  • Incomplete acylation of the aniline: This can be addressed by using a slight excess of oxalyl chloride and ensuring anhydrous reaction conditions.[7]

  • Incomplete cyclization: The use of a suitable Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and optimization of the reaction temperature are crucial for the cyclization step.[7][10] The chlorooxalylanilide intermediate should be dry before cyclization.[7]

  • Decomposition of starting material or intermediate: Maintaining the reaction temperature as low as possible while ensuring a reasonable reaction rate can help minimize decomposition.[7]

Q2: How can I control regioselectivity when using meta-substituted anilines in isatin synthesis?

A2: The synthesis of isatins from meta-substituted anilines using methods like the Sandmeyer or Stolle synthesis often leads to a mixture of 4- and 6-substituted isatins, presenting a challenge in regioselectivity.[10][11] The Gassman and the Meanwell and Hewawasam methods offer better regiochemical control, particularly when the substituent on the meta-substituted aniline is a metalation directing group.[10]

Q3: My N-alkylated isatin product is an oil and difficult to solidify. What should I do?

A3: Obtaining an oily product instead of a solid is a common issue. Here are some techniques to induce crystallization:

  • Trituration: Try to induce crystallization by triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether.[1] Scratching the side of the flask with a glass rod can also help initiate crystallization.[1]

  • Column Chromatography: If trituration fails, purifying the product using column chromatography can remove impurities that may be inhibiting crystallization. A common eluent system is a mixture of hexanes and ethyl acetate.[1]

  • Recrystallization from a different solvent system: If a crude solid is obtained, recrystallization from various solvent systems like dichloromethane/hexanes or ethanol can be effective.[1]

Q4: I am having trouble separating my N-alkylated isatin from the unreacted isatin starting material. What purification strategies can I use?

A4: The similar polarity of some N-alkylated isatins and isatin can make their separation by column chromatography challenging.[1]

  • Drive the reaction to completion: Before attempting purification, ensure the reaction has gone to completion by using a slight excess of the alkylating agent and base and monitoring the reaction by TLC.[1]

  • Optimize column chromatography: Experiment with different solvent systems for column chromatography to improve separation.

  • Alternative purification: Recrystallization can sometimes be effective in separating the product from the starting material if their solubilities in a particular solvent system are sufficiently different.[1]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Isatin

This protocol is a general method for the N-alkylation of isatin using an alkyl halide.

  • To a solution of isatin (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (K₂CO₃, 1.3 mmol).[1]

  • Stir the mixture at room temperature for 30 minutes.[1]

  • Add the alkyl halide (1.1 mmol) to the reaction mixture.[1]

  • Heat the reaction mixture in an oil bath at 70-80 °C and monitor the progress by TLC.[1]

  • After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.[1]

Protocol 2: Sandmeyer Isatin Synthesis

This two-step procedure involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.[7]

Part A: Synthesis of Isonitrosoacetanilide

  • In a suitable flask, dissolve chloral hydrate and sodium sulfate in water.[7]

  • Add a solution of the desired aniline in hydrochloric acid.[7]

  • Add a solution of hydroxylamine hydrochloride.[7]

  • Heat the mixture to reflux for a specified time until the reaction is complete (monitor by TLC).[7]

  • Cool the reaction mixture and filter the precipitated isonitrosoacetanilide.[7]

  • Wash with water and dry.[7]

Part B: Cyclization to Isatin

  • Carefully add the dried isonitrosoacetanilide in small portions to concentrated sulfuric acid, maintaining the temperature between 60-80°C with efficient stirring and external cooling.[7]

  • After the addition is complete, continue stirring at the same temperature for a sufficient time to ensure complete cyclization.

  • Pour the reaction mixture onto crushed ice.

  • Filter the precipitated crude isatin, wash with water, and dry.

  • Purify the crude isatin by recrystallization from a suitable solvent (e.g., glacial acetic acid) or by forming the sodium bisulfite addition product.[7]

Visualizations

N_Alkylation_Troubleshooting start Low Yield in N-Alkylation? cause1 Incomplete Deprotonation start->cause1 cause2 Side Reactions (e.g., O-alkylation, Aldol) start->cause2 cause3 Incomplete Reaction start->cause3 solution1 Use stronger/excess base (NaH, CaH₂, K₂CO₃) cause1->solution1 Solution solution2 Optimize temperature Use milder base cause2->solution2 Solution solution3 Monitor with TLC Use excess alkylating agent cause3->solution3 Solution

Caption: Troubleshooting logic for low yields in N-alkylation of isatin.

Sandmeyer_Side_Reaction cluster_reaction Sandmeyer Synthesis cluster_solution Mitigation Strategy Isonitrosoacetanilide Isonitrosoacetanilide H2SO4 H₂SO₄ Isonitrosoacetanilide->H2SO4 Isatin Isatin (Desired Product) H2SO4->Isatin Cyclization Hydroxylamine Hydroxylamine (Generated) H2SO4->Hydroxylamine Hydrolysis (Side Reaction) IsatinOxime Isatin Oxime (Side Product) Isatin->IsatinOxime Hydroxylamine->IsatinOxime Reacts with DecoyAgent Add 'Decoy Agent' (e.g., Aldehyde/Ketone) TrappedHydroxylamine Trapped Hydroxylamine DecoyAgent->TrappedHydroxylamine Hydroxylamine2 Hydroxylamine Hydroxylamine2->TrappedHydroxylamine Reacts with

Caption: Formation of isatin oxime and its mitigation in Sandmeyer synthesis.

References

Technical Support Center: Optimizing Derivatization of 1-(2-phenoxyethyl)-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-phenoxyethyl)-1H-indole-2,3-dione and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically achieved through the N-alkylation of isatin with a suitable 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide) in the presence of a base and an appropriate solvent. The isatin anion, formed by deprotonation of the N-H group, acts as a nucleophile, attacking the electrophilic carbon of the 2-phenoxyethyl halide.

Q2: Which bases are most effective for the N-alkylation of isatin?

A2: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective bases for this reaction, particularly in polar aprotic solvents like DMF or NMP.[1] For isatins with electron-withdrawing groups that decrease the nucleophilicity of the nitrogen, a stronger base such as sodium hydride (NaH) may be necessary.[1]

Q3: What are the recommended solvents for this reaction?

A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are highly effective for the N-alkylation of isatin.[1] These solvents facilitate the dissolution of the reactants and promote the desired reaction.

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and often improve yields for the N-alkylation of isatins compared to conventional heating methods.[1][2]

Q5: What are the common side reactions to be aware of?

A5: The primary side reaction is O-alkylation, where the alkylating agent reacts with the oxygen of the C2-carbonyl group of the isatin anion. However, N-alkylation is generally favored when using alkali metal bases in polar aprotic solvents. Other potential side reactions include aldol-type condensations if using acetone as a solvent and epoxide formation with certain alkylating agents.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Question: My N-alkylation reaction is resulting in a poor yield of the desired product. What are the potential causes and how can I optimize the reaction?

Answer: Low yields can stem from several factors, including incomplete deprotonation of the isatin, side reactions, or suboptimal reaction conditions.

Potential Cause Troubleshooting & Optimization
Incomplete Deprotonation Ensure the base is sufficiently strong and used in a slight excess (e.g., 1.3 equivalents of K₂CO₃).[1] For less reactive systems, consider a stronger base like NaH in an anhydrous solvent.
Suboptimal Reaction Temperature Gently heating the reaction mixture (e.g., 70-80 °C) can increase the reaction rate. Microwave irradiation is a highly effective alternative for accelerating the reaction and improving yields.[1][2]
Inactive Alkylating Agent Use a fresh or properly stored bottle of 2-phenoxyethyl halide. Alkyl bromides and iodides are generally more reactive than chlorides.
Side Reactions The use of K₂CO₃ or Cs₂CO₃ in DMF or NMP generally favors N-alkylation over O-alkylation.[1] Avoid using acetone as a solvent to prevent aldol-type side reactions.
Issue 2: Formation of an Oily or Gummy Product Instead of a Solid

Question: After workup and solvent evaporation, my product is an oil and I am unable to get it to crystallize. What could be the problem?

Answer: The formation of an oily product is a common issue, often related to residual solvent, impurities, or the intrinsic properties of the N-alkylated isatin derivative.

Potential Cause Troubleshooting & Optimization
Residual High-Boiling Point Solvent High-boiling point solvents like DMF can be difficult to remove completely. During the workup, wash the organic layer multiple times with water or a brine solution. Azeotropic removal by adding a solvent like toluene and evaporating under reduced pressure can also be effective.
Presence of Impurities Unreacted starting materials or side products can inhibit crystallization. Purify the crude product using column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.
Product is an Oil at Room Temperature Some N-alkylated isatin derivatives may have low melting points and exist as oils at room temperature. If the product is pure (as confirmed by NMR and/or mass spectrometry), it can often be used in subsequent steps without crystallization.
Inducing Crystallization Try triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
Issue 3: Difficulty in Separating the Product from Starting Isatin

Question: I am having trouble purifying my this compound from the unreacted isatin starting material. What purification strategies can I employ?

Answer: The similar polarity of the N-alkylated product and the starting isatin can make separation by column chromatography challenging.

Potential Cause Troubleshooting & Optimization
Incomplete Reaction The most effective first step is to ensure the reaction goes to completion. Use a slight excess of the 2-phenoxyethyl halide and the base, and monitor the reaction progress by Thin Layer Chromatography (TLC).
Sub-optimal Chromatography Carefully optimize the eluent system for column chromatography. A shallow gradient of ethyl acetate in hexanes can improve the separation.
Acid-Base Extraction Exploit the acidic nature of the isatin's N-H proton. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous base solution (e.g., 1M NaOH). The unreacted isatin will be deprotonated and extracted into the aqueous layer, while the desired N-alkylated product remains in the organic layer.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

Reagents and Equipment:

  • Isatin

  • 2-Phenoxyethyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of isatin (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (1.3 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.

  • Add 2-phenoxyethyl bromide (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Microwave-Assisted Synthesis of this compound

Reagents and Equipment:

  • Isatin

  • 2-Phenoxyethyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave reactor vial, combine isatin (1.0 mmol), potassium carbonate (1.3 mmol), and 2-phenoxyethyl bromide (1.1 mmol).

  • Add a few drops of DMF to create a slurry.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 100-140 °C) for a short duration (e.g., 3-10 minutes).[1][2]

  • After the reaction, cool the vial to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Isatin

Alkylating AgentBaseSolventMethodTimeYield (%)Reference
Ethyl IodideK₂CO₃DMFMicrowave3 min90[1]
Ethyl IodideK₂CO₃DMFConventional1.5 h78[1]
Benzyl ChlorideK₂CO₃DMFMicrowave5 min96[1]
Benzyl ChlorideK₂CO₃DMFConventional2 h82[1]
Ethyl ChloroacetateK₂CO₃DMFMicrowave3 min76[1]
Ethyl ChloroacetateK₂CO₃DMFConventional2 h68[1]
Ethyl ChloroacetateCs₂CO₃DMFMicrowave3 min93[1]

Note: Data for 2-phenoxyethyl bromide is not explicitly available in the cited literature, but the trends observed with other alkyl halides are expected to be similar.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Isatin + Base (K₂CO₃) in DMF B Stir at RT (30 min) A->B C Add 2-Phenoxyethyl Bromide B->C D1 Conventional Heating (70-80°C, hours) C->D1 Method 1 D2 Microwave Irradiation (100-140°C, minutes) C->D2 Method 2 E Quench with Water D1->E D2->E F Extract with Ethyl Acetate E->F G Wash & Dry F->G H Evaporate Solvent G->H I Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield Observed Q1 Check Base Strength & Stoichiometry Start->Q1 S1 Use stronger base (e.g., NaH) or excess K₂CO₃ Q1->S1 Inadequate Q2 Review Reaction Temperature & Time Q1->Q2 Adequate S1->Q2 S2 Increase temperature or use microwave irradiation Q2->S2 Suboptimal Q3 Verify Alkylating Agent Quality Q2->Q3 Optimal S2->Q3 S3 Use fresh reagent Q3->S3 Degraded End Optimized Yield Q3->End Fresh S3->End

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Crystallization of 1-(2-phenoxyethyl)-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the crystallization of 1-(2-phenoxyethyl)-1H-indole-2,3-dione.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of crystalline this compound?

A1: Pure crystalline this compound, like many isatin derivatives, is expected to be an orange-red solid.[1] The crystal habit can vary depending on the crystallization conditions.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: Common solvents for the recrystallization of isatin derivatives include ethanol, methanol, and glacial acetic acid.[2][3] A mixture of solvents, such as ethanol-water, has also been reported to be effective for similar compounds.[4] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific batch.

Q3: What are the key parameters to control during the crystallization process?

A3: The key parameters to control are the choice of solvent, the concentration of the solution, the cooling rate, and agitation. A slow cooling rate generally promotes the formation of larger, more well-defined crystals.

Q4: How can I purify my crude product if it fails to crystallize?

A4: If direct crystallization is unsuccessful, purification can be attempted through column chromatography on silica gel.[5][6] Another classical method for purifying isatins involves the formation of a water-soluble bisulfite addition product, which can be crystallized and then decomposed back to the pure isatin using an acid.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Product oils out instead of crystallizing. 1. The product may be impure, leading to a depressed melting point.[8]2. The cooling rate is too fast.3. The chosen solvent is not appropriate.4. Residual solvent from the reaction (e.g., DMF) may be present.[8][9]1. Purify the crude product using column chromatography.2. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.3. Try a different solvent or a solvent mixture. For oily products, adding a non-polar solvent like heptane to a solution in a more polar solvent can sometimes induce precipitation.[9]4. Ensure complete removal of high-boiling reaction solvents by washing, extraction, or azeotropic distillation with a suitable solvent like toluene.
No crystals form upon cooling. 1. The solution is not supersaturated.2. The compound is too soluble in the chosen solvent.1. Concentrate the solution by evaporating some of the solvent.2. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.3. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.4. Introduce a seed crystal from a previous successful crystallization.
Formation of very fine needles or powder. 1. Rapid crystallization due to high supersaturation or a very fast cooling rate.1. Reduce the concentration of the solution.2. Slow down the cooling process. Consider using an insulated container to slow heat loss.3. Re-dissolve the solid by heating and allow it to cool more slowly.
Low recovery of crystalline product. 1. The compound has significant solubility in the mother liquor even at low temperatures.2. Premature crystallization during hot filtration.1. Cool the solution to a lower temperature (e.g., in a freezer) to maximize precipitation.2. Minimize the volume of solvent used for dissolution.3. During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely.
Discolored crystals. 1. Presence of colored impurities.2. Tar formation during the synthesis.[3]1. Treat the hot solution with activated charcoal to adsorb colored impurities before filtration.2. Purify the crude material by column chromatography before crystallization.[5]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol. The solution should be saturated.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Quantitative Data

The following table provides hypothetical solubility data for this compound in various solvents at different temperatures. This data is illustrative and should be confirmed experimentally.

SolventSolubility at 25°C ( g/100 mL)Solubility at 78°C ( g/100 mL)
Ethanol0.55.0
Methanol0.86.5
Ethyl Acetate2.015.0
Dichloromethane5.0N/A
Heptane<0.1<0.1
Water<0.01<0.01

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Crystallization Issues start Start Crystallization oiling_out Product Oils Out start->oiling_out Issue? no_crystals No Crystals Form start->no_crystals Issue? fine_powder Fine Powder Forms start->fine_powder Issue? success Pure Crystals Obtained start->success No Issues check_purity Check Purity (TLC/NMR) oiling_out->check_purity Yes concentrate Concentrate Solution no_crystals->concentrate Yes redissolve Re-dissolve and Cool Slowly fine_powder->redissolve Yes slow_cooling Slow Down Cooling check_purity->slow_cooling Pure column_chrom Column Chromatography check_purity->column_chrom Impure change_solvent Change Solvent/System slow_cooling->change_solvent remove_dmf Remove Residual DMF change_solvent->remove_dmf remove_dmf->start add_antisolvent Add Anti-Solvent concentrate->add_antisolvent scratch_flask Scratch Flask/Seed add_antisolvent->scratch_flask scratch_flask->start redissolve->start column_chrom->start Purified

Caption: Troubleshooting workflow for crystallization.

References

Technical Support Center: Artifacts in Biological Assays with 1-(2-phenoxyethyl)-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential artifacts when working with 1-(2-phenoxyethyl)-1H-indole-2,3-dione and related isatin-based compounds in biological assays. Isatin scaffolds are known to be biologically active, and while not always problematic, they can sometimes lead to misleading results through various interference mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound belongs to the isatin family of compounds. Isatins are a class of organic compounds that have been extensively studied for their wide range of biological activities, including potential as antibacterial agents and enzyme inhibitors.[1][2] Researchers may use this compound in various biological assays to investigate its therapeutic potential or to understand its mechanism of action.

Q2: My compound, this compound, is showing activity in multiple, unrelated assays. What could be the reason?

This is a classic sign of a potential Pan-Assay Interference Compound (PAINS).[3][4][5] PAINS are molecules that appear to be active against a wide range of biological targets but are actually false positives.[3][5] They can interfere with assay readouts through various mechanisms that are not related to specific binding to the target protein.[4][6]

Q3: What are the common mechanisms of assay interference by compounds like this compound?

Several mechanisms can lead to false-positive results in high-throughput screening (HTS) and other biological assays.[4][6][7][8] For isatin-based compounds, potential interference mechanisms include:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[9]

  • Fluorescence Interference: The compound itself might be fluorescent or quench the fluorescence of the assay reagents, leading to a false signal.

  • Redox Activity: Some compounds can undergo redox cycling, producing reactive oxygen species like hydrogen peroxide that can damage proteins and interfere with the assay.[3]

  • Chemical Reactivity: The isatin core contains reactive carbonyl groups that could potentially react with nucleophilic residues (like cysteine) on proteins, leading to covalent modification and non-specific inhibition.

  • Metal Chelation: If your assay buffer contains metal ions that are essential for enzyme activity, your compound might chelate these ions, leading to apparent inhibition.[4]

Q4: Are there any computational tools to predict if my compound is a potential PAINS?

Yes, several computational filters and software tools are available to identify potential PAINS based on their chemical substructures.[10] These tools can be a useful first step in flagging problematic compounds. However, it's important to remember that these are predictions, and experimental validation is crucial.[10]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values across different assay formats.

If you observe significantly different IC50 values for this compound when you change the assay technology (e.g., fluorescence-based vs. absorbance-based), it could be a sign of assay interference.

Troubleshooting Steps:

  • Run an Orthogonal Assay: Use an assay that has a different detection method and is based on a different biological principle to confirm the activity.

  • Check for Autofluorescence: Measure the fluorescence of your compound at the excitation and emission wavelengths of your assay to rule out intrinsic fluorescence.

  • Perform a Counter-Screen: A counter-screen is an assay designed to identify a specific type of interference. For example, a screen without the target protein can help identify compounds that interfere with the assay reagents.

Problem 2: High hit rate in a high-throughput screen (HTS) with a library of isatin derivatives.

An unusually high hit rate from a chemical library can be an indication of a high prevalence of PAINS.[11]

Troubleshooting Workflow:

HTS_Troubleshooting HTS High Hit Rate in HTS Triage Computational Triage (PAINS Filters) HTS->Triage Flag potential PAINS Experimental Experimental Validation Triage->Experimental Orthogonal Orthogonal Assays Experimental->Orthogonal DoseResponse Dose-Response Curves Experimental->DoseResponse Mechanism Mechanism of Interference Studies Orthogonal->Mechanism DoseResponse->Mechanism Confirmed Confirmed Hits Mechanism->Confirmed Artifacts Identified Artifacts Mechanism->Artifacts

Caption: A workflow for troubleshooting a high hit rate in HTS.

Problem 3: Suspected compound aggregation.

Compound aggregation is a common cause of non-specific inhibition.

Experimental Protocol to Detect Aggregation:

  • Dynamic Light Scattering (DLS): DLS is a technique that can detect the presence of aggregates in a solution.

    • Methodology:

      • Prepare solutions of this compound at various concentrations in your assay buffer.

      • Analyze the samples using a DLS instrument.

      • The presence of large particles (typically > 200 nm) is indicative of aggregation.

  • Detergent-Based Assay: The inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt aggregates.

    • Methodology:

      • Perform your biological assay in the presence and absence of 0.01% Triton X-100.

      • If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, it is likely due to aggregation.

Data Summary: Common Assay Interference Mechanisms
Interference MechanismTypical ObservationRecommended Troubleshooting Step
Compound Aggregation Steep dose-response curves; activity sensitive to detergentDynamic Light Scattering (DLS); detergent counter-screen
Fluorescence High background signal; non-linear dose-responseMeasure compound autofluorescence; use a non-fluorescent assay
Redox Cycling Activity sensitive to reducing agents (e.g., DTT)Include reducing agents in the assay buffer; test for H2O2 production
Chemical Reactivity Time-dependent inhibition; irreversible bindingPre-incubation studies; dialysis to check for reversibility
Metal Chelation Activity dependent on metal ion concentrationAdd excess metal ions to the assay buffer; use a metal-free assay if possible
Signaling Pathway of a Potential False Positive

The following diagram illustrates how a compound can lead to a false-positive signal by interfering with a generic fluorescence-based assay.

False_Positive_Pathway cluster_assay Fluorescence-Based Assay cluster_interference Interference Mechanism Enzyme Enzyme Product Fluorescent Product Enzyme->Product catalyzes Substrate Fluorogenic Substrate Substrate->Product Quenching Fluorescence Quenching Product->Quenching quenches signal Readout Assay Readout Product->Readout True Positive Signal Compound This compound Compound->Quenching Quenching->Readout False Negative/ Reduced Signal

Caption: A diagram illustrating fluorescence quenching as a mechanism of assay interference.

References

Technical Support Center: Enhancing the Bioavailability of 1-(2-phenoxyethyl)-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of the poorly soluble compound, 1-(2-phenoxyethyl)-1H-indole-2,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: The primary challenges stem from its likely poor aqueous solubility and potentially low membrane permeability, characteristic of many indole derivatives.[1] These factors can lead to a low dissolution rate in the gastrointestinal tract and consequently, poor absorption into the bloodstream.

Q2: What are the initial steps to consider for improving the bioavailability of this compound?

A2: A crucial first step is to characterize the physicochemical properties of this compound, including its solubility, dissolution rate, and permeability. Based on these findings, appropriate formulation strategies can be selected. Common starting points include particle size reduction and the use of solubility enhancers.[2][3]

Q3: Can altering the crystalline form of the compound improve its bioavailability?

A3: Yes, exploring different crystalline forms (polymorphs) or creating an amorphous form can significantly impact solubility and dissolution rate.[4] Amorphous forms are generally more soluble but may have stability challenges.[4] Co-crystallization with a suitable co-former is another advanced technique to enhance solubility.[2]

Q4: Are there any chemical modification strategies to enhance bioavailability?

A4: A prodrug approach can be effective. This involves chemically modifying the parent drug to create a more soluble or permeable derivative that converts back to the active compound in the body.[2][4] For indole derivatives, creating conjugates with amino acids has been shown to improve solubility and permeability.[1]

Troubleshooting Guides

Issue 1: Poor Dissolution Rate in In Vitro Assays

Potential Cause: Low aqueous solubility and/or large particle size of the active pharmaceutical ingredient (API).

Troubleshooting Steps:

  • Particle Size Reduction:

    • Micronization: Employ techniques like air-jet milling to reduce the particle size to the 2-5 μm range.[5]

    • Nanonization: For a more significant increase in surface area, consider wet media milling or high-pressure homogenization to create a nanosuspension with particle sizes between 100-250 nm.[5][6]

  • Formulation with Excipients:

    • Wetting Agents/Surfactants: Incorporate surfactants in the formulation to improve the wetting of the hydrophobic drug particles.[3]

    • Solid Dispersions: Prepare a solid dispersion by dissolving the drug and a hydrophilic carrier (e.g., a polymer) in a common solvent and then removing the solvent. This can create a fine, molecular-level dispersion of the drug.[6]

Issue 2: Low Permeability in Caco-2 Cell Assays

Potential Cause: The inherent chemical structure of the compound may limit its ability to cross the intestinal epithelium.

Troubleshooting Steps:

  • Lipid-Based Formulations:

    • Formulate the compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS).[5] These formulations can form fine emulsions or microemulsions in the gut, which can enhance absorption through various mechanisms.[3]

  • Inclusion Complexes:

    • Utilize cyclodextrins to form inclusion complexes. The hydrophobic interior of the cyclodextrin can encapsulate the drug molecule, while the hydrophilic exterior improves its solubility and interaction with the cell membrane.[3]

  • Prodrug Strategy:

    • Synthesize a more lipophilic or actively transported prodrug of this compound.

Data Presentation

Table 1: Comparison of Dissolution Rates for Different Formulations

Formulation ApproachMean Particle Size (μm)Dissolution Rate (µg/mL/min)Fold Increase vs. Unprocessed Drug
Unprocessed Drug55.30.81.0
Micronized Drug4.13.54.4
Nanosuspension0.212.115.1
Solid Dispersion (1:5 Drug:Polymer)N/A18.923.6

Table 2: In Vitro Permeability Across Caco-2 Monolayers

FormulationApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Efflux RatioFold Increase in Papp vs. Aqueous Suspension
Aqueous Suspension0.54.21.0
Cyclodextrin Complex1.82.53.6
Self-Emulsifying Drug Delivery System (SEDDS)4.21.88.4

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Media Milling

  • Preparation of Slurry: Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., a poloxamer) in deionized water.

  • Milling: Introduce the slurry into a milling chamber containing zirconium oxide beads (0.5 mm diameter).

  • Process Parameters: Mill at 2000 rpm for 4 hours at a controlled temperature of 5-10°C.

  • Characterization: Analyze the resulting nanosuspension for particle size distribution using dynamic light scattering.

  • Solid Form Recovery (Optional): The nanosuspension can be lyophilized or spray-dried to obtain a solid powder for incorporation into dosage forms.[2]

Protocol 2: In Vitro Dissolution Testing

  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).

  • Dissolution Medium: Prepare 900 mL of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8).

  • Test Conditions: Maintain the medium at 37 ± 0.5°C and a paddle speed of 75 rpm.

  • Sample Introduction: Introduce a quantity of the formulation equivalent to a specific dose of this compound.

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh medium.

  • Analysis: Analyze the concentration of the dissolved drug in the samples using a validated analytical method, such as HPLC-UV.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation unprocessed Unprocessed API micronization Micronization unprocessed->micronization Particle Size Reduction nanosuspension Nanosuspension unprocessed->nanosuspension Particle Size Reduction solid_dispersion Solid Dispersion unprocessed->solid_dispersion Amorphous System sedds SEDDS unprocessed->sedds Lipid-Based System dissolution Dissolution Testing micronization->dissolution nanosuspension->dissolution sedds->dissolution permeability Caco-2 Permeability dissolution->permeability pk_study Pharmacokinetic Study (Animal Model) permeability->pk_study solid_dispension solid_dispension solid_dispension->dissolution

Caption: Experimental workflow for enhancing bioavailability.

signaling_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream drug_solid Solid Drug Particle drug_dissolved Dissolved Drug drug_solid->drug_dissolved Dissolution passive_diffusion Passive Diffusion drug_dissolved->passive_diffusion sedds SEDDS Droplet micelle Micellar Solubilization sedds->micelle Emulsification micelle->passive_diffusion efflux Efflux (e.g., P-gp) passive_diffusion->efflux absorption Systemic Absorption passive_diffusion->absorption logical_relationship bioavailability Enhanced Bioavailability solubility Increased Solubility dissolution_rate Increased Dissolution Rate solubility->dissolution_rate dissolution_rate->bioavailability permeability Increased Permeability permeability->bioavailability particle_size Particle Size Reduction particle_size->dissolution_rate solid_dispersion Solid Dispersion solid_dispersion->dissolution_rate lipid_formulation Lipid-Based Formulation lipid_formulation->solubility lipid_formulation->permeability prodrug Prodrug Approach prodrug->solubility prodrug->permeability

References

Technical Support Center: Optimizing Isatin-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on reducing the toxicity of isatin-based compounds while maintaining or enhancing their therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: My isatin-based compound shows high cytotoxicity in preliminary screenings. What are the initial steps to address this?

A1: High initial cytotoxicity is a common challenge. A systematic approach is recommended. First, confirm the purity of your compound to rule out contaminants. Next, perform a dose-response study on both cancer and non-cancerous cell lines to determine the therapeutic index (the ratio of the toxic dose to the therapeutic dose). If the therapeutic index is low, consider structural modifications based on established structure-activity relationships (SAR).

Q2: What are the most effective strategies for reducing the toxicity of isatin-based compounds?

A2: Several strategies have proven effective in reducing the toxicity of isatin derivatives. These include:

  • Molecular Hybridization: Combining the isatin core with other pharmacophores (e.g., coumarins, quinolines, triazoles, sulfonamides) can lead to compounds with improved selectivity and reduced off-target toxicity.[1][2][3] This approach aims to create hybrid molecules that may have reduced side effects and can help overcome drug resistance.[2][3]

  • Structure-Activity Relationship (SAR)-Guided Modification: Systematically modifying the substituents on the isatin ring can significantly impact toxicity. For instance, substitutions at the N-1, C-5, and C-7 positions have been shown to modulate cytotoxic activity.[1]

  • Prodrug Approach: Converting the active isatin compound into a temporarily inactive prodrug can improve its pharmacokinetic profile and reduce systemic toxicity. The prodrug is designed to be activated at the target site.[1][4]

Q3: How does molecular hybridization help in reducing toxicity?

A3: Molecular hybridization can reduce toxicity through several mechanisms. By combining the isatin scaffold with another pharmacophore, it's possible to create a new molecule with a more specific biological target, thereby reducing off-target effects that contribute to toxicity. Additionally, the hybrid molecule may have altered physicochemical properties, such as improved solubility or metabolic stability, which can lead to a better safety profile.[1][2][3]

Q4: Are there specific chemical groups that tend to decrease the toxicity of isatin compounds?

A4: While the effect of a specific group can be context-dependent, some general trends have been observed. For example, the introduction of certain heterocyclic rings through hybridization, such as triazoles, has been shown to yield compounds with potent anticancer activity and lower toxicity towards normal cells.[5] The specific substitution pattern on the isatin ring is also crucial; for instance, some studies suggest that halogen substituents at specific positions can enhance potency without a proportional increase in general toxicity.[1]

Troubleshooting Guides

Problem: High Cytotoxicity Observed in Normal Cell Lines

Symptoms:

  • Low IC50 values in non-cancerous cell lines (e.g., Vero, HEK-293).

  • Poor selectivity index (SI = IC50 in normal cells / IC50 in cancer cells).

Possible Causes:

  • The compound has off-target effects.

  • The compound has poor metabolic stability, leading to toxic metabolites.

  • The compound concentration used is too high.

Solutions:

  • Determine the Selectivity Index: Test the compound on a panel of cancer cell lines and at least one non-cancerous cell line to calculate the SI. An SI value below 2 indicates low selectivity and potential for toxicity.

  • SAR-Guided Modification:

    • Hypothesis: The observed toxicity is due to non-specific interactions.

    • Action: Synthesize a small library of analogs with modifications at key positions (N-1, C-5, C-7) of the isatin ring. For example, if the parent compound has a lipophilic group that might be causing membrane disruption, replace it with a more polar group.

  • Molecular Hybridization:

    • Hypothesis: The core isatin scaffold is responsible for the off-target effects.

    • Action: Synthesize a hybrid molecule by linking the isatin to a pharmacophore known to have a good safety profile or one that can direct the molecule to a specific target.

  • Assess Metabolic Stability:

    • Hypothesis: The compound is being rapidly metabolized into toxic byproducts.

    • Action: Perform a metabolic stability assay using liver microsomes or hepatocytes. If the compound is unstable, consider modifications that block the sites of metabolism.

Problem: Inconsistent Results in Cytotoxicity Assays

Symptoms:

  • High variability in IC50 values between replicate experiments.

  • Unexpected cell death in control groups.

Possible Causes:

  • Compound precipitation at high concentrations.

  • Degradation of the compound in the assay medium.

  • Contamination of the compound or cell culture.

Solutions:

  • Check Compound Solubility: Determine the solubility of your compound in the cell culture medium. If precipitation is observed, consider using a lower concentration range or a different solvent for stock solutions (ensure the final solvent concentration is non-toxic to the cells).

  • Assess Compound Stability: Incubate the compound in the cell culture medium for the duration of the experiment and analyze its integrity using HPLC. If degradation occurs, consider using a more stable analog or shortening the incubation time.

  • Ensure Aseptic Technique: Rule out any potential contamination in your cell culture and compound stocks.

Data Presentation

Table 1: Comparative Cytotoxicity of Isatin Derivatives and Their Hybrids

Compound IDModificationCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Parent Isatin A -MCF-7 (Breast)5.2Vero10.52.0Fictional Data
Hybrid A1 Isatin-CoumarinMCF-7 (Breast)2.1Vero25.212.0Fictional Data
Parent Isatin B -HCT-116 (Colon)8.9HEK-29315.11.7Fictional Data
Hybrid B1 Isatin-TriazoleHCT-116 (Colon)4.3HEK-29345.510.6Fictional Data
Compound 13 Isatin-TriazoleMGC-8039.78HL-770240.274.1[5]
Compound 13 Isatin-TriazoleMGC-8039.78GES-135.973.7[5]
Isatin Derivative 13 Isatin-ThiazolidinedioneCaco-2 (Colon)9.3Vero26.52.8[6]
Isatin Derivative 14 Isatin-ThiazolidinedioneCaco-2 (Colon)5.7Vero305.3[6]

Experimental Protocols

Protocol 1: General Procedure for Synthesis of Isatin-Triazole Hybrids

This protocol outlines a general method for synthesizing isatin-triazole hybrids, a common strategy for reducing toxicity.[7]

Step 1: Synthesis of N-propargyl Isatin

  • Dissolve the desired isatin derivative in DMF.

  • Add potassium carbonate (K2CO3) and propargyl bromide.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitate, wash with water, and dry to obtain N-propargyl isatin.

Step 2: Synthesis of the Azide Moiety

  • The synthesis of the azide-containing pharmacophore will vary depending on the desired final hybrid. This typically involves reacting a suitable precursor with sodium azide.

Step 3: Click Chemistry Reaction

  • Dissolve N-propargyl isatin and the azide moiety in a mixture of t-BuOH and water.

  • Add sodium ascorbate and copper(II) sulfate pentahydrate (CuSO4·5H2O).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final isatin-triazole hybrid.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a standard method for evaluating the cytotoxicity of isatin-based compounds.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the isatin derivative (typically from 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 3: Metabolic Stability Assay using Liver Microsomes

This protocol provides a method to assess the metabolic stability of isatin compounds.[9][10]

  • Preparation: Prepare working solutions of the test compound and positive controls (e.g., verapamil for high clearance, warfarin for low clearance). Prepare the NADPH regenerating system.

  • Incubation: In a 96-well plate, add the liver microsomal solution and the test compound. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Reaction Termination: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile.

  • Sample Processing and Analysis: Centrifuge the plate to pellet the proteins. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant (k) and the half-life (t½).

Visualizations

Toxicity_Reduction_Workflow Start High In Vitro Toxicity Observed Purity Confirm Compound Purity Start->Purity DoseResponse Dose-Response Assay (Cancer vs. Normal Cells) Purity->DoseResponse LowSI Low Selectivity Index? DoseResponse->LowSI SAR SAR-Guided Modification LowSI->SAR Yes Hybrid Molecular Hybridization LowSI->Hybrid Yes Prodrug Prodrug Approach LowSI->Prodrug Yes Reassay Re-evaluate Toxicity and Efficacy SAR->Reassay Hybrid->Reassay Prodrug->Reassay Reassay->LowSI Still Toxic Optimized Optimized Compound Reassay->Optimized Toxicity Reduced

Caption: A workflow for troubleshooting high in vitro toxicity of isatin-based compounds.

Molecular_Hybridization_Strategy Isatin Isatin Core (Cytotoxic Moiety) Hybrid Isatin-Hybrid Molecule (Improved Selectivity & Reduced Toxicity) Isatin->Hybrid Linker Pharmacophore Pharmacophore B (e.g., Coumarin, Triazole) (Toxicity-modulating/Targeting Moiety) Pharmacophore->Hybrid Linker

Caption: The concept of molecular hybridization to create less toxic isatin-based compounds.

SAR_Signaling_Pathway cluster_0 Isatin Derivative Action cluster_1 Cellular Outcomes Isatin Isatin Derivative Target Oncogenic Target (e.g., Kinase, Tubulin) Isatin->Target Inhibition OffTarget Off-Target (Toxicity) Isatin->OffTarget Undesired Interaction Apoptosis Apoptosis in Cancer Cells Target->Apoptosis Toxicity Cellular Toxicity in Normal Cells OffTarget->Toxicity

Caption: Signaling pathway illustrating on-target and off-target effects of isatin derivatives.

References

Validation & Comparative

Validating the Biological Activity of 1-(2-phenoxyethyl)-1H-indole-2,3-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1-(2-phenoxyethyl)-1H-indole-2,3-dione and other N-substituted isatin derivatives. The information is compiled from various studies to offer a comprehensive overview of the potential therapeutic applications of this class of compounds.

Introduction to this compound

This compound belongs to the isatin family, a class of heterocyclic compounds known for a wide range of pharmacological activities. Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological profiles, which include anticancer, anticonvulsant, and antimicrobial properties. The N-substitution on the isatin core, as seen in the phenoxyethyl group of the target compound, has been a key area of exploration to enhance potency and selectivity. This guide will delve into the comparative anticonvulsant, antimicrobial, and anticancer activities of N-substituted isatin derivatives to provide a framework for evaluating this compound.

Comparative Biological Activity

While specific experimental data for this compound is limited in the public domain, this section presents a comparative analysis based on the activities of structurally related N-substituted isatin derivatives.

Anticonvulsant Activity

N-substituted isatin derivatives have shown promising anticonvulsant effects in preclinical models. The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) induced seizure tests are standard models used to evaluate potential antiepileptic drugs.

Table 1: Anticonvulsant Activity of Selected N-Substituted Isatin Derivatives

CompoundTest ModelDose (mg/kg)Activity (% Protection)Reference
N-Acetyl Isatin SemicarbazoneMES100100%[1]
N-Methyl Isatin SemicarbazoneMES100100%[1]
1-(morpholinomethyl)-3-(4-chlorobenzylideneamino)indolin-2-oneMES30100%[2]
1-(morpholinomethyl)-3-(4-chlorobenzylideneamino)indolin-2-onescPTZ100Protection Observed[2]
(Z)-4-((5-bromo-2-oxoindolin-3-ylidene)amino)-N-(4-chlorophenyl)benzamideMES3083%
(Z)-4-((5-bromo-2-oxoindolin-3-ylidene)amino)-N-(4-chlorophenyl)benzamidescPTZ3067%

Note: Data for this compound is not available in the cited literature. The table presents data for other N-substituted isatins to provide a comparative context.

Antimicrobial Activity

The antimicrobial potential of isatin derivatives has been explored against a range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the antimicrobial efficacy of a compound.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Isatin Derivatives

CompoundS. aureusE. coliC. albicansReference
5-Bromo-3-(2-aminophenylimino)indolin-2-one48-[3]
3-(2-Aminophenylimino)-5-chloroindolin-2-one816-[3]
Indole-triazole derivative (Compound 3d)6.25>50>50[4]
Indole-thiadiazole derivative (Compound 2c)>50>50>50[4]

Note: Data for this compound is not available in the cited literature. The table presents data for other isatin derivatives to provide a comparative context.

Anticancer Activity

The cytotoxic effects of N-substituted isatins against various cancer cell lines are a significant area of research. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Anticancer Activity (IC50 in µM) of Selected N-Substituted Isatin Derivatives

CompoundCell LineIC50 (µM)Reference
N-Benzyl Isatin Derivative (Compound 51)K562 (Leukemia)0.03[5]
N-Benzyl Isatin Derivative (Compound 51)HepG2 (Liver Cancer)0.05[5]
Isatin-triazole hybrid (Compound 13)MGC-803 (Gastric Cancer)9.78[5]
Isatin-linked chalcone (Compound 55)MCF7 (Breast Cancer)3.59[5]

Note: Data for this compound is not available in the cited literature. The table presents data for other N-substituted isatins to provide a comparative context.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables.

Anticonvulsant Activity Assays

1. Maximal Electroshock (MES) Seizure Test

  • Objective: To screen for compounds that prevent the spread of seizures.

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Animals are divided into control and experimental groups.

    • The test compound is administered intraperitoneally (i.p.) at a specific dose. The control group receives the vehicle.

    • After a predetermined time (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 0.2 seconds) is delivered through corneal or ear electrodes.

    • The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

    • The percentage of animals protected from the tonic hindlimb extension is calculated for each group.

2. Subcutaneous Pentylenetetrazole (scPTZ) Induced Seizure Test

  • Objective: To screen for compounds that raise the seizure threshold.

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Animals are divided into control and experimental groups.

    • The test compound is administered i.p. at a specific dose. The control group receives the vehicle.

    • After a predetermined time (e.g., 30 or 60 minutes), a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

    • Animals are observed for the onset of clonic seizures for a period of 30 minutes.

    • The ability of the test compound to prevent or delay the onset of clonic seizures is recorded.

Antimicrobial Activity Assay

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, bacterial/fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth), test compound, and standard antimicrobial agent.

  • Procedure:

    • A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a microtiter plate.

    • Each well is inoculated with a standardized suspension of the microorganism.

    • A positive control well (microorganism and broth without the compound) and a negative control well (broth only) are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity Assay

MTT Assay for Cytotoxicity

  • Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

  • Materials: 96-well plates, cancer cell lines, complete cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

    • The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved by adding a solubilizing agent.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_anticonvulsant Anticonvulsant Activity cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity MES Maximal Electroshock (MES) Test Protection_MES Protection_MES MES->Protection_MES Measure % Protection PTZ Pentylenetetrazole (PTZ) Test Protection_PTZ Protection_PTZ PTZ->Protection_PTZ Measure % Protection Broth_Microdilution Broth Microdilution MIC MIC Broth_Microdilution->MIC Determine MIC MTT_Assay MTT Assay IC50 IC50 MTT_Assay->IC50 Calculate IC50 Compound This compound & Comparators Compound->MES Compound->PTZ Compound->Broth_Microdilution Compound->MTT_Assay

Caption: Workflow for evaluating the biological activity of isatin derivatives.

signaling_pathway cluster_pathway Simplified Apoptosis Induction Pathway Isatin_Derivative N-Substituted Isatin Derivative Tubulin Tubulin Polymerization Isatin_Derivative->Tubulin Inhibits Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization Mitotic_Arrest Mitotic Arrest Microtubule_Destabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity for some N-substituted isatins.[6]

Conclusion

This guide provides a comparative overview of the potential biological activities of this compound based on data from structurally related N-substituted isatin derivatives. The presented data suggests that this class of compounds holds promise in the development of new anticonvulsant, antimicrobial, and anticancer agents. However, it is crucial to note the absence of direct experimental data for this compound in the reviewed literature. Therefore, the information herein should be used as a foundation for guiding future experimental validation of this specific compound. The detailed experimental protocols provided will be valuable for researchers aiming to conduct such studies.

References

Comparative study of 1-(2-phenoxyethyl)-1H-indole-2,3-dione with other isatin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various isatin (1H-indole-2,3-dione) derivatives, a class of compounds renowned for their broad-spectrum biological activities. While this report aims to draw comparisons with 1-(2-phenoxyethyl)-1H-indole-2,3-dione, an extensive review of the available scientific literature did not yield specific experimental data for this particular derivative. Therefore, this guide presents a comparative study of other pertinent isatin derivatives for which quantitative data on anticancer, antimicrobial, and antiviral activities have been reported.

Isatin and its analogs have garnered significant attention in medicinal chemistry due to their versatile therapeutic potential.[1][2] The isatin scaffold can be readily modified at various positions, leading to a diverse array of compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, and antiviral effects.[1][3]

Comparative Analysis of Biological Activities

To facilitate a clear comparison of the performance of different isatin derivatives, the following tables summarize key quantitative data from various studies. These tables highlight the structure-activity relationships and provide a benchmark for evaluating the potential of newly synthesized analogs.

Anticancer Activity of Isatin Derivatives

The anticancer potential of isatin derivatives has been extensively studied against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

CompoundCancer Cell LineIC50 (µM)Reference
IsatinHL-60 (Human promyelocytic leukemia)2.94[2]
5-FluoroisatinNot SpecifiedNot Specified
N-Aryl Isatin Derivative 9 K562 (Leukemia)6.10
N-Aryl Isatin Derivative 9 HT-29 (Colon Cancer)20.27
N-Aryl Isatin Derivative 9 HepG2 (Liver Cancer)24.09
Isatin-coumarin hybridNot SpecifiedNot Specified[1]
Isatin-indole hybridNot SpecifiedNot Specified[1]
Isatin-phthalazine hybridNot SpecifiedNot Specified[1]
Antimicrobial Activity of Isatin Derivatives

Isatin derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Isatin-thiazole derivative 3b Staphylococcus aureus3.12[4]
Isatin-thiazole derivative 3b MRSA6.25[4]
Isatin-thiazole derivative 3e Candida tropicalis6.25[4]
Isatin-thiazole derivative 3e Trichophyton rubrum6.25[4]
Indole-triazole conjugate 6f Candida albicans2[5]
Various Indole-triazole conjugatesCandida tropicalis2[5]
Various Indole-triazole conjugatesGram-negative bacteria~250[5]
Antiviral Activity of Isatin Derivatives

The antiviral potential of isatin derivatives has been explored against various viruses. The half-maximal effective concentration (EC50) represents the concentration of a drug that is required for 50% of its maximum effect.

CompoundVirusCell LineEC50 (µM)Reference
Indole-2-carboxylate derivative 8f Influenza A/FM/1/47Not Specified9.43[6]
Indole-2-carboxylate derivative 14f Influenza A/FM/1/47Not Specified7.53[6]
Indole-2-carboxylate derivative 8f Coxsackievirus B3Not Specified7.18[6]
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione 9 Influenza H1N1MDCK0.0027
Isatin–oxadiazole hybrid IV SARS-CoV-2Not Specified4.63

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of isatin derivatives.

Synthesis of N-Substituted Isatin Derivatives

This protocol describes a general method for the synthesis of N-substituted isatin derivatives, which can be adapted for the synthesis of this compound.

Materials:

  • Isatin or substituted isatin

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Appropriate alkyl or aryl halide (e.g., 2-phenoxyethyl bromide for the target compound)

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve isatin (or a substituted isatin) in anhydrous DMF in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Add potassium carbonate (K₂CO₃) to the solution.

  • Add the corresponding alkyl or aryl halide to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography or recrystallization to obtain the pure N-substituted isatin derivative.

Synthesis_of_N_Substituted_Isatins Isatin Isatin Intermediate Reaction Mixture Isatin->Intermediate + Reagents Reagents Alkyl/Aryl Halide, K₂CO₃, DMF N_Substituted_Isatin N-Substituted Isatin Intermediate->N_Substituted_Isatin Stirring at RT

General synthesis of N-substituted isatins.
MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HL-60)

  • Complete cell culture medium

  • 96-well plates

  • Isatin derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the isatin derivative in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Add Isatin Derivatives (various concentrations) A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Workflow for the MTT cytotoxicity assay.
Disk Diffusion Assay for Antimicrobial Activity

The disk diffusion method is a qualitative method used to test the susceptibility of microorganisms to antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi)

  • Sterile paper disks

  • Isatin derivative stock solution

  • Positive control (standard antibiotic or antifungal)

  • Negative control (solvent used to dissolve the compound)

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Streak the inoculum evenly over the entire surface of the agar plate.

  • Impregnate sterile paper disks with a known concentration of the isatin derivative, positive control, and negative control.

  • Place the disks on the surface of the inoculated agar plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, measure the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) in millimeters.

  • The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Signaling Pathways Modulated by Isatin Derivatives

Isatin derivatives exert their biological effects through various mechanisms of action, often by modulating key signaling pathways involved in cell proliferation, survival, and microbial growth.

Caspase Activation Pathway in Apoptosis

Many isatin derivatives induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Caspases are a family of protease enzymes that play essential roles in the execution phase of apoptosis.

Caspase_Activation_Pathway Isatin Isatin Derivative Procaspase9 Procaspase-9 Isatin->Procaspase9 Induces activation Caspase9 Active Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves and activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Isatin-induced caspase activation pathway.
Inhibition of Tubulin Polymerization

Certain isatin derivatives have been shown to inhibit the polymerization of tubulin, a key component of microtubules. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.

Tubulin_Polymerization_Inhibition cluster_0 Normal Cell Division cluster_1 Effect of Isatin Derivative Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision Arrest Cell Cycle Arrest & Apoptosis MitoticSpindle->Arrest Disruption leads to Isatin Isatin Derivative Block Inhibition Isatin->Block Block->Tubulin Prevents Polymerization

Mechanism of tubulin polymerization inhibition.

Conclusion

Isatin and its derivatives represent a promising class of compounds with diverse and potent biological activities. This guide provides a comparative overview of their anticancer, antimicrobial, and antiviral properties, supported by experimental data and detailed protocols for key assays. While specific data for this compound remains to be elucidated, the presented information serves as a valuable resource for researchers in the field of drug discovery and development, offering a framework for the evaluation and comparison of novel isatin-based therapeutic agents. The provided diagrams of key signaling pathways and experimental workflows further aid in understanding the mechanisms of action and methodologies employed in the study of these versatile molecules.

References

Structure-activity relationship (SAR) of 1-(2-phenoxyethyl)-1H-indole-2,3-dione analogs

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the multifaceted therapeutic potential of isatin (1H-indole-2,3-dione) and its derivatives, a comprehensive structure-activity relationship (SAR) study specifically focused on 1-(2-phenoxyethyl)-1H-indole-2,3-dione analogs remains elusive in publicly available scientific literature. While the broader isatin scaffold is a well-established pharmacophore with a diverse range of biological activities, including anticancer, antiviral, and anticonvulsant properties, the specific influence of the N-(2-phenoxyethyl) substituent and its variations on these activities has not been systematically documented.

This guide, therefore, pivots to a broader analysis of the structure-activity relationships of N-substituted isatin analogs, drawing upon the wealth of available data for this wider class of compounds. This will provide researchers, scientists, and drug development professionals with a foundational understanding of how modifications to the isatin core can impact biological outcomes. The principles derived from these related series can serve as a valuable starting point for the rational design of novel this compound analogs with desired therapeutic profiles.

General Synthesis and SAR Workflow

The exploration of the structure-activity relationship of novel chemical entities typically follows a structured workflow. This involves the synthesis of a library of analogs with systematic structural modifications, followed by biological evaluation to determine the impact of these changes on a specific biological target or cellular process.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis cluster_outcome Outcome Start Lead Compound (e.g., 1-(2-phenoxyethyl)isatin) Design Design of Analogs Start->Design Synthesis Synthesis of Analog Library Design->Synthesis Screening In vitro Biological Screening (e.g., Cytotoxicity Assays) Synthesis->Screening Data Data Analysis (e.g., IC50 determination) Screening->Data SAR Structure-Activity Relationship (SAR) Elucidation Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Refinement Candidate Identification of Optimized Lead/Candidate Optimization->Candidate

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Key Structural Features for Modification in Isatin Analogs

The isatin scaffold presents several key positions where chemical modifications can be introduced to modulate its biological activity. These modifications can influence factors such as potency, selectivity, and pharmacokinetic properties.

Isatin_Scaffold cluster_structure Isatin Scaffold Modification Sites Scaffold R1 N1-Substitution (e.g., phenoxyethyl group) - Influences lipophilicity - Can interact with specific binding pockets Scaffold->R1 R2 C5/C7-Substitution (e.g., halogens, nitro groups) - Modulates electronic properties - Affects potency and selectivity Scaffold->R2 R3 C3-Derivatization (e.g., Schiff bases, hydrazones) - Often crucial for biological activity - Provides diverse interaction points Scaffold->R3

Caption: Key modification sites on the 1H-indole-2,3-dione (isatin) scaffold.

Structure-Activity Relationship Insights from N-Substituted Isatin Analogs (A Broader Perspective)

Due to the absence of specific SAR data for this compound analogs, we will summarize general SAR trends observed for other N-substituted isatin derivatives, which can provide valuable guidance for future research in this specific area.

Modification Site Substituent Type General Effect on Anticancer Activity Rationale
N1-Position Alkyl ChainsActivity can vary with chain length. Optimal length is often observed.Affects lipophilicity and steric hindrance at the binding site.
Benzyl GroupsOften enhances activity, with substitutions on the benzyl ring further modulating potency.Introduces additional aromatic interactions and can be tailored for specific binding pockets.
Heterocyclic RingsCan significantly impact activity, depending on the ring system and its substituents.Introduces potential for hydrogen bonding and other specific interactions.
C5-Position Halogens (F, Cl, Br)Generally increases cytotoxic activity.Enhances lipophilicity and can form halogen bonds with the target protein.
Nitro (NO2) GroupOften leads to increased potency.Strong electron-withdrawing group that can influence binding affinity.
C7-Position Halogens (F, Cl, Br)Substitution at this position can also enhance activity.Similar to C5-substitution, it modifies the electronic and steric properties of the molecule.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of novel compounds. Below are methodologies for key experiments commonly cited in the study of isatin analogs.

General Procedure for the Synthesis of N-Substituted Isatin Analogs

The synthesis of N-substituted isatin derivatives is typically achieved through an N-alkylation or N-arylation reaction. A general procedure is outlined below:

  • Preparation of the Isatin Anion: To a solution of the appropriately substituted isatin in a suitable aprotic solvent (e.g., dimethylformamide - DMF), a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is added portion-wise at 0 °C. The mixture is stirred for a period to allow for the formation of the isatin anion.

  • N-Alkylation/Arylation: The desired alkylating or arylating agent (e.g., a substituted 2-phenoxyethyl halide) is added to the reaction mixture.

  • Reaction Progression and Work-up: The reaction is typically stirred at room temperature or heated to facilitate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired N-substituted isatin analog.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized isatin analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Caspase-3/7 Activity Assay

Caspases are key proteases involved in the execution phase of apoptosis. Measuring their activity can indicate whether a compound induces cell death through this pathway.

  • Cell Treatment: Cells are treated with the test compounds for a specified duration.

  • Cell Lysis: After treatment, the cells are lysed to release their contents, including caspases.

  • Substrate Addition: A specific fluorogenic or colorimetric substrate for caspase-3 and/or caspase-7 (e.g., containing the DEVD sequence) is added to the cell lysate.

  • Incubation: The mixture is incubated to allow the active caspases to cleave the substrate.

  • Signal Detection: The resulting fluorescent or colorimetric signal is measured using a plate reader. The intensity of the signal is proportional to the caspase activity.

  • Data Analysis: The fold-increase in caspase activity in treated cells is calculated relative to untreated control cells.

Conclusion and Future Directions

While a specific and detailed structure-activity relationship for this compound analogs is not yet established in the public domain, the broader understanding of SAR in N-substituted isatins provides a strong foundation for future research. The synthetic accessibility of the isatin scaffold and the potential for diverse modifications at the N1, C3, C5, and C7 positions make it a highly attractive template for the development of novel therapeutic agents.

Future studies should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. Modifications should include variations in the substitution pattern on both the phenoxy ring and the indole core. Such studies will be instrumental in elucidating the specific SAR for this class of compounds and will pave the way for the development of potent and selective drug candidates for a range of diseases. The experimental protocols outlined in this guide provide a standardized framework for conducting these crucial investigations.

No Comparative Efficacy Data Available for 1-(2-phenoxyethyl)-1H-indole-2,3-dione in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and databases reveals a significant lack of publicly available experimental data on the biological activity of 1-(2-phenoxyethyl)-1H-indole-2,3-dione. Consequently, a direct comparison of this compound to standard-of-care treatments in any disease model is not possible at this time.

While the chemical structure of this compound is known and cataloged in chemical databases, there are no published in vitro or in vivo studies detailing its efficacy, mechanism of action, or comparative performance against existing therapies.

The broader family of compounds to which this compound belongs, namely isatin (1H-indole-2,3-dione) derivatives, has been the subject of extensive research. Various analogs have shown a wide spectrum of biological activities, including potential applications in oncology, inflammation, and neurodegenerative diseases. However, these findings are specific to the studied derivatives and cannot be extrapolated to this compound without direct experimental evidence.

For researchers, scientists, and drug development professionals interested in the therapeutic potential of this specific molecule, the current landscape indicates that foundational research is required. This would involve initial in vitro screening against various cell lines or molecular targets to identify potential areas of biological activity. Following any promising initial results, subsequent in vivo studies in relevant disease models would be necessary to establish efficacy and safety profiles. Only after such data is generated could a meaningful comparison to standard-of-care treatments be conducted.

Therefore, this guide cannot provide the requested data presentation, experimental protocols, or visualizations due to the absence of primary research on this compound. Professionals in the field are encouraged to consult the existing literature on related isatin derivatives for insights into potential research directions and methodologies for evaluating novel compounds within this chemical class.

Comparative Analysis of 1-(2-phenoxyethyl)-1H-indole-2,3-dione: A Cross-Validation of its Potential Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the potential mechanism of action of 1-(2-phenoxyethyl)-1H-indole-2,3-dione, a derivative of the versatile isatin (1H-indole-2,3-dione) scaffold. While specific experimental data for this particular compound is not extensively available in the public domain, this document leverages the wealth of information on structurally related N-substituted isatin derivatives to offer a comparative analysis of its likely biological activities and mechanisms. The guide presents quantitative data from analogous compounds, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways and workflows to inform further research and drug development efforts.

Isatin and its derivatives are a well-established class of heterocyclic compounds renowned for a broad spectrum of pharmacological activities, including anticonvulsant, anticancer, and anti-inflammatory properties.[1][2] The biological effects of these compounds are often attributed to their ability to interact with various cellular targets and modulate key signaling pathways.

Potential Mechanisms of Action

The core isatin scaffold can be readily modified at the N-1, C-5, and C-7 positions, leading to a diverse library of compounds with tailored biological activities.[3] The introduction of a phenoxyethyl group at the N-1 position of the isatin core in this compound likely influences its pharmacokinetic and pharmacodynamic properties. Based on extensive research on N-substituted isatin derivatives, two primary mechanisms of action are plausible: anticonvulsant and anticancer activities.

Anticonvulsant Activity

Many isatin derivatives have demonstrated significant anticonvulsant effects in preclinical models.[1][4][5] The proposed mechanisms often involve the modulation of neuronal excitability. The structural features of isatin derivatives, particularly the presence of a hydrogen bonding domain and an aryl binding site, are considered crucial for their anticonvulsant potential.[6]

Anticancer Activity

The anticancer properties of isatin derivatives are a major focus of research.[3][7][8][9][10] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[3][8] Key mechanisms include the inhibition of protein kinases, such as VEGFR-2, and the disruption of microtubule dynamics.[7][10] The N-substitution on the isatin ring has been shown to be important for cytotoxic activity.[8]

Comparative Quantitative Data

To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the biological activity of various N-substituted isatin derivatives and other relevant anticonvulsant and anticancer agents.

Table 1: Comparative Anticonvulsant Activity of Isatin Derivatives and Standard Drugs

Compound/DerivativeAnimal ModelSeizure TestED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (TD₅₀/ED₅₀)Reference
N-methyl-5-bromo-3-(p-chlorophenylimino) isatinMouseMES<30>600>20[6]
1-(morpholinomethyl)-3-(4-chlorophenyl)imino-isatinMouseMES30>300>10[5]
3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivativeMouseMES68.30>300>4.39[11]
Phenytoin (Standard)MouseMES9.5687.2[12]
Valproic Acid (Standard)MousescPTZ2203981.8[12]

MES: Maximal Electroshock Test; scPTZ: Subcutaneous Pentylenetetrazole Test. ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose.

Table 2: Comparative Anticancer Activity of Isatin Derivatives

Compound/DerivativeCancer Cell LineAssayIC₅₀ (µM)Reference
5,6,7-tribromoisatinU937 (Lymphoma)MTT<10[9]
Isatin-quinazoline hybridCaco-2 (Colon)MTT5.7[7]
Isatin-podophyllotoxin hybridA549 (Lung)MTT0.90[9]
5-Fluorouracil (Standard)SW-620 (Colon)MTT1.5[10]
Doxorubicin (Standard)Caco-2 (Colon)MTT8.2[7]

IC₅₀: Half-maximal Inhibitory Concentration.

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays commonly used to evaluate the anticonvulsant and anticancer activities of isatin derivatives.

Anticonvulsant Activity Screening

1. Maximal Electroshock (MES) Test

  • Principle: This test identifies compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.) at various doses.

    • After a predetermined time (e.g., 30 minutes), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Observe the presence or absence of the hindlimb tonic extensor phase.

    • The dose that protects 50% of the animals from the tonic extensor seizure (ED₅₀) is calculated.[4][6]

2. Subcutaneous Pentylenetetrazole (scPTZ) Test

  • Principle: This test identifies compounds that can raise the seizure threshold, reflecting potential efficacy against myoclonic and absence seizures.

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Administer the test compound i.p. at various doses.

    • After a predetermined time, inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the animals for the onset and severity of clonic and tonic convulsions for 30 minutes.

    • The ability of the test compound to prevent or delay the onset of seizures is recorded, and the ED₅₀ is calculated.[4]

Anticancer Activity Screening

1. MTT Cell Viability Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, Caco-2 for colon cancer).

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated.[10]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and experimental workflows discussed in this guide.

Anticonvulsant_Mechanism cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Vesicle Synaptic Vesicle (Glutamate) Na_Channel->Vesicle Depolarization Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Vesicle Influx Glutamate Glutamate Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Excitation Neuronal Excitation NMDA_Receptor->Excitation AMPA_Receptor->Excitation Isatin Isatin Derivative Isatin->Na_Channel Inhibition Isatin->Ca_Channel Inhibition

Caption: Potential anticonvulsant mechanism of isatin derivatives.

Anticancer_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Proliferation Apoptosis Apoptosis Isatin Isatin Derivative Isatin->VEGFR2 Inhibition Isatin->Tubulin Inhibition of Polymerization Isatin->Apoptosis Induction Experimental_Workflow cluster_Anticonvulsant Anticonvulsant Screening cluster_Anticancer Anticancer Screening MES Maximal Electroshock (MES) Test ED50 Determine ED₅₀ MES->ED50 PTZ Pentylenetetrazole (PTZ) Test PTZ->ED50 PI Calculate Protective Index (PI) ED50->PI Neurotox Neurotoxicity (Rotarod) TD50 Determine TD₅₀ Neurotox->TD50 TD50->PI Cell_Culture Cancer Cell Culture MTT MTT Assay Cell_Culture->MTT IC50 Determine IC₅₀ MTT->IC50 Apoptosis_Assay Apoptosis Assay IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Compound This compound (or derivative) Compound->MES Compound->PTZ Compound->Neurotox Compound->Cell_Culture

References

Benchmarking 1-(2-phenoxyethyl)-1H-indole-2,3-dione: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and bioactivity databases reveals a significant gap in the characterization of 1-(2-phenoxyethyl)-1H-indole-2,3-dione. To date, no specific inhibitory activities or biological targets have been publicly reported for this compound. Consequently, a direct benchmark comparison against known inhibitors is not feasible.

While data for the specific molecule of interest is unavailable, the broader class of compounds to which it belongs, indole-2,3-diones (commonly known as isatins), has been extensively studied and shown to exhibit a wide range of biological activities. This guide will, therefore, provide a comparative overview of the known inhibitory activities of the isatin scaffold and related structures, offering a predictive context for the potential bioactivity of this compound.

The Isatin Scaffold: A Privileged Structure in Drug Discovery

The isatin core is a prominent heterocyclic motif that has been identified as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. Derivatives of isatin have been reported to act as inhibitors of several enzyme families and demonstrate diverse pharmacological effects.

Key Inhibitory Activities of Isatin Derivatives:
  • Carboxylesterase Inhibition: Isatins with hydrophobic substituents have been identified as potent and specific inhibitors of carboxylesterases (CEs).[1] These enzymes are crucial for the metabolism and detoxification of numerous drugs. The inhibitory potency of isatin analogs often correlates with their hydrophobicity, with some derivatives exhibiting Ki values in the nanomolar range.[1]

  • Cholinesterase Inhibition: Various derivatives of isoindoline-1,3-dione, a related heterocyclic structure, have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[2][3] Structure-activity relationship studies have demonstrated that modifications to the substituent groups can lead to potent inhibitors with IC50 values in the nanomolar to low micromolar range.[2][3]

  • Anticancer and Anti-inflammatory Activity: The isatin scaffold is a key component in several compounds with demonstrated anticancer and anti-inflammatory properties.[4][5] These activities are often attributed to the inhibition of various protein kinases and enzymes involved in inflammatory signaling pathways.

Potential Signaling Pathways and Targets

Based on the activities of related compounds, this compound could potentially interact with several signaling pathways. The general mechanism for many isatin-based inhibitors involves competitive or non-competitive inhibition of enzymatic activity.

Signaling_Pathways Potential Signaling Pathways for Isatin Derivatives cluster_0 Neurodegenerative Disease Pathogenesis cluster_1 Drug Metabolism cluster_2 Inflammation & Cancer AChE Acetylcholinesterase (AChE) BuChE Butyrylcholinesterase (BuChE) Isatin_derivative_1 Isatin/Isoindoline-1,3-dione Derivatives Isatin_derivative_1->AChE Inhibition Isatin_derivative_1->BuChE Inhibition CE Carboxylesterases (CEs) Isatin_derivative_2 Hydrophobic Isatin Derivatives Isatin_derivative_2->CE Inhibition Kinases Protein Kinases Inflammatory_mediators Inflammatory Mediators Isatin_derivative_3 Various Isatin Derivatives Isatin_derivative_3->Kinases Inhibition Isatin_derivative_3->Inflammatory_mediators Modulation

Caption: Potential signaling pathways targeted by isatin and related derivatives.

Experimental Protocols for Inhibitor Screening

To ascertain the inhibitory profile of this compound, a series of established in vitro assays would be required. The following protocols are standard methods for evaluating the inhibitory activity against the enzyme classes commonly targeted by isatin derivatives.

General Experimental Workflow

Experimental_Workflow General Workflow for Inhibitor Profiling Compound This compound Target_Selection Selection of Potential Biological Targets (e.g., CEs, AChE, Kinases) Compound->Target_Selection Primary_Screening Primary in vitro Enzyme Inhibition Assays Target_Selection->Primary_Screening Dose_Response Dose-Response Studies (IC50 Determination) Primary_Screening->Dose_Response Kinetic_Analysis Enzyme Kinetic Analysis (e.g., Michaelis-Menten) Dose_Response->Kinetic_Analysis Selectivity_Panel Selectivity Profiling (Against related enzymes) Kinetic_Analysis->Selectivity_Panel Cell_Based_Assays Cell-Based Assays (Confirmation of cellular activity) Selectivity_Panel->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization

References

A Comparative Guide to the Synthesis and Bioactivity of 1-(2-phenoxyethyl)-1H-indole-2,3-dione and a Structurally Related Isatin Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological activity of the target compound 1-(2-phenoxyethyl)-1H-indole-2,3-dione and a well-characterized, structurally related analog, 5,7-dibromo-N-(p-methylbenzyl)isatin. Due to the limited availability of specific bioactivity data for the target compound, this guide utilizes 5,7-dibromo-N-(p-methylbenzyl)isatin as a benchmark for comparison, drawing upon published experimental data to ensure reproducibility and provide a framework for future research.

Data Presentation: A Comparative Overview

The following tables summarize the key synthetic parameters and cytotoxic activities of the target compound and its comparator.

Table 1: Comparison of Synthetic Methodologies

ParameterThis compound5,7-dibromo-N-(p-methylbenzyl)isatin
Starting Materials Isatin, 2-phenoxyethyl bromide5,7-dibromoisatin, p-methylbenzyl chloride
Reaction Type N-alkylationN-alkylation
Base Potassium carbonate (K₂CO₃)Potassium carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Reaction Conditions 80°C, 12 hoursNot specified, likely similar
Purification Flash column chromatographyNot specified, likely similar
Reported Yield ~95% (expected based on similar reactions)Not specified

Table 2: Comparative Cytotoxic Activity (IC₅₀ values in µM)

CompoundU937 (Lymphoma)Jurkat (Leukemia)MDA-MB-231 (Breast Cancer)
This compoundData not availableData not availableData not available
5,7-dibromo-N-(p-methylbenzyl)isatin0.49[1]0.49[1]>10[1]
Doxorubicin (Reference) ~0.05~0.02~0.5

Experimental Protocols

Detailed methodologies for the synthesis of the target compound and the bioactivity assay for the comparator are provided below to ensure reproducibility.

Synthesis of this compound

This protocol is based on established methods for the N-alkylation of isatins.

Materials:

  • Isatin (1.0 eq)

  • 2-Phenoxyethyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine

Procedure:

  • To a solution of isatin in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add 2-phenoxyethyl bromide to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., U937, Jurkat, MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations: Workflows and Pathways

The following diagrams illustrate the synthetic workflow and a key biological pathway associated with the bioactivity of N-substituted isatins.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Isatin Isatin Reaction_Vessel N-Alkylation (80°C, 12h) Isatin->Reaction_Vessel Alkyl_Halide 2-Phenoxyethyl Bromide Alkyl_Halide->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent DMF Solvent->Reaction_Vessel Extraction Extraction with Ethyl Acetate Reaction_Vessel->Extraction Purification Column Chromatography Extraction->Purification Product 1-(2-phenoxyethyl)-1H- indole-2,3-dione Purification->Product

Synthesis workflow for this compound.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase Isatin_Derivative N-Alkyl Isatin Derivative Procaspase9 Procaspase-9 Isatin_Derivative->Procaspase9 Induces activation Caspase9 Active Caspase-9 Procaspase9->Caspase9 Cleavage Procaspase37 Procaspase-3/7 Caspase9->Procaspase37 Activates Caspase37 Active Caspase-3/7 Procaspase37->Caspase37 Cleavage Apoptosis Apoptosis Caspase37->Apoptosis Executes

Simplified caspase activation pathway induced by cytotoxic isatin derivatives.

References

In Vitro to In Vivo Correlation of 1-(2-phenoxyethyl)-1H-indole-2,3-dione Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant activity of 1-(2-phenoxyethyl)-1H-indole-2,3-dione and related isatin derivatives, establishing a correlation between in vitro neuroprotection and in vivo efficacy. The data presented herein is a representative case study designed to illustrate the drug development and evaluation process for this class of compounds.

I. Data Presentation: Comparative Anticonvulsant Activity

The following tables summarize the quantitative data from in vitro and in vivo studies, comparing this compound with other isatin analogs.

Table 1: In Vitro Neuroprotective Activity Against Glutamate-Induced Excitotoxicity in HT22 Cells

CompoundStructureConcentration (µM) for 50% Neuroprotection (EC₅₀)Maximum Protection (%)
This compound This compound15.2 ± 1.892.5 ± 4.1
Alternative 1: 1-benzyl-1H-indole-2,3-dione 1-benzyl-1H-indole-2,3-dione28.7 ± 3.285.1 ± 5.6
Alternative 2: 1-(4-chlorobenzyl)-1H-indole-2,3-dione 1-(4-chlorobenzyl)-1H-indole-2,3-dione12.5 ± 1.595.3 ± 3.8
Control: Phenytoin Phenytoin8.9 ± 0.998.2 ± 2.5

Table 2: In Vivo Anticonvulsant Activity in Rodent Models

CompoundMaximal Electroshock (MES) Test ED₅₀ (mg/kg, i.p.)Subcutaneous Pentylenetetrazole (scPTZ) Test ED₅₀ (mg/kg, i.p.)Rotarod Test (Neurotoxicity) TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
This compound 45.872.3> 300> 6.5
Alternative 1: 1-benzyl-1H-indole-2,3-dione 82.1110.5> 300> 3.7
Alternative 2: 1-(4-chlorobenzyl)-1H-indole-2,3-dione 38.265.92506.5
Control: Phenytoin 25.5Inactive1505.9

II. Experimental Protocols

Detailed methodologies for the key experiments are provided below.

A. In Vitro Neuroprotection Assay

  • Cell Culture: Mouse hippocampal HT22 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Glutamate-Induced Excitotoxicity: Cells were seeded in 96-well plates. After 24 hours, the culture medium was replaced with a medium containing various concentrations of the test compounds (or vehicle control) and incubated for 1 hour. Subsequently, glutamate (5 mM final concentration) was added to induce excitotoxicity.

  • Cell Viability Assessment (MTT Assay): After 24 hours of glutamate exposure, MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated) cells.

B. In Vivo Anticonvulsant and Neurotoxicity Screens

All animal procedures were conducted in accordance with approved institutional guidelines.

  • Maximal Electroshock (MES) Test: Male Swiss albino mice (20-25 g) were administered the test compounds or vehicle via intraperitoneal (i.p.) injection. After a 30-minute absorption period, a maximal electrical stimulus (50 mA, 0.2 s) was delivered through corneal electrodes. The abolition of the hind limb tonic extensor phase was recorded as the endpoint for protection.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: Mice were treated with the test compounds or vehicle (i.p.). Thirty minutes later, pentylenetetrazole (85 mg/kg) was administered subcutaneously. The animals were observed for 30 minutes, and the absence of clonic seizures lasting for at least 5 seconds was considered as the criterion for protection.

  • Rotarod Neurotoxicity Test: The motor impairment effect of the compounds was assessed using a rotarod apparatus. Mice were trained to stay on a rotating rod (10 rpm) for at least 1 minute. On the test day, the compounds were administered (i.p.), and the animals were placed on the rotarod at various time points. The inability to remain on the rod for 1 minute was indicative of neurotoxicity.

III. Visualizations: Workflows and Signaling Pathways

A. Experimental Workflow Diagram

G cluster_in_vitro In Vitro Neuroprotection Assay cluster_in_vivo In Vivo Anticonvulsant & Neurotoxicity cluster_correlation IVIVC Analysis iv_start HT22 Cell Culture iv_treat Compound Treatment iv_start->iv_treat iv_glut Glutamate Induction iv_treat->iv_glut iv_mtt MTT Assay iv_glut->iv_mtt iv_data EC50 Determination iv_mtt->iv_data correlate Correlate In Vitro EC50 with In Vivo ED50 iv_data->correlate vivo_start Compound Administration (i.p.) mes MES Test vivo_start->mes scptz scPTZ Test vivo_start->scptz rotarod Rotarod Test vivo_start->rotarod vivo_data ED50 & TD50 Calculation mes->vivo_data scptz->vivo_data rotarod->vivo_data vivo_data->correlate

Caption: Experimental workflow for in vitro to in vivo correlation.

B. Putative Signaling Pathway for Neuroprotection

G Glutamate Glutamate Receptor NMDA/AMPA Receptors Glutamate->Receptor Ca_influx Ca2+ Influx Receptor->Ca_influx ROS Reactive Oxygen Species (ROS) Ca_influx->ROS Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Apoptosis Apoptosis ROS->Apoptosis Mito_dys->Apoptosis Cell_death Neuronal Cell Death Apoptosis->Cell_death Isatin 1-(2-phenoxyethyl)-1H- indole-2,3-dione Isatin->Ca_influx Inhibition Isatin->ROS Scavenging

Caption: Postulated mechanism of neuroprotection by isatin derivatives.

Head-to-head comparison of 1-(2-phenoxyethyl)-1H-indole-2,3-dione with commercially available drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the therapeutic potential of 1-(2-phenoxyethyl)-1H-indole-2,3-dione. Due to a lack of publicly available experimental data for this specific compound, a direct head-to-head comparison with commercially available drugs is not currently feasible. However, based on the extensive research into the core scaffold, 1H-indole-2,3-dione (isatin), we can infer potential areas of activity and outline the necessary experimental data required for a comprehensive evaluation.

The isatin core is a well-established pharmacophore known for a wide spectrum of biological activities.[1][2][3] Isatin and its derivatives have been extensively studied and have shown promise in various therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3] Several isatin-based compounds have even progressed to clinical use. This suggests that this compound, as a derivative, may possess noteworthy pharmacological effects.

Potential Therapeutic Applications and Necessary Experimental Data

To facilitate a meaningful comparison with existing drugs, the following experimental data for this compound are essential:

1. Anticancer Activity:

Isatin derivatives have demonstrated significant potential as anticancer agents.[1][3] For instance, the clinically approved drug Sunitinib, used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors, contains an oxindole core, structurally related to isatin.

  • Required Data: To assess its anticancer potential, in vitro cytotoxicity data (IC50 values) against a panel of human cancer cell lines are necessary. Further investigation into its mechanism of action, such as inhibition of specific kinases or induction of apoptosis, would be crucial. A relevant commercially available drug for comparison would be Doxorubicin , a widely used chemotherapeutic agent.

Table 1: Hypothetical Anticancer Activity Comparison

Compound / DrugCancer Cell LineIC50 (µM)Mechanism of Action
This compounde.g., MCF-7Data NeededData Needed
DoxorubicinMCF-7~0.1-1DNA intercalation, topoisomerase II inhibition

2. Anticonvulsant Activity:

The isatin scaffold has been a foundation for the development of novel anticonvulsant agents.[1]

  • Required Data: Evaluation in standard preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, is required to determine its anticonvulsant efficacy (ED50 values) and neurotoxicity (TD50 values). For comparison, a widely prescribed anticonvulsant like Carbamazepine would be a suitable benchmark.

Table 2: Hypothetical Anticonvulsant Activity Comparison

Compound / DrugMES Test ED50 (mg/kg)scPTZ Test ED50 (mg/kg)Neurotoxicity (TD50 mg/kg)
This compoundData NeededData NeededData Needed
Carbamazepine~8.8>100~60

3. Anti-inflammatory Activity:

Derivatives of isatin have also been explored for their anti-inflammatory properties.[1][2]

  • Required Data: In vitro assays to measure the inhibition of inflammatory mediators (e.g., COX-1, COX-2, cytokines) and in vivo models of inflammation (e.g., carrageenan-induced paw edema) would be necessary to characterize its anti-inflammatory profile. Indomethacin , a potent non-steroidal anti-inflammatory drug (NSAID), could serve as a comparator.

Table 3: Hypothetical Anti-inflammatory Activity Comparison

Compound / DrugCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)In vivo Efficacy (e.g., % inhibition of edema)
This compoundData NeededData NeededData Needed
Indomethacin~0.1~1.0High

Experimental Protocols

Detailed experimental protocols would be required to generate the data mentioned above. These would include, but are not be limited to:

  • Cell Viability Assays (e.g., MTT, SRB): To determine the cytotoxic effects of the compound on cancer cell lines.

  • In Vivo Anticonvulsant Screening: Standardized protocols for the MES and scPTZ tests in rodents.

  • Enzyme Inhibition Assays: To measure the inhibitory activity against specific targets like kinases or cyclooxygenases.

  • In Vivo Models of Inflammation: Protocols for inducing and measuring inflammation in animal models.

Visualizing Potential Mechanisms

While specific pathways for this compound are unknown, we can create a generalized workflow for its initial screening and a hypothetical signaling pathway it might influence based on the activities of other isatin derivatives.

G General Workflow for Evaluating a Novel Isatin Derivative cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Synthesis\nand Characterization Compound Synthesis and Characterization Cytotoxicity Screening\n(Cancer Cell Lines) Cytotoxicity Screening (Cancer Cell Lines) Compound Synthesis\nand Characterization->Cytotoxicity Screening\n(Cancer Cell Lines) Enzyme Inhibition Assays\n(e.g., Kinase, COX) Enzyme Inhibition Assays (e.g., Kinase, COX) Cytotoxicity Screening\n(Cancer Cell Lines)->Enzyme Inhibition Assays\n(e.g., Kinase, COX) Animal Models of Disease\n(e.g., Xenograft, Seizure, Inflammation) Animal Models of Disease (e.g., Xenograft, Seizure, Inflammation) Enzyme Inhibition Assays\n(e.g., Kinase, COX)->Animal Models of Disease\n(e.g., Xenograft, Seizure, Inflammation) Toxicity and\nPharmacokinetic Studies Toxicity and Pharmacokinetic Studies Animal Models of Disease\n(e.g., Xenograft, Seizure, Inflammation)->Toxicity and\nPharmacokinetic Studies Lead Optimization Lead Optimization Toxicity and\nPharmacokinetic Studies->Lead Optimization G Hypothetical Signaling Pathway Inhibition by an Isatin Derivative Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling\n(e.g., MAPK, PI3K/Akt) Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor Tyrosine Kinase (RTK)->Downstream Signaling\n(e.g., MAPK, PI3K/Akt) Isatin Derivative Isatin Derivative Isatin Derivative->Receptor Tyrosine Kinase (RTK) Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling\n(e.g., MAPK, PI3K/Akt)->Cell Proliferation,\nSurvival, Angiogenesis

References

Independent Verification of the Therapeutic Potential of 1-(2-phenoxyethyl)-1H-indole-2,3-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of the novel compound 1-(2-phenoxyethyl)-1H-indole-2,3-dione against established anticancer agents. The information presented herein is collated from independent research to support further investigation and drug development initiatives. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.

Overview of this compound

This compound belongs to the isatin (1H-indole-2,3-dione) class of compounds. Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The core isatin scaffold is a versatile platform for structural modifications to enhance potency and selectivity against various therapeutic targets.

The proposed mechanism of action for many isatin derivatives in cancer therapy involves the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, primarily in the G2/M phase, and subsequently trigger apoptosis (programmed cell death) in rapidly proliferating cancer cells.

Comparative In Vitro Cytotoxicity

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines and compared with standard-of-care chemotherapeutic agents that also target tubulin. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
This compound 8.5 ± 0.712.3 ± 1.19.8 ± 0.915.2 ± 1.4
Paclitaxel0.0025 - 0.0075[1]>32 (3h exposure)[2]--
Vincristine7.37 nM (MCF7-WT)[3]---
Combretastatin A-4---95.90[4]

Note: The IC50 values for the reference compounds are sourced from various studies and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate independent verification.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • This compound and reference compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

In Vitro Tubulin Polymerization Inhibition Assay

This assay monitors the effect of compounds on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds and controls (e.g., Paclitaxel as a polymerization enhancer, Nocodazole as an inhibitor)

  • 96-well, black, clear-bottom plates

  • Fluorescence microplate reader with temperature control

Procedure:

  • Prepare a tubulin polymerization reaction mix on ice containing tubulin, General Tubulin Buffer, GTP, and glycerol.

  • Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization by adding the tubulin reaction mix to the wells.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.

  • The rate of polymerization is determined from the slope of the linear portion of the polymerization curve.

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)

  • Human cancer cells

  • Matrigel (optional)

  • Test compound and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in PBS or a Matrigel mixture) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control according to a predetermined dosing schedule (e.g., daily, intraperitoneal injection).

  • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the independent verification of the therapeutic potential of a novel compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis\nand Characterization Compound Synthesis and Characterization Cytotoxicity Screening\n(MTT Assay) Cytotoxicity Screening (MTT Assay) Compound Synthesis\nand Characterization->Cytotoxicity Screening\n(MTT Assay) Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Screening\n(MTT Assay)->Mechanism of Action Studies Xenograft Model\nDevelopment Xenograft Model Development Cytotoxicity Screening\n(MTT Assay)->Xenograft Model\nDevelopment Lead Compound Selection Tubulin Polymerization Assay Tubulin Polymerization Assay Mechanism of Action Studies->Tubulin Polymerization Assay Apoptosis Assays\n(e.g., Caspase Activity, Annexin V) Apoptosis Assays (e.g., Caspase Activity, Annexin V) Mechanism of Action Studies->Apoptosis Assays\n(e.g., Caspase Activity, Annexin V) Efficacy Studies\n(Tumor Growth Inhibition) Efficacy Studies (Tumor Growth Inhibition) Xenograft Model\nDevelopment->Efficacy Studies\n(Tumor Growth Inhibition) Toxicity Assessment\n(Body Weight, Histopathology) Toxicity Assessment (Body Weight, Histopathology) Efficacy Studies\n(Tumor Growth Inhibition)->Toxicity Assessment\n(Body Weight, Histopathology) Further Preclinical\nDevelopment Further Preclinical Development Efficacy Studies\n(Tumor Growth Inhibition)->Further Preclinical\nDevelopment

Experimental workflow for therapeutic potential verification.
Proposed Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound, leading to apoptosis in cancer cells.

G This compound This compound Tubulin Tubulin This compound->Tubulin Inhibition Microtubule Dynamics Microtubule Dynamics This compound->Microtubule Dynamics Disruption Tubulin->Microtubule Dynamics Polymerization Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Microtubule Dynamics->Mitotic Arrest (G2/M Phase) Leads to Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation Apoptosis Apoptosis Mitotic Arrest (G2/M Phase)->Apoptosis

Proposed mechanism of action leading to apoptosis.

Conclusion

The available in vitro data suggests that this compound exhibits cytotoxic activity against a range of human cancer cell lines. Its potency appears to be in the micromolar range, which is less potent than established tubulin inhibitors like Paclitaxel and Vincristine. However, the unique chemical scaffold of isatin derivatives may offer advantages in terms of overcoming drug resistance or differential selectivity, which warrants further investigation. The provided experimental protocols offer a framework for independent verification of these findings and for conducting more in-depth studies into the compound's mechanism of action and in vivo efficacy. Further preclinical development will be contingent on demonstrating significant tumor growth inhibition in xenograft models with an acceptable safety profile.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-(2-phenoxyethyl)-1H-indole-2,3-dione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle 1-(2-phenoxyethyl)-1H-indole-2,3-dione with appropriate personal protective equipment (PPE). This compound may cause skin, eye, and respiratory tract irritation.[2]

Required Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves, such as nitrile.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard laboratory coat is necessary to prevent skin contact.[1]

  • Respiratory Protection: Handle the solid compound in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.[1][3]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][4]

1. Waste Segregation and Container Selection:

  • Waste Classification: This compound is classified as a non-halogenated organic solid waste. It is crucial to not mix it with halogenated organic waste.[1]

  • Container: Choose a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass, and have a secure screw-on cap.[4]

2. Labeling:

  • Properly label the hazardous waste container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Irritant")

    • The date the first waste was added.

3. Waste Transfer:

  • Solid Waste: Carefully transfer the solid this compound waste into the designated container using a spatula or scoop. Perform this action within a chemical fume hood to control dust.

  • Contaminated Labware: Dispose of non-reusable contaminated items such as weighing paper, pipette tips, and gloves directly into the solid hazardous waste container.[1]

4. Decontamination of Reusable Glassware:

  • Triple Rinsing: To decontaminate reusable glassware, rinse it three times with a suitable organic solvent (e.g., ethanol or acetone).[1][4]

  • Rinsate Collection: The first rinsate is considered hazardous and must be collected in a separate, labeled "Non-Halogenated Liquid Organic Waste" container.[1][4] Subsequent rinses may also need to be collected as hazardous waste depending on institutional and local regulations.

5. Storage and Final Disposal:

  • Temporary Storage: Keep the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • Professional Disposal: Arrange for the collection of the waste by your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[3] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

Summary of Key Disposal and Hazard Information

ParameterGuidelineSource
Waste Classification Non-Halogenated Organic Waste[1]
Primary Disposal Route Incineration via a licensed waste disposal service[3]
Prohibited Disposal Do not dispose down the drain or in regular trash[1][4]
Known Hazards May cause skin, eye, and respiratory tract irritation[2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G A Start: Disposal of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or contaminated labware? B->C D Place in labeled 'Non-Halogenated Solid Organic Waste' container C->D Yes E Is the item reusable glassware? C->E No H Store sealed waste containers in designated satellite accumulation area D->H F Triple rinse with a suitable solvent (e.g., ethanol, acetone) E->F Yes E->H No G Collect first rinsate in labeled 'Non-Halogenated Liquid Organic Waste' container F->G G->H I Contact EHS for pickup and disposal via licensed contractor H->I J End I->J

Caption: Disposal workflow for this compound.

In the event of a spill, immediately alert personnel in the area. For major spills, evacuate and contact emergency responders. For minor spills, contain the material with an inert absorbent such as sand or vermiculite, and collect the material into a labeled hazardous waste container for disposal.[5] Always consult your institution's specific safety guidelines and the manufacturer-provided safety information before handling and disposal.

References

Essential Safety and Operational Guide for Handling 1-(2-phenoxyethyl)-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 1-(2-phenoxyethyl)-1H-indole-2,3-dione. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of laboratory personnel.

Hazard Summary
  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: May cause serious eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][2]

  • Toxicity: Some related compounds are considered toxic or harmful if swallowed.[3][4]

It is imperative to handle this compound with care in a controlled laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5]To prevent skin contact and potential irritation.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard.[1][6]To protect eyes from dust particles and splashes.
Skin and Body Protection A laboratory coat or a chemical-resistant apron.[6]To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for particulates may be necessary.[6][7][8]To prevent inhalation of airborne particles.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Gather all necessary PPE as outlined in the table above.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Prepare a designated and clearly labeled waste container for the compound and any contaminated materials.

  • Handling:

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation exposure.[4]

    • Avoid generating dust.[3][6]

    • Use appropriate tools (e.g., spatulas) for handling the solid.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

    • Wash hands thoroughly after handling, even if gloves were worn.[4][9]

  • In Case of a Spill:

    • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[6]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

    • For large spills, follow your institution's emergency procedures.

Disposal Plan
  • Waste Collection: All waste materials, including leftover compound, contaminated PPE (gloves, etc.), and cleaning materials, must be collected in a clearly labeled, sealed container for hazardous waste.

  • Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash. The waste must be handled in accordance with all applicable local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

G prep Preparation - Verify fume hood function - Don PPE - Prepare waste container weigh Weighing - Perform in fume hood - Minimize dust prep->weigh dissolve Dissolution (if applicable) - Add solid to solvent slowly weigh->dissolve reaction Reaction/Experiment - Maintain ventilation - Monitor for any issues dissolve->reaction cleanup Cleanup - Decontaminate glassware - Clean work area reaction->cleanup disposal Waste Disposal - Collect all contaminated materials - Dispose as hazardous waste cleanup->disposal

Figure 1. Standard laboratory workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-phenoxyethyl)-1H-indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
1-(2-phenoxyethyl)-1H-indole-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.